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  • Product: Simazine-acetic acid
  • CAS: 125454-26-4

Core Science & Biosynthesis

Foundational

Physicochemical Properties of Simazine-Acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides an in-depth overview of the physicochemical properties of simazine-acetic acid. Due to the limited availabil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the physicochemical properties of simazine-acetic acid. Due to the limited availability of specific experimental data for simazine-acetic acid (CAS Number: 125454-26-4) in publicly accessible literature, this document presents the well-documented physicochemical properties of its parent compound, simazine (B1681756). This information serves as a foundational reference, offering insights into the anticipated characteristics of its acetic acid derivative. Furthermore, this guide details the standard experimental protocols for determining key physicochemical parameters, providing a comprehensive resource for researchers. A logical workflow for the characterization of such compounds is also presented in a visual format.

Physicochemical Data

Table 1: Physicochemical Properties of Simazine

PropertyValueReference(s)
IUPAC Name 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine[1]
CAS Number 122-34-9[1]
Molecular Formula C₇H₁₂ClN₅[1][2]
Molecular Weight 201.66 g/mol [1][2]
Physical Description White crystalline solid[1][2]
Melting Point 225-227 °C[1][3]
Boiling Point Decomposes before boiling[4]
Water Solubility 5 mg/L at 20 °C[2][5]
pKa 1.62 at 20 °C[1]
LogP (Octanol-Water Partition Coefficient) 2.18[2]

Disclaimer: The data presented in Table 1 is for the parent compound, simazine. Experimental determination is required to ascertain the precise physicochemical properties of simazine-acetic acid.

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of key physicochemical properties of organic compounds like simazine-acetic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [6][7]

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Thiele Tube Method [8][9]

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Water Solubility Determination

Water solubility is the maximum concentration of a compound that can dissolve in water at a given temperature.

Methodology: Shake-Flask Method [10][11]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., using a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

pKa Determination

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology: Potentiometric Titration [12][13]

  • Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (for an acidic compound) or a strong acid (for a basic compound).

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.[12]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, representing the ratio of its concentration in an octanol (B41247) phase to its concentration in an aqueous phase at equilibrium.

Methodology: Shake-Flask Method [14][15]

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]

Visualizations

Logical Relationship and Characterization Workflow

The following diagram illustrates the relationship between simazine and its derivative, simazine-acetic acid, and outlines a general workflow for the determination of its physicochemical properties.

G cluster_0 Compound Relationship cluster_1 Physicochemical Property Determination Workflow Simazine Simazine (Parent Compound) Simazine_AA Simazine-Acetic Acid (Derivative) Simazine->Simazine_AA Metabolic Transformation or Chemical Synthesis Start Obtain Pure Sample of Simazine-Acetic Acid MeltingPoint Melting Point Determination Start->MeltingPoint BoilingPoint Boiling Point Determination Start->BoilingPoint WaterSolubility Water Solubility Determination Start->WaterSolubility pKa pKa Determination Start->pKa LogP LogP Determination Start->LogP DataAnalysis Data Analysis and Compilation MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis WaterSolubility->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis

Caption: Relationship and characterization workflow for Simazine-Acetic Acid.

References

Exploratory

An In-depth Technical Guide on the Synthesis and Structural Analysis of Simazine-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Simazine (B1681756), a well-established s-triazine herbicide, is characterized by its 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine structure. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine (B1681756), a well-established s-triazine herbicide, is characterized by its 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine structure. The derivatization of simazine to introduce a carboxylic acid moiety, yielding simazine-acetic acid, opens avenues for new applications, including its potential use as a building block in medicinal chemistry, for the development of novel conjugates, or for studies on its metabolic pathways. This guide details a plausible synthetic route and the analytical methodologies required to confirm the structure and purity of the resulting compound.

Proposed Synthesis of Simazine-Acetic Acid

The proposed synthesis involves the N-alkylation of one of the secondary amine groups of simazine with a haloacetic acid derivative, specifically sodium chloroacetate. This reaction is a nucleophilic substitution where the nitrogen atom of simazine acts as the nucleophile, displacing the chloride from chloroacetate.

Synthetic Pathway

The logical synthetic pathway is a direct N-alkylation of simazine.

Synthesis_Pathway Simazine Simazine Intermediate Intermediate Complex Simazine->Intermediate 1. Reagents Sodium Chloroacetate (ClCH2COONa) + Base (e.g., K2CO3) Reagents->Intermediate 2. Solvent Solvent (e.g., DMF) Solvent->Intermediate Heating Heat Heating->Intermediate Product Simazine-Acetic Acid Intermediate->Product Work-up Purification Purification (Acidification, Recrystallization) Product->Purification Structural_Analysis MS Mass Spectrometry Structure Confirmed Structure of Simazine-Acetic Acid MS->Structure Provides Molecular Weight and Fragmentation Pattern NMR NMR Spectroscopy (¹H, ¹³C) NMR->Structure Defines Carbon-Hydrogen Framework IR IR Spectroscopy IR->Structure Identifies Functional Groups (C=O, O-H, N-H)

Foundational

The Toxicological Profile of Simazine and its Degradation Products in Aquatic Environments: A Technical Guide

Disclaimer: This technical guide addresses the toxicological effects of the herbicide simazine (B1681756) and its primary degradation products on aquatic organisms. It is important to note that a comprehensive search of...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the toxicological effects of the herbicide simazine (B1681756) and its primary degradation products on aquatic organisms. It is important to note that a comprehensive search of scientific literature and regulatory databases yielded no specific toxicological data for a compound identified as "simazine-acetic acid." The degradation pathways of simazine are well-documented, and they do not indicate the formation of a metabolite commonly referred to by this name. Therefore, this guide will focus on the extensive data available for simazine and its environmentally relevant metabolites, such as deethylsimazine and diaminochlorotriazine (B1259301).

Introduction

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used triazine herbicide for controlling broadleaf and grassy weeds in various agricultural and non-agricultural settings.[1] Its persistence in soil and water, with a half-life that can extend up to 150 days, leads to its frequent detection in surface and groundwater, raising concerns about its impact on non-target aquatic ecosystems.[2] Simazine's primary mode of action is the inhibition of photosynthesis in plants.[3] In the aquatic environment, simazine undergoes degradation through biotic and abiotic processes, leading to the formation of several metabolites. The most significant of these are deethylsimazine (DEA or ACET) and diaminochlorotriazine (DACT).[1] The United States Environmental Protection Agency (U.S. EPA) has indicated that chlorinated metabolites like DACT, DEA, and deisopropylatrazine (B29266) (DIA) are considered to have toxicity equal to the parent compound concerning their shared neuroendocrine mechanism of action.[4]

This technical guide provides a comprehensive overview of the known toxicological effects of simazine on aquatic organisms, summarizes available data on its primary degradation products, details common experimental protocols for toxicity assessment, and visualizes its molecular mechanism of action.

Ecotoxicology of Simazine in Aquatic Organisms

Simazine exhibits a broad range of toxicity across different aquatic taxa, with phototrophic organisms such as algae and aquatic plants being particularly sensitive due to its mode of action.[5] However, non-phototrophic organisms, including invertebrates and fish, can also be affected, often at higher concentrations.

Data Presentation: Quantitative Toxicity of Simazine

The following tables summarize the acute and chronic toxicity of simazine to a range of freshwater aquatic organisms.

Table 1: Acute Toxicity of Simazine to Aquatic Organisms

SpeciesTaxonEndpoint (Duration)Concentration (µg/L)Reference
Scenedesmus acutusAlgaeNOEC (1 day)0.65[5]
Scenedesmus vacuolatusAlgaeEC50 (acute)56,900[5]
Daphnia magnaCrustaceanEC50 (4 days)1,100[6]
Procambarus sp.CrustaceanLC50 (2 days)100,000[6]
Pimephales promelas (Fathead Minnow)FishLC50 (96 hours)>100,000[7]
Oncorhynchus mykiss (Rainbow Trout)FishLC50 (96 hours)>100,000[7]
Morone saxatilis (Striped Bass Larvae, 3-day old)FishLC50 (48 hours)16,000-18,000[8]

Table 2: Chronic Toxicity of Simazine to Aquatic Organisms

SpeciesTaxonEndpoint (Duration)Concentration (µg/L)Reference
Freshwater MicroalgaAlgaeNOEC (3 days)32[6]
Myriophyllum aquaticumMacrophyteLOEC (7 days)50[5]
Typha latifoliaMacrophyteLOEC (7 days)1,000[5]
Cyprinus carpio (Common Carp)FishNOEC (90 days)45[6]

Simazine Degradation and Metabolite Toxicology

Simazine degrades in the environment through processes like microbial action and photolysis.[9] The primary degradation pathways involve N-dealkylation of the ethylamino side chains and hydrolysis of the chlorine atom.

Major Degradation Products
  • Deethylsimazine (DEA or ACET): Formed by the removal of one of the ethyl groups.

  • Diaminochlorotriazine (DACT): Formed by the removal of both ethyl groups.[1]

  • Hydroxysimazine: Formed by the replacement of the chlorine atom with a hydroxyl group.[1]

There is a significant lack of specific aquatic toxicology data for these individual metabolites compared to the parent simazine compound. However, regulatory bodies often consider the combined toxicity. For instance, the Wisconsin Department of Health and Family Services regulates DACT as part of the total atrazine (B1667683) (a related triazine) standard, as it is a breakdown product of both.[10] The U.S. EPA has also noted that the primary degradates of concern for simazine are generally of equal or slightly more toxicity than the parent compound for birds and mammals.[3] For aquatic organisms, one assessment concluded that the degradation product deisopropylatrazine (DIA) is not more toxic than simazine.[3]

Experimental Protocols

The toxicological data presented in this guide are derived from standardized aquatic toxicity tests. Below are outlines of typical experimental protocols.

Algal Growth Inhibition Test (e.g., OECD 201)

This test assesses the effects of a substance on the growth of freshwater microalgae, such as Scenedesmus sp..

  • Test Organism: A pure, exponentially growing culture of a selected algal species.

  • Test System: Batch cultures in flasks containing a defined growth medium and the test substance at various concentrations.

  • Procedure:

    • A low inoculum of algae is introduced into test flasks containing different concentrations of simazine and a control without the herbicide.

    • Flasks are incubated under constant temperature, light, and shaking for 72 hours.

    • Algal growth is measured at least daily by cell counts, fluorescence, or spectrophotometric absorbance.

  • Endpoint: The EC50 is calculated, which is the concentration of simazine that causes a 50% reduction in algal growth (either growth rate or yield) compared to the control. The No Observed Effect Concentration (NOEC) is also determined.

Acute Immobilization Test with Daphnia magna (e.g., OECD 202)

This test determines the acute toxicity of a substance to daphnids, a key zooplankton species.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.

  • Test System: Beakers containing a defined aqueous medium and the test substance.

  • Procedure:

    • Groups of daphnids are exposed to a series of simazine concentrations and a control.

    • The test is conducted for 48 hours under controlled temperature and light conditions without feeding.

    • Observations are made at 24 and 48 hours to determine the number of immobilized daphnids (those unable to swim).

  • Endpoint: The EC50 is calculated, representing the concentration at which 50% of the daphnids are immobilized.

Fish Acute Toxicity Test (e.g., OECD 203)

This protocol evaluates the lethal concentration of a substance to fish over a short term.

  • Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas).

  • Test System: Tanks containing dechlorinated water with controlled temperature, pH, and dissolved oxygen.

  • Procedure:

    • Groups of fish are exposed to a range of simazine concentrations and a control for 96 hours.

    • The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through (water is continuously replaced).

    • Mortality is recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 is determined, which is the concentration of simazine that is lethal to 50% of the test fish.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Photosynthesis

The primary mechanism of simazine's toxicity in phototrophic organisms is the disruption of photosynthesis. Simazine binds to the D1 quinone-binding protein in Photosystem II (PSII) within the thylakoid membranes of chloroplasts. This blocks the electron transport chain, inhibiting the conversion of light energy into chemical energy (ATP and NADPH), which ultimately leads to oxidative stress and cell death.

G cluster_outputs Energy Production Sunlight Sunlight PSII Photosystem II (PSII) D1 Protein Sunlight->PSII excites Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone e- Cytochrome Cytochrome b6f Plastoquinone->Cytochrome e- PSI Photosystem I (PSI) Cytochrome->PSI e- ATP_Synthase ATP Synthase Cytochrome->ATP_Synthase H+ gradient NADPH NADPH PSI->NADPH e- ATP ATP ATP_Synthase->ATP Simazine Simazine Simazine->PSII binds to Block BLOCKS Electron Flow CalvinCycle Calvin Cycle (CO2 Fixation) NoEnergy Photosynthesis Inhibited

Caption: Simazine's mechanism of action, blocking electron transport in Photosystem II.

General Workflow for Aquatic Ecotoxicity Assessment

The assessment of a pesticide's risk to aquatic ecosystems follows a structured workflow, from initial screening to detailed, multi-species testing.

G cluster_legend Legend A Tier 1: Acute Toxicity Screening B Algae (e.g., 72h Growth Inhibition) A->B C Invertebrate (e.g., 48h Daphnia Immobilization) A->C D Fish (e.g., 96h LC50) A->D E Risk Assessment: Compare PEC to PNEC* B->E C->E D->E F Tier 2: Chronic & Sub-lethal Testing E->F Risk Identified L No Unacceptable Risk E->L No Risk G Early Life Stage (Fish) F->G H Invertebrate Reproduction F->H I Aquatic Plant Studies F->I J Refined Risk Assessment G->J H->J I->J K Regulatory Action / Management J->K Risk Confirmed J->L No Unacceptable Risk M Higher Tier / Mesocosm Studies J->M Uncertainty Remains M->J pec PEC: Predicted Environmental Concentration pnec PNEC: Predicted No-Effect Concentration

Caption: A tiered workflow for assessing the ecotoxicological risk of pesticides.

References

Exploratory

Simazine's Mechanism of Action in Plants: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Simazine (B1681756) is a widely utilized triazine herbicide that effectively controls a broad spectrum of weeds in various agricultural an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simazine (B1681756) is a widely utilized triazine herbicide that effectively controls a broad spectrum of weeds in various agricultural and non-agricultural settings. Its primary mode of action is the potent inhibition of photosynthesis within susceptible plant species. This technical guide provides a comprehensive overview of the molecular mechanisms underlying simazine's herbicidal activity, focusing on its interaction with photosystem II, its metabolic fate within the plant, and the experimental protocols used to investigate these processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of herbicides and the development of novel plant protection agents.

Introduction

Simazine, a member of the s-triazine class of herbicides, has been a cornerstone of weed management strategies for decades. It is primarily used as a pre-emergent herbicide, applied to the soil to prevent the germination and emergence of weed seeds. Simazine is absorbed by the roots of germinating plants and translocated to the shoots and leaves, where it exerts its phytotoxic effects. Its efficacy stems from its ability to disrupt the fundamental process of photosynthesis, leading to the eventual starvation and death of the target plant.

Core Mechanism of Action: Inhibition of Photosystem II

The primary molecular target of simazine in plants is Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts. Simazine acts by binding to the D1 protein within the PSII complex, specifically at the plastoquinone-binding niche (QB site). This binding event physically obstructs the binding of plastoquinone, the native electron acceptor.

The consequences of this inhibition are twofold:

  • Blockage of the Photosynthetic Electron Transport Chain: By preventing the transfer of electrons from the primary quinone acceptor (QA) to plastoquinone, simazine effectively halts the linear electron flow. This disruption prevents the generation of ATP and NADPH, the energy and reducing power, respectively, that are essential for carbon dioxide fixation and the synthesis of sugars.

  • Induction of Oxidative Stress: The blockage of the electron transport chain leads to an over-reduction of the photosynthetic apparatus and the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS molecules initiate a cascade of damaging reactions, including lipid peroxidation and protein degradation, which ultimately leads to the destruction of cell membranes and the death of the plant.

Quantitative Data on Photosystem II Inhibition

The inhibitory potency of simazine on photosynthetic activity can be quantified by determining the concentration required to inhibit a specific process by 50% (IC50). The following table summarizes reported IC50 values for simazine in different plant and algal species.

SpeciesExperimental SystemMeasured ParameterIC50 (µM)Reference
Spirogyra jurgensiiFilamentous AlgaePhotosynthesis1.1
Pithophora oedogoniaFilamentous AlgaePhotosynthesis3.0
Cladophora glomerataFilamentous AlgaePhotosynthesis3.8
Ankistrodesmus brauniiNon-filamentous AlgaePhotosynthesis4.7

Plant Uptake, Translocation, and Metabolism

Simazine is primarily absorbed from the soil by the roots of plants and is then transported upwards to the shoots and leaves via the xylem. The susceptibility of a plant to simazine is not only determined by the efficiency of PSII inhibition but also by the plant's ability to metabolize and detoxify the herbicide. Resistant plant species can rapidly metabolize simazine into non-toxic compounds. The two main detoxification pathways are:

  • N-Dealkylation: This process involves the removal of one or both ethyl side chains from the simazine molecule, a reaction catalyzed by cytochrome P450 monooxygenases. This results in the formation of deethylsimazine and di-deethylsimazine, which are less phytotoxic.

  • Glutathione (B108866) Conjugation: Simazine can be conjugated to the tripeptide glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation increases the water solubility of the herbicide, facilitating its sequestration into the vacuole and further degradation.

Experimental Protocols

Assessing Simazine's Impact on Photosynthetic Activity using Chlorophyll (B73375) a Fluorescence

Principle: Chlorophyll fluorescence is a non-invasive technique used to assess the health and efficiency of the photosynthetic apparatus. The OJIP transient, a rapid fluorescence induction curve, provides detailed information about the flow of electrons through PSII. Herbicides that block the electron transport chain, like simazine, cause characteristic changes in the OJIP curve.

Methodology:

  • Plant Material and Treatment: Grow susceptible plants in a controlled environment. Treat the plants with a range of simazine concentrations. Include an untreated control group.

  • Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure that all PSII reaction centers are open.

  • Fluorescence Measurement: Use a portable fluorometer to measure the chlorophyll fluorescence transient. The measurement is initiated by a saturating pulse of light.

  • Data Analysis (OJIP Test):

    • O (F0): The initial, minimal fluorescence level when all reaction centers are open.

    • J (FJ): An intermediate fluorescence level, indicating the accumulation of reduced QA.

    • I (FI): Another intermediate step.

    • P (FM): The maximal fluorescence level when all reaction centers are closed.

  • Parameter Calculation: From the OJIP transient, various parameters can be calculated to quantify the effects of simazine on PSII, including the maximum quantum yield of PSII (Fv/Fm = (Fm - F0)/Fm) and the performance index (PIABS). A decrease in these parameters indicates inhibition of PSII.

Determination of Simazine and its Metabolites in Plant Tissues by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. This protocol outlines a general method for the extraction and analysis of simazine and its primary metabolites from plant material.

Methodology:

  • Sample Preparation:

    • Harvest plant tissue (leaves, roots) and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Lyophilize (freeze-dry) the tissue and then grind it into a fine powder.

  • Extraction:

    • Weigh a known amount of the powdered plant tissue (e.g., 1-2 grams).

    • Extract the sample with a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), using techniques like sonication or shaking for a defined period.

    • Centrifuge the mixture to pellet the solid plant material.

    • Collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Pass the combined supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute simazine and its metabolites from the cartridge with a stronger organic solvent.

  • HPLC Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the mobile phase.

    • Inject an aliquot of the reconstituted sample into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water.

      • Detector: UV detector set at a wavelength appropriate for simazine (e.g., 220 nm) or a mass spectrometer for more definitive identification and quantification.

  • Quantification:

    • Prepare standard solutions of simazine and its metabolites of known concentrations.

    • Generate a calibration curve by injecting the standards into the HPLC.

    • Quantify the amount of simazine and its metabolites in the plant samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Foundational

Degradation of Simazine: A Technical Guide to Abiotic and Biotic Pathways

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the abiotic and biotic degradation of the s-triazine herbicide, Simazine. The document summarizes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the abiotic and biotic degradation of the s-triazine herbicide, Simazine. The document summarizes key quantitative data, details common experimental protocols, and visualizes the complex degradation pathways. While the term "Simazine-acetic acid" was specified, it is not a commonly recognized metabolite in the scientific literature. Therefore, this guide focuses on the degradation of Simazine and its well-documented metabolites.

Introduction to Simazine and its Environmental Fate

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used herbicide for the control of broadleaf and grassy weeds.[1] Its persistence and potential for groundwater contamination have led to extensive research into its environmental fate.[1][2] The degradation of Simazine is a complex process influenced by both abiotic and biotic factors, ultimately leading to the formation of various metabolites and potential mineralization to carbon dioxide and ammonia (B1221849).[3]

Abiotic Degradation of Simazine

Abiotic degradation of Simazine primarily occurs through photodegradation and, to a lesser extent, hydrolysis. These processes are crucial in the initial transformation of the parent compound in the environment.

Photodegradation

Photodegradation, or photolysis, is a significant abiotic pathway for Simazine dissipation, particularly in aqueous environments and on soil surfaces.[1] This process involves the breakdown of the molecule by ultraviolet (UV) radiation. The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of photosensitizing substances.[4][5]

Two primary photochemical reactions have been proposed for Simazine degradation:

  • Dechlorination-Hydroxylation: The cleavage of the chlorine atom from the triazine ring and its subsequent replacement with a hydroxyl group, forming 2-hydroxy-4,6-bis(ethylamino)-s-triazine.

  • N-Dealkylation: The oxidation and removal of one of the ethyl side chains to produce deethylsimazine (2-chloro-4-amino-6-ethylamino-s-triazine).[6]

Hydrolysis

Chemical hydrolysis of Simazine is generally a slow process in neutral and alkaline conditions.[1][7] However, it can be a more significant degradation pathway in acidic environments (low pH).[8] The primary product of Simazine hydrolysis is 2-hydroxy-4,6-bis(ethylamino)-s-triazine.[4]

Biotic Degradation of Simazine

Microbial degradation is the principal mechanism for the dissipation of Simazine in soil and water.[1][3] A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of utilizing Simazine as a source of carbon and/or nitrogen.[1][9]

Microbial Pathways

The microbial degradation of Simazine typically proceeds through a series of enzymatic reactions, primarily involving hydrolysis and N-dealkylation. The key enzymes and genes involved in this process have been extensively studied, particularly in Pseudomonas and Arthrobacter species. The atz gene cluster (atzA, atzB, atzC, atzD, atzE, and atzF) is well-characterized for its role in the degradation of s-triazine herbicides.[3]

The main biotic degradation steps are:

  • Dechlorination: The initial and often rate-limiting step is the hydrolytic removal of the chlorine atom from the triazine ring, catalyzed by the enzyme atrazine (B1667683) chlorohydrolase (encoded by the atzA gene), to form hydroxysimazine.

  • N-Dealkylation: Subsequent enzymatic reactions lead to the removal of the ethylamino side chains. The enzymes AtzB and AtzC catalyze the hydrolysis of the ethylamino groups to form N-ethylammelide and then cyanuric acid.

  • Ring Cleavage: Cyanuric acid is further metabolized by the enzymes AtzD, AtzE, and AtzF, which cleave the triazine ring, ultimately leading to the formation of ammonia and carbon dioxide.[10]

Quantitative Data on Simazine Degradation

The following tables summarize quantitative data on the degradation of Simazine from various studies. It is important to note that degradation rates are highly dependent on specific experimental conditions.

Table 1: Half-life of Simazine under Different Conditions

ConditionMatrixHalf-life (t½)Reference
FieldSoil60 days (average)[8]
FieldSoil28-149 days[8]
PondsWater30 days (average)[8]
LaboratorySoil (pH 4.8)45 days[4]
LaboratorySoil (pH 6.5)100 days[4]
Photolysis (aqueous)Water2.7 - 5.4 hours[11]
Photolysis (soil)Sandy Loam21 days[11]

Table 2: Microbial Degradation of Simazine by Selected Bacterial Strains

Bacterial StrainInitial ConcentrationDegradation EfficiencyTimeReference
Arthrobacter ureafaciens50 mg/L~100%4 days[12]
Bacillus licheniformis SIMA-N55 mg/L94%5 days[13]
Bacillus altitudinis SIMA-N95 mg/L98%5 days[13]
Mixed Bacteria Culture (including Arthrobacter sp.)Not specified~100%40 days[9]
Klebsiella planticolaNot specified~70%20 days[9]

Experimental Protocols

This section outlines common methodologies used to study the abiotic and biotic degradation of Simazine.

Abiotic Degradation Study: Photodegradation in Aqueous Solution

Objective: To determine the rate of photodegradation of Simazine in an aqueous solution under controlled UV irradiation.

Materials:

  • Simazine stock solution

  • Purified water (e.g., Milli-Q)

  • Quartz reaction vessels

  • UV lamp (e.g., λ = 254 nm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter and buffers

Procedure:

  • Prepare aqueous solutions of Simazine at a known concentration (e.g., 69 to 315 µg/L) in quartz reaction vessels.[5]

  • Adjust the pH of the solutions to the desired levels (e.g., 5, 7, 9) using appropriate buffers.

  • Place the vessels in a photoreactor equipped with a UV lamp of a specific wavelength.

  • Maintain a constant temperature throughout the experiment.

  • At predetermined time intervals, withdraw aliquots from each vessel.

  • Analyze the concentration of Simazine and its degradation products in the aliquots using HPLC.

  • Calculate the degradation rate and half-life using pseudo-first-order kinetics.[5]

Biotic Degradation Study: Soil Incubation Experiment

Objective: To assess the microbial degradation of Simazine in soil under laboratory conditions.

Materials:

  • Soil samples (sieved)

  • Simazine solution (radiolabeled 14C-Simazine can be used for mineralization studies)

  • Incubation jars (e.g., 250-ml glass jars with Teflon-lined lids)

  • Incubator

  • Extraction solvent (e.g., methanol, ethyl acetate)

  • Analytical instrument (HPLC or Gas Chromatography-Mass Spectrometry, GC-MS)

  • For mineralization: CO2 traps (e.g., NaOH solution) and a liquid scintillation counter.

Procedure:

  • Place a known weight of sieved, moist soil (e.g., 50 g) into each incubation jar.[14]

  • Fortify the soil with a known concentration of Simazine solution.

  • If conducting a mineralization study, add a 14C-labeled Simazine solution.

  • Seal the jars and incubate them in the dark at a constant temperature (e.g., 25°C).

  • At specified time intervals (e.g., 0, 7, 14, 28, and 60 days), remove replicate jars for analysis.

  • Extract Simazine and its metabolites from the soil using an appropriate organic solvent.

  • Analyze the extracts using HPLC or GC-MS to determine the concentrations of the parent compound and its degradation products.

  • For mineralization studies, analyze the CO2 traps for 14CO2 using a liquid scintillation counter to quantify the amount of Simazine mineralized.

  • Calculate the dissipation rate and half-life of Simazine in the soil.

Visualizations of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow.

Simazine_Abiotic_Degradation Simazine Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) Hydroxysimazine 2-Hydroxy-4,6-bis(ethylamino)-s-triazine Simazine->Hydroxysimazine Hydrolysis (low pH) / Photodegradation Deethylsimazine Deethylsimazine (2-chloro-4-amino-6-ethylamino-s-triazine) Simazine->Deethylsimazine Photodegradation (N-Dealkylation)

Caption: Abiotic degradation pathways of Simazine.

Simazine_Biotic_Degradation_Pathway Simazine Simazine Hydroxysimazine Hydroxysimazine Simazine->Hydroxysimazine atzA (Dechlorination) N_Ethylammelide N-Ethylammelide Hydroxysimazine->N_Ethylammelide atzB (N-Dealkylation) Cyanuric_Acid Cyanuric Acid N_Ethylammelide->Cyanuric_Acid atzC (N-Dealkylation) Mineralization NH3 + CO2 Cyanuric_Acid->Mineralization atzD, atzE, atzF (Ring Cleavage)

Caption: Biotic degradation pathway of Simazine.

Experimental_Workflow_Biotic_Degradation cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Sample Collect and Sieve Soil Spiking Spike Soil with Simazine Soil_Sample->Spiking Incubate Incubate at Controlled Temperature Spiking->Incubate Extraction Solvent Extraction Incubate->Extraction HPLC_GCMS HPLC or GC-MS Analysis Extraction->HPLC_GCMS Data_Analysis Data Analysis (Kinetics, Half-life) HPLC_GCMS->Data_Analysis

Caption: Workflow for a soil degradation study.

References

Exploratory

An In-depth Technical Guide on the Solubility and Partitioning Behavior of Simazine

Disclaimer: This technical guide focuses on the solubility and partitioning behavior of Simazine. An extensive search of scientific literature and databases yielded no specific data for a compound referred to as "Simazin...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the solubility and partitioning behavior of Simazine. An extensive search of scientific literature and databases yielded no specific data for a compound referred to as "Simazine-acetic acid." Therefore, this document provides a comprehensive overview of the parent compound, Simazine, for researchers, scientists, and drug development professionals.

Introduction

Simazine is a selective herbicide belonging to the triazine class, widely used for the control of broadleaf weeds and annual grasses in agricultural and non-agricultural settings.[1] Its environmental fate and efficacy are significantly influenced by its physicochemical properties, particularly its solubility in various media and its partitioning behavior between different environmental compartments. Understanding these characteristics is crucial for predicting its transport, bioavailability, and potential for environmental contamination. This guide provides a detailed summary of the available quantitative data on Simazine's solubility and partitioning, outlines standardized experimental protocols for their determination, and visualizes key conceptual frameworks.

Solubility of Simazine

The solubility of a substance is a fundamental property that dictates its concentration in solution and, consequently, its mobility and bioavailability. Simazine is characterized by its low water solubility.[1][2]

Quantitative Solubility Data

The following table summarizes the reported solubility of Simazine in water and various organic solvents.

SolventSolubility (mg/L)Temperature (°C)
Water5[1][3]20-22[3]
Water3.5[4][5]20[4]
Methanol400[3][4]20[4]
Chloroform900[4]20[4]
Petroleum Ether2[3][4]20[4]
Diethyl Ether300[4]25[4]
n-Pentane3[4]25[4]
Experimental Protocol for Water Solubility Determination (OECD Guideline 105)

The determination of water solubility for chemical substances like Simazine is typically performed following standardized methods, such as the OECD Guideline 105.[6][7] This ensures data consistency and reliability. The two primary methods described in this guideline are the Flask Method and the Column Elution Method.

This method is suitable for substances with solubilities above 10⁻² g/L.

Flask_Method substance Test Substance (Simazine) + Water stirring Stirring at constant temperature (e.g., 20°C) until equilibrium substance->stirring centrifugation Centrifugation/ Filtration stirring->centrifugation analysis Analysis of the aqueous phase (e.g., HPLC, GC) centrifugation->analysis result Determination of Solubility analysis->result Column_Elution_Method column Column packed with an inert support coated with the test substance (Simazine) elution Elution with water at a slow, constant flow rate column->elution collection Collection of eluate fractions elution->collection analysis Analysis of eluate (e.g., HPLC, GC) collection->analysis result Determination of Solubility analysis->result Shake_Flask_Method preparation Preparation of n-octanol and water saturated with each other dissolution Dissolution of Simazine in one phase (typically n-octanol) preparation->dissolution mixing Mixing of the two phases in a vessel dissolution->mixing shaking Shaking at constant temperature until equilibrium is reached mixing->shaking separation Phase separation by centrifugation shaking->separation analysis Determination of Simazine concentration in both phases separation->analysis calculation Calculation of Pow = C_octanol / C_water analysis->calculation Batch_Equilibrium_Method preparation Preparation of soil samples and aqueous solutions of Simazine mixing Mixing of soil and Simazine solution in centrifuge tubes preparation->mixing equilibration Shaking at constant temperature for a defined period to reach equilibrium mixing->equilibration separation Separation of solid and liquid phases by centrifugation equilibration->separation analysis Analysis of Simazine concentration in the aqueous phase separation->analysis calculation Calculation of Kd and Koc analysis->calculation Simazine_Fate cluster_properties Physicochemical Properties cluster_fate Environmental Fate simazine Simazine solubility Water Solubility (Low) simazine->solubility logP log P (Kow) (Moderate Lipophilicity) simazine->logP koc Koc (Moderate Adsorption) simazine->koc leaching Leaching to Groundwater solubility->leaching influences runoff Surface Runoff solubility->runoff influences bioaccumulation Bioaccumulation Potential logP->bioaccumulation correlates with koc->leaching inversely related to koc->runoff influences degradation Degradation leaching->degradation runoff->degradation bioaccumulation->degradation

References

Foundational

The Leaching Potential of Simazine Metabolites in Groundwater: A Technical Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Simazine (B1681756), a triazine herbicide, undergoes degradation in the environment, forming several metabolit...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simazine (B1681756), a triazine herbicide, undergoes degradation in the environment, forming several metabolites. This technical guide provides a comprehensive overview of the potential for these degradation products to leach into groundwater. A thorough review of the scientific literature indicates that the primary and most studied metabolites of simazine are desethylsimazine (DEA) , didealkylsimazine (DDA) , and hydroxysimazine . Notably, the term "simazine-acetic acid" does not correspond to a recognized metabolite of simazine in the available scientific literature. The degradation of simazine predominantly proceeds through N-dealkylation and hydrolysis of the chloro group, rather than oxidation of the ethyl side chains to a carboxylic acid.

This guide focuses on the environmental fate and leaching potential of the known, significant metabolites of simazine. Quantitative data on their soil sorption and persistence are presented, alongside detailed experimental protocols for their analysis. Visual diagrams generated using Graphviz illustrate the degradation pathways of simazine, the conceptual model of metabolite leaching, and a standard experimental workflow for soil column studies. This information is critical for environmental risk assessment and the development of strategies to mitigate groundwater contamination.

Introduction to Simazine and its Environmental Fate

Simazine is a selective herbicide used to control broadleaf weeds and annual grasses in a variety of agricultural and non-crop settings.[1] Its persistence and potential for off-site transport are of environmental concern. The mobility and fate of simazine and its byproducts in soil are influenced by factors such as soil type, organic matter content, pH, and microbial activity.[1][2] Microbial degradation is a primary route of simazine dissipation in the environment.[1]

Degradation Pathway of Simazine

The degradation of simazine in the environment primarily follows two main pathways:

  • N-dealkylation: This microbial-mediated process involves the sequential removal of the ethyl groups from the amine side chains. The initial dealkylation results in the formation of desethylsimazine (DEA) . Subsequent removal of the second ethyl group leads to the formation of didealkylsimazine (DDA) , which is also known as diaminochlorotriazine.

  • Hydrolysis: The chlorine atom on the triazine ring can be replaced by a hydroxyl group, a process that can be both chemical and microbial. This results in the formation of hydroxysimazine .

The following diagram illustrates the established degradation pathway of simazine.

Simazine_Degradation Simazine Simazine DEA Desethylsimazine (DEA) Simazine->DEA N-dealkylation Hydroxysimazine Hydroxysimazine Simazine->Hydroxysimazine Hydrolysis DDA Didealkylsimazine (DDA) DEA->DDA N-dealkylation

Figure 1: Established degradation pathway of simazine.

Physicochemical Properties and Leaching Potential of Simazine and its Metabolites

The potential for a chemical to leach into groundwater is largely determined by its persistence in the soil (half-life, DT50) and its mobility, which is related to its sorption to soil particles (Koc).

CompoundOrganic Carbon-Water Partitioning Coefficient (Koc) (mL/g)Soil Half-Life (DT50) (days)Leaching Potential
Simazine 135[3]46 - 174[4]Moderate to High
Desethylsimazine (DEA) Data not readily available, but generally more mobile than parent.Variable, can be persistent.Higher than Simazine
Didealkylsimazine (DDA) Data not readily available, but generally more mobile than parent.Variable, can be persistent.Higher than Simazine
Hydroxysimazine Generally considered less mobile than the parent compound.Can be persistent.Lower than Simazine

Note: Specific quantitative values for the metabolites are often site-specific and less commonly reported than for the parent compound. However, it is a general principle that the dealkylated metabolites of triazine herbicides are more water-soluble and less sorptive to soil than the parent compound, thus having a higher leaching potential.

Experimental Protocols for Assessing Leaching Potential

The assessment of a pesticide's leaching potential involves a combination of laboratory and field studies.

Batch Sorption Experiments

Objective: To determine the soil sorption coefficient (Kd and Koc) of the test substance.

Methodology:

  • Soil Preparation: Representative soil samples are air-dried and sieved.

  • Solution Preparation: A solution of the test substance (e.g., simazine, DEA) of known concentration is prepared in a background electrolyte solution (e.g., 0.01 M CaCl₂).

  • Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are agitated for a specific period (e.g., 24 hours) to reach equilibrium.

  • Separation: The soil suspension is centrifuged to separate the solid and liquid phases.

  • Analysis: The concentration of the test substance remaining in the supernatant is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The amount of substance sorbed to the soil is calculated by the difference between the initial and equilibrium solution concentrations. The Kd is calculated as the ratio of the concentration in the soil to the concentration in the water. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.

Soil Column Leaching Studies

Objective: To simulate the movement of the test substance through a soil profile under controlled conditions.

Methodology:

  • Column Packing: A glass or stainless-steel column is uniformly packed with the test soil to a known bulk density.

  • Pre-conditioning: The soil column is saturated with a background electrolyte solution from the bottom up to establish steady-state flow.

  • Application: A pulse of the test substance solution is applied to the top of the soil column.

  • Leaching: The column is then leached with the background electrolyte solution at a constant flow rate.

  • Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions at regular intervals.

  • Analysis: The concentration of the test substance in each leachate fraction is analyzed.

  • Breakthrough Curve: A breakthrough curve is constructed by plotting the relative concentration of the test substance in the leachate versus the volume of leachate collected. This curve provides information on the mobility and retardation of the compound.

The following diagram illustrates a typical workflow for a soil column leaching experiment.

Soil_Column_Workflow start Start soil_prep Soil Preparation (Drying, Sieving) start->soil_prep column_packing Column Packing soil_prep->column_packing saturation Column Saturation (Bottom-up) column_packing->saturation application Application of Test Substance saturation->application leaching Leaching with Background Solution application->leaching collection Leachate Fraction Collection leaching->collection analysis Analytical Chemistry (HPLC, GC-MS) collection->analysis btc Breakthrough Curve Generation analysis->btc end End btc->end

Figure 2: Experimental workflow for soil column leaching studies.

Conceptual Model of Simazine Metabolite Leaching

The potential for simazine and its metabolites to reach groundwater is a multi-step process influenced by various environmental factors.

Leaching_Pathway cluster_soil_surface Soil Surface cluster_vadose_zone Vadose Zone (Unsaturated) cluster_groundwater Saturated Zone Simazine_App Simazine Application Degradation Degradation (Simazine -> DEA, DDA) Simazine_App->Degradation Sorption Sorption to Soil Particles Degradation->Sorption Transport Downward Transport (with infiltrating water) Degradation->Transport Sorption->Transport Desorption Groundwater Groundwater Contamination Transport->Groundwater

Figure 3: Conceptual model of simazine metabolite leaching.

Analytical Methods for Detection in Water

The detection and quantification of simazine and its metabolites in groundwater require sensitive analytical techniques.

  • Sample Preparation: Solid-phase extraction (SPE) is commonly used to concentrate the analytes from water samples and remove interfering substances.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV or diode-array detector (DAD), HPLC is a robust technique for separating and quantifying triazine herbicides and their metabolites.[5]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This provides high sensitivity and specificity, allowing for the definitive identification and quantification of the target compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is an increasingly popular method due to its high sensitivity and ability to analyze a wide range of compounds with minimal sample derivatization.

Conclusion

While the initially queried "simazine-acetic acid" is not a recognized metabolite, the leaching of simazine's primary degradation products, desethylsimazine (DEA) and didealkylsimazine (DDA), into groundwater is a valid environmental concern. These metabolites are generally more mobile than the parent simazine compound and can persist in the subsurface. Hydroxysimazine, another metabolite, is considered less mobile. A comprehensive assessment of the environmental risk posed by simazine application must include the monitoring and evaluation of these key metabolites. The experimental protocols and conceptual models presented in this guide provide a framework for researchers and environmental professionals to investigate and understand the subsurface fate and transport of simazine and its degradation products.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Determination of Simazine-Acetic Acid in Environmental Samples

Introduction Simazine is a widely used herbicide for the control of broad-leaf and grassy weeds. Its degradation in the environment can lead to the formation of various metabolites, including polar compounds such as Sima...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Simazine is a widely used herbicide for the control of broad-leaf and grassy weeds. Its degradation in the environment can lead to the formation of various metabolites, including polar compounds such as Simazine-acetic acid. The presence of these metabolites in soil and water can be of environmental concern, necessitating sensitive and reliable analytical methods for their detection and quantification. These application notes provide detailed protocols for the analysis of Simazine-acetic acid in environmental samples using modern analytical techniques. The primary recommended technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. Alternative methods using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are also described.

Analysis of Simazine-Acetic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of polar and thermally labile compounds like Simazine-acetic acid in complex environmental matrices. It offers excellent sensitivity and specificity, allowing for detection at trace levels.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Simazine and its polar metabolites in environmental samples using LC-MS/MS. Data for Simazine-acetic acid is extrapolated based on methods for similar acidic pesticide metabolites.

ParameterWater SamplesSoil/Sediment Samples
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.1 - 1 µg/kg
Limit of Quantification (LOQ) 0.04 - 0.5 µg/L[1]0.5 - 5 µg/kg
Recovery 85 - 110%75 - 105%
Relative Standard Deviation (RSD) < 10%< 15%
Experimental Protocol: LC-MS/MS Analysis

This protocol details the analysis of Simazine-acetic acid in water and soil samples.

1.2.1. Sample Preparation

  • Water Samples:

    • Filter the water sample (100-500 mL) through a 0.45 µm glass fiber filter to remove particulate matter.

    • Adjust the pH of the water sample to 3.0 with formic acid.

    • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 200 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH 3.0).

    • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Soil/Sediment Samples:

    • Air-dry the soil sample and sieve it through a 2 mm mesh.

    • Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile (B52724)/water 80:20 v/v with 1% acetic acid).

    • Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the soil pellet and combine the supernatants.

    • The combined supernatant can be subjected to a clean-up step using solid-phase extraction as described for water samples, after dilution with water to reduce the organic solvent content.

1.2.2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions for Simazine-acetic acid (assuming M+H+ of m/z 246):

      • Quantifier: 246 -> 188

      • Qualifier: 246 -> 132

    • Instrument settings (to be optimized):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Workflow Diagram```dot

LCMSMS_Workflow reconstitute reconstitute lc_separation lc_separation reconstitute->lc_separation

Caption: Workflow for GC-MS analysis of Simazine-acetic acid.

Analysis of Simazine-Acetic Acid by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique than mass spectrometry. However, it is less sensitive and selective, and may be prone to interferences from the sample matrix. This method is suitable for screening purposes or for the analysis of samples with higher concentrations of the analyte.

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC-UV analysis of Simazine and its metabolites.

ParameterWater SamplesSoil/Sediment Samples
Limit of Detection (LOD) 1 - 10 µg/L10 - 50 µg/kg
Limit of Quantification (LOQ) 5 - 25 µg/L50 - 150 µg/kg
Recovery 80 - 115%70 - 110%
Relative Standard Deviation (RSD) < 15%< 20%
Experimental Protocol: HPLC-UV Analysis

3.2.1. Sample Preparation

Sample preparation can be performed as described in the LC-MS/MS protocol (Section 1.2.1). A robust cleanup is crucial to minimize matrix interferences.

3.2.2. HPLC-UV Instrumental Analysis

  • High-Performance Liquid Chromatography (HPLC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% acetic acid (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min. [2] * Injection Volume: 20-50 µL.

    • Column Temperature: 30°C.

    • UV Detector Wavelength: 220 nm (to be optimized based on the UV spectrum of Simazine-acetic acid).

Workflow Diagram

HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis start Environmental Sample extraction Extraction/SPE Cleanup start->extraction reconstitute Reconstitute in Mobile Phase extraction->reconstitute hplc_separation HPLC Separation (Reversed-Phase C18) reconstitute->hplc_separation uv_detection UV Detection hplc_separation->uv_detection data_analysis Data Analysis and Quantification uv_detection->data_analysis

Caption: Workflow for HPLC-UV analysis of Simazine-acetic acid.

Disclaimer: The protocols and data provided for Simazine-acetic acid are based on established methods for the parent compound, Simazine, and its other polar and acidic metabolites. Method development and validation using a certified analytical standard of Simazine-acetic acid are essential before the routine application of these protocols.

References

Application

Application Note &amp; Protocol: Quantification of Simazine-Acetic Acid in Water by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals Introduction Simazine (B1681756) is a widely used triazine herbicide for the control of broad-leaf weeds and annual grasses.[1][2] Its degradation in the en...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine (B1681756) is a widely used triazine herbicide for the control of broad-leaf weeds and annual grasses.[1][2] Its degradation in the environment can lead to the formation of various metabolites, including the more polar and acidic compound, simazine-acetic acid. Due to its potential to contaminate water sources, a reliable analytical method for the quantification of simazine-acetic acid is essential for environmental monitoring and toxicological studies. This application note provides a detailed protocol for the determination of simazine-acetic acid in water samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is based on solid-phase extraction (SPE) for sample concentration and clean-up, followed by reversed-phase HPLC for separation and quantification.

Principle

This method is designed for the selective extraction and quantification of the polar and acidic metabolite, simazine-acetic acid, from aqueous matrices. Water samples are first acidified to ensure the analyte is in a non-ionized form, enhancing its retention on a solid-phase extraction (SPE) cartridge. After extraction and elution, the sample is analyzed by reversed-phase HPLC using a C18 column. The mobile phase is an acidified water/acetonitrile gradient, which allows for the separation of simazine-acetic acid from other potential interferences. Quantification is achieved by UV detection at an optimal wavelength, determined from the UV absorbance spectrum of simazine-acetic acid.

Materials and Reagents
  • Analytical Standard: Simazine-acetic acid (purity ≥95%), available from suppliers such as BLD Pharm.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Reagents: Formic acid (or trifluoroacetic acid), analytical grade.

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase SPE cartridges suitable for polar analytes (e.g., Oasis HLB or C18).

  • Filters: 0.45 µm syringe filters for sample filtration before HPLC injection.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, and UV-Vis detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solid-Phase Extraction (SPE) manifold.

  • Nitrogen evaporator or rotary evaporator.

  • pH meter.

  • Vortex mixer.

  • Analytical balance.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of simazine-acetic acid analytical standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Recommended concentrations for the calibration curve are 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Collect 500 mL of the water sample. Acidify the sample to a pH of approximately 3 with formic acid. This ensures that the carboxylic acid group of simazine-acetic acid is protonated, increasing its retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water (acidified to pH 3 with formic acid). Do not allow the cartridge to dry.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of HPLC grade water to remove any unretained polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained simazine-acetic acid from the cartridge with 5 mL of methanol into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase. Vortex for 30 seconds to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Analysis
  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 220 nm (Note: This is a typical wavelength for triazine herbicides; it should be optimized by obtaining the UV spectrum of a simazine-acetic acid standard).[3]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      15 50 50
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis Sequence:

    • Inject a blank (initial mobile phase) to ensure the system is clean.

    • Inject the series of working standard solutions to generate a calibration curve.

    • Inject the prepared water samples.

    • Inject a quality control (QC) standard periodically to monitor instrument performance.

Data Analysis and Quantification
  • Calibration Curve: Plot the peak area of simazine-acetic acid versus the concentration of the working standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.

  • Quantification: Determine the concentration of simazine-acetic acid in the water samples by interpolating their peak areas on the calibration curve.

  • Calculation: The final concentration in the original water sample is calculated using the following formula:

    Concentration (µg/L) = (Concentration from curve (µg/mL) * Final reconstitution volume (mL) * 1000) / Initial sample volume (mL)

Data Presentation

Table 1: HPLC-UV Method Parameters
ParameterCondition
Instrument HPLC with UV Detector
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 30°C
UV Wavelength 220 nm
Gradient As described in the protocol
Table 2: Method Validation Parameters (Typical Expected Values)
ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.01 - 0.05 µg/L
Limit of Quantification (LOQ) 0.05 - 0.15 µg/L
Accuracy (Recovery) 85 - 110%
Precision (%RSD) < 15%

Note: These are typical performance characteristics for HPLC-UV methods for trace analysis of pesticide metabolites and would need to be experimentally determined for this specific method.

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Sample 500 mL Water Sample Acidify Acidify to pH 3 (Formic Acid) Sample->Acidify SPE_Load Load Sample onto SPE Cartridge Acidify->SPE_Load SPE_Condition Condition SPE Cartridge (Methanol & Acidified Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (Acidified Water) SPE_Load->SPE_Wash SPE_Dry Dry Cartridge (Nitrogen) SPE_Wash->SPE_Dry SPE_Elute Elute with Methanol SPE_Dry->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in 1 mL Initial Mobile Phase Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter HPLC_Inject Inject 20 µL into HPLC Filter->HPLC_Inject HPLC_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Inject->HPLC_Separation UV_Detect UV Detection (220 nm) HPLC_Separation->UV_Detect Data_Acquisition Data Acquisition & Integration UV_Detect->Data_Acquisition Quantification Quantify Simazine-Acetic Acid Data_Acquisition->Quantification Calibration Generate Calibration Curve (from Standards) Calibration->Quantification Final_Result Calculate Final Concentration (µg/L) Quantification->Final_Result

Caption: Workflow for the quantification of simazine-acetic acid in water.

References

Method

Application Note: Quantitative Analysis of Simazine and Simazine-Acetic Acid in Soil Matrices by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals Introduction Simazine (B1681756), a widely used triazine herbicide, is applied to control broadleaf and grassy weeds in various agricultural and non-agricul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine (B1681756), a widely used triazine herbicide, is applied to control broadleaf and grassy weeds in various agricultural and non-agricultural settings.[1][2] Its persistence in soil and potential for groundwater contamination are of environmental concern.[2] The degradation of simazine in soil can lead to the formation of various metabolites, including simazine-acetic acid. Monitoring both the parent compound and its degradation products is crucial for a comprehensive assessment of its environmental fate and potential toxicological impact. This application note provides a detailed protocol for the simultaneous extraction and quantitative analysis of simazine and its acidic metabolite, simazine-acetic acid, in soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method utilizes a solvent extraction followed by solid-phase extraction (SPE) for sample clean-up and concentration. The final determination is performed by LC-MS/MS in both positive and negative ion modes to achieve sensitive and selective quantification of simazine and simazine-acetic acid, respectively.

Experimental Protocols

Sample Preparation: Extraction and Clean-up

This protocol is a synthesized approach based on established methods for triazine herbicide extraction from soil.[3][4]

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium hydroxide, analytical grade

  • Sodium sulfate, anhydrous

  • Solid-Phase Extraction (SPE) cartridges: C18 (500 mg, 6 mL)

  • Centrifuge tubes, 50 mL

  • Round bottom flask, 250 mL

  • Rotary evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Soil Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (80:20, v/v) solution.

    • Vortex vigorously for 1 minute.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction step with another 20 mL of acetonitrile/water (80:20, v/v).

    • Combine the supernatants.

  • Solvent Evaporation:

    • Transfer the combined supernatant to a 250 mL round bottom flask.

    • Concentrate the extract to approximately 2 mL using a rotary evaporator at 40°C.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

    • Loading: Load the 2 mL concentrated extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of HPLC grade water to remove polar interferences.

    • Elution: Elute the analytes with 6 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode and an appropriate buffer for negative mode).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The following are typical starting conditions. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterSimazine (Positive Ion Mode)Simazine-acetic acid (Negative Ion Mode)
Ionization Mode Electrospray Ionization (ESI+)Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV-3.0 kV
Source Temperature 150°C150°C
Desolvation Temperature 350°C350°C
Desolvation Gas Flow 800 L/hr800 L/hr
Cone Gas Flow 50 L/hr50 L/hr
Collision Gas ArgonArgon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Simazine (Quantifier) 202.1132.120
Simazine (Qualifier) 202.1104.135
Simazine-acetic acid (Quantifier) 218.1174.1-25
Simazine-acetic acid (Qualifier) 218.1132.1-30

Note: The MRM transitions for simazine-acetic acid are predicted based on its chemical structure and the fragmentation patterns of similar acidic herbicides. The deprotonated molecule [M-H]⁻ is expected at m/z 218.1. The primary fragment would likely be the loss of the carboxylic acid group (CO2), resulting in a fragment at m/z 174.1. A secondary fragment could involve the loss of the ethyl group from the triazine ring. These parameters should be optimized by direct infusion of a simazine-acetic acid analytical standard.

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of simazine and estimated data for simazine-acetic acid in soil matrices. This data is compiled from various sources and should be validated in the user's laboratory.[5][6]

AnalyteLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Linearity (R²)
Simazine 0.1 - 1.00.5 - 5.085 - 105> 0.99
Simazine-acetic acid 0.5 - 2.01.5 - 10.070 - 95* > 0.99*

Values for simazine-acetic acid are estimated based on typical performance for acidic herbicides in soil and require experimental verification.

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis soil_sample Soil Sample Collection (Air-dried, Sieved) extraction Solvent Extraction (Acetonitrile/Water) soil_sample->extraction centrifugation Centrifugation extraction->centrifugation concentration Rotary Evaporation centrifugation->concentration spe Solid-Phase Extraction (SPE) (C18 Cartridge) concentration->spe reconstitution Reconstitution spe->reconstitution lc_msms LC-MS/MS System reconstitution->lc_msms data_acquisition Data Acquisition (MRM Mode) lc_msms->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of Simazine and Simazine-acetic acid in soil.

Simazine Degradation Pathway

degradation_pathway Simazine Simazine (C7H12ClN5) Dealkylation N-Dealkylation Simazine->Dealkylation Hydrolysis Hydrolysis Simazine->Hydrolysis Oxidation Side-chain Oxidation Simazine->Oxidation Desethyl_Simazine Desethyl-Simazine Dealkylation->Desethyl_Simazine Hydroxy_Simazine Hydroxy-Simazine Hydrolysis->Hydroxy_Simazine Simazine_Acetic_Acid Simazine-acetic acid (C7H10ClN5O2) Oxidation->Simazine_Acetic_Acid

Caption: Simplified degradation pathway of Simazine in soil.

Conclusion

This application note provides a comprehensive and detailed protocol for the simultaneous determination of simazine and its degradation product, simazine-acetic acid, in soil matrices using LC-MS/MS. The described method offers high sensitivity and selectivity, making it suitable for environmental monitoring and risk assessment studies. The provided experimental parameters, data tables, and workflows serve as a valuable resource for researchers in environmental science and analytical chemistry. It is recommended to perform in-house validation of the method to ensure its performance with specific laboratory instrumentation and soil types.

References

Application

Application Note: Solid-Phase Extraction (SPE) for the Analysis of Simazine and its Acidic Metabolites from Complex Environmental Samples

For Researchers, Scientists, and Drug Development Professionals Introduction Simazine (B1681756) is a widely used triazine herbicide for controlling broadleaf and grassy weeds.[1] Its persistence and potential to contami...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine (B1681756) is a widely used triazine herbicide for controlling broadleaf and grassy weeds.[1] Its persistence and potential to contaminate soil and water resources necessitate sensitive and reliable analytical methods for monitoring its presence and that of its degradation products.[2][3] One such potential degradation product is simazine-acetic acid, a more polar and acidic metabolite. This application note provides a detailed protocol for the solid-phase extraction (SPE) of simazine from complex matrices like water and soil, with specific considerations for adapting the method for simazine-acetic acid.

Solid-phase extraction has become a preferred alternative to traditional liquid-liquid extraction due to its lower solvent consumption, higher sample throughput, and improved reproducibility.[1] The choice of SPE sorbent and elution solvents is critical and depends on the physicochemical properties of the target analyte. This document outlines a robust SPE workflow using C18 cartridges, a common choice for retaining non-polar to moderately polar compounds like simazine from aqueous samples.

Quantitative Data Summary

The following table summarizes the recovery rates of simazine from various studies employing SPE and other extraction techniques. This data can serve as a benchmark for method development and validation.

AnalyteMatrixExtraction MethodSorbent/CartridgeRecovery Rate (%)Reference
SimazineSugarcaneMSPD & SPEFlorisil86.9 - 94.7[4]
SimazineDrinking WaterSPESilica~83 - 85[5]
SimazineGroundwaterLLEN/A84.6[6]
SimazineWaterSPEOasis HLB>80[7]

Experimental Protocol: SPE of Simazine from Water Samples

This protocol details the solid-phase extraction of simazine from water samples using C18 SPE cartridges, followed by analysis with High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • SPE Cartridges: C18, 500 mg, 6 mL[1]

  • Methanol (B129727) (MeOH): HPLC grade[1]

  • Acetonitrile (B52724) (ACN): HPLC grade

  • Water: Deionized, high purity[1]

  • Dichloromethane: Residue grade[4]

  • Ethyl Acetate (B1210297): Pesticide grade

  • Hydrochloric Acid (HCl): ACS grade

  • Ammonium Hydroxide: ACS grade

  • Nitrogen Gas: High purity

  • Analytical Standard: Simazine (purity > 99%)[4]

  • Sample Collection Bottles: Amber glass

Sample Pretreatment
  • Water Samples: Collect water samples in amber glass bottles. If suspended solids are present, filter the samples through a 0.45 µm glass fiber filter.[1] For acidic metabolites like simazine-acetic acid, adjust the sample pH to below its pKa (typically around 3-4) using hydrochloric acid to ensure it is in a neutral form for better retention on the C18 sorbent.

  • Soil Samples: For soil samples, an initial extraction is required. A common method involves shake-flask extraction with a solvent mixture like acetonitrile/water.[8] Alternatively, for more complex matrices, Matrix Solid Phase Dispersion (MSPD) can be employed.[4]

SPE Procedure
  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.[1]

    • Follow with 5 mL of deionized water to equilibrate the cartridge. Do not allow the cartridge to dry out.[1]

  • Sample Loading:

    • Load the pretreated water sample (up to 1 L) onto the conditioned cartridge at a controlled flow rate of approximately 5 mL/min.[1]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove polar interferences.[1]

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.[1]

  • Elution:

    • Elute the retained simazine from the cartridge using 2 x 3 mL of a suitable organic solvent. Common elution solvents for simazine include acetone, acetonitrile, or dichloromethane.[1][4] For simazine-acetic acid, a more polar solvent or a mixture, such as methanol with a small percentage of acetic acid, may be more effective.

    • Collect the eluate in a clean glass tube.

  • Eluate Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen gas at room temperature.[1]

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial HPLC mobile phase.[5]

    • Filter the reconstituted sample through a 0.45 µm syringe filter before analysis.[4]

Analytical Finish

The extracted and concentrated samples can be analyzed by HPLC with a UV detector or by LC-MS/MS for higher sensitivity and selectivity.[4][5]

  • HPLC-UV Conditions (Example):

    • Column: C18 analytical column (e.g., 25 cm x 4.6 mm i.d., 5 µm)[4]

    • Mobile Phase: A mixture of acetonitrile and water, or methanol and an acetic acid/sodium acetate buffer.[4]

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 20 µL[4]

    • Detection: UV at 230 nm[4]

Logical Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Complex Sample (Water, Soil) Pretreatment Pretreatment (Filtration, pH Adjustment, Initial Extraction) Sample->Pretreatment Conditioning 1. Conditioning (e.g., Methanol, Water) Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (e.g., Deionized Water) Loading->Washing Elution 4. Elution (e.g., Acetonitrile, Dichloromethane) Washing->Elution Concentration Eluate Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis Instrumental Analysis (HPLC-UV, LC-MS/MS) Reconstitution->Analysis

Caption: Workflow for the solid-phase extraction and analysis of Simazine.

Considerations for Simazine-Acetic Acid

Simazine-acetic acid, being more polar and acidic than the parent simazine, may require modifications to the described protocol for optimal recovery.

  • Sorbent Selection: While C18 can retain simazine-acetic acid (especially after pH adjustment), a mixed-mode or a polymer-based sorbent (like Oasis HLB) might offer better retention and recovery for this more polar analyte.[7]

  • Sample pH: Acidifying the sample is crucial to neutralize the carboxylic acid group, making the molecule less polar and enhancing its retention on reversed-phase sorbents like C18.

  • Elution Solvent: A more polar elution solvent, or the addition of a modifier like acetic acid or formic acid to the organic solvent, may be necessary to effectively desorb simazine-acetic acid from the SPE sorbent.

Conclusion

This application note provides a comprehensive protocol for the solid-phase extraction of simazine from complex environmental samples. The outlined methodology, with appropriate modifications, can be adapted for the analysis of its more polar and acidic metabolites, such as simazine-acetic acid. The key to successful method development lies in the careful optimization of sample pretreatment, sorbent selection, and elution conditions to match the physicochemical properties of the target analyte.

References

Method

Application Notes and Protocols for Rapid Screening of Simazine-acetic acid using Immunoassays

For Researchers, Scientists, and Drug Development Professionals Introduction Simazine (B1681756) is a widely used herbicide from the triazine class, and its potential for environmental contamination necessitates sensitiv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine (B1681756) is a widely used herbicide from the triazine class, and its potential for environmental contamination necessitates sensitive and specific detection methods for monitoring and risk assessment.[1] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), provide a rapid, cost-effective, and high-throughput alternative to traditional chromatographic methods for detecting simazine.[1] The development of a successful immunoassay hinges on the rational design of haptens, the production of high-affinity antibodies, and the optimization of the assay format. This document provides detailed application notes and experimental protocols for the development of a highly specific immunoassay for simazine, focusing on the use of a simazine-acetic acid derivative as a hapten.

The core principle of this immunoassay is a competitive format.[2][3][4] In this setup, free simazine in a sample competes with a labeled simazine conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of simazine in the sample.

Data Presentation: Performance Characteristics of Simazine Immunoassays

The following table summarizes the quantitative data from various developed immunoassays for simazine, providing a clear comparison of their performance.

Assay FormatAntibody TypeIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)Cross-Reactivity (%)Reference
Competitive ELISAPolyclonal (Rabbit)8.80.11Atrazine (420%), Propazine (130%), Terbutylazine (6.4%)[5]
Competitive ELISAMonoclonal25030Atrazine (high), Propazine (high)[6][7]
Dot Blot ImmunoassayNot Specified-1 (densitometric), 10 (visual)Not Specified[8]
ImmunochromatographicMonoclonal-12Not Specified[9]
Magnetic Bead ELISAMonoclonal-0.03 - 3 µg/LTerbuthylazine (~100%), Atrazine (<100%)[10]

Experimental Protocols

Protocol 1: Synthesis of Simazine-acetic acid Hapten

This protocol describes the synthesis of a simazine hapten with a carboxylic acid group, making it suitable for conjugation to a carrier protein. This is achieved by reacting simazine with 3-mercaptopropanoic acid.[1][11]

Materials:

  • Simazine

  • 3-mercaptopropanoic acid

  • Sodium hydride (NaH)

  • N,N-dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve simazine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add sodium hydride to the solution and stir.

  • Slowly add a solution of 3-mercaptopropanoic acid in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with HCl to precipitate the simazine-acetic acid hapten.

  • Filter the precipitate and wash it sequentially with cold water and diethyl ether.

  • Dry the synthesized hapten under a vacuum.

  • Confirm the structure of the hapten using analytical techniques such as NMR and mass spectrometry.[1]

Protocol 2: Preparation of Immunogen (Simazine-KLH Conjugate)

To elicit an immune response, the small hapten molecule must be conjugated to a larger carrier protein. Keyhole Limpet Hemocyanin (KLH) is a commonly used carrier protein.[1]

Materials:

  • Simazine-acetic acid hapten

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC)

  • N,N-dimethylformamide (DMF)

  • Keyhole Limpet Hemocyanin (KLH)

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing

Procedure:

  • Activation of Hapten: Dissolve the simazine-acetic acid hapten, NHS, and EDC (or DCC) in DMF. Stir the mixture at room temperature for 4-6 hours to form the active ester.

  • Conjugation: Dissolve KLH in PBS. Slowly add the activated hapten solution to the KLH solution while stirring.

  • Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

  • Dialysis: Transfer the reaction mixture to dialysis tubing and dialyze extensively against PBS to remove unconjugated hapten and other small molecules.

  • Store the purified Simazine-KLH immunogen at -20°C.

Protocol 3: Production of Monoclonal Antibodies

Materials:

  • Simazine-KLH immunogen

  • BALB/c mice

  • Freund's complete and incomplete adjuvants

  • Myeloma cells (e.g., Sp2/0-Ag14)

  • Polyethylene glycol (PEG)

  • HAT (hypoxanthine-aminopterin-thymidine) medium

  • HT (hypoxanthine-thymidine) medium

  • ELISA reagents for screening

Procedure:

  • Immunization: Emulsify the Simazine-KLH immunogen with Freund's complete adjuvant and immunize BALB/c mice (e.g., 50-100 µg of immunogen per mouse) via subcutaneous or intraperitoneal injection.[1]

  • Booster Injections: Boost the mice with the immunogen emulsified in incomplete Freund's adjuvant at 3-week intervals.

  • Titer Monitoring: Monitor the antibody titer in the mouse serum using an indirect ELISA with a simazine-ovalbumin (OVA) coating antigen.

  • Final Boost: Administer a final intravenous boost of the immunogen without adjuvant 3-4 days before cell fusion.

  • Cell Fusion: Isolate spleen cells from the immunized mouse and fuse them with myeloma cells using PEG.[1]

  • Hybridoma Selection: Select for fused hybridoma cells by culturing in HAT medium.

  • Screening: Screen the hybridoma supernatants for the presence of antibodies that bind to the simazine-OVA conjugate and show displacement by free simazine using a competitive ELISA.

  • Cloning: Clone the selected hybridomas by limiting dilution to ensure monoclonality.[1]

  • Antibody Production and Purification: Expand the positive clones and produce ascitic fluid in mice or culture them in vitro to harvest the monoclonal antibodies. Purify the antibodies using protein A or protein G affinity chromatography.[1]

Protocol 4: Indirect Competitive ELISA for Simazine Screening

This protocol describes a typical indirect competitive ELISA for the detection of simazine.[1]

Materials:

  • Simazine-OVA conjugate (coating antigen)

  • 96-well microtiter plates

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Simazine standard solutions and unknown samples

  • Anti-simazine monoclonal antibody

  • HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the simazine-OVA conjugate in coating buffer to an optimal concentration (e.g., 1 µg/mL). Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[1]

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate as described in step 2.

  • Competitive Reaction: Add 50 µL of simazine standard solutions or unknown samples to the wells. Immediately add 50 µL of the diluted anti-simazine monoclonal antibody solution to each well. Incubate for 1 hour at 37°C.[1]

  • Washing: Wash the plate as described in step 2.

  • Detection: Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.[1]

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Visualizations

experimental_workflow cluster_hapten Hapten Synthesis & Conjugation cluster_antibody Antibody Production cluster_elisa ELISA Development Hapten Simazine-acetic acid Hapten Synthesis Activate Hapten Activation (NHS/EDC) Hapten->Activate Conjugate_Immunogen Conjugation to KLH (Immunogen) Activate->Conjugate_Immunogen Conjugate_Coating Conjugation to OVA (Coating Antigen) Activate->Conjugate_Coating Immunize Immunization (Mice with Simazine-KLH) Conjugate_Immunogen->Immunize Coat Coat Plate (Simazine-OVA) Conjugate_Coating->Coat Boost Booster Injections Immunize->Boost Fusion Cell Fusion (Spleen & Myeloma cells) Boost->Fusion Screen Hybridoma Screening Fusion->Screen Clone Cloning & Expansion Screen->Clone Purify Antibody Purification Clone->Purify Compete Competitive Reaction (Sample/Standard + mAb) Purify->Compete Block Blocking Coat->Block Block->Compete Detect Add Secondary Ab-HRP Compete->Detect Substrate Add Substrate (TMB) Detect->Substrate Read Read Absorbance Substrate->Read

Caption: Experimental workflow for the development of a Simazine immunoassay.

competitive_immunoassay_principle cluster_well cluster_low Low Simazine in Sample cluster_high High Simazine in Sample CoatingAntigen Simazine-OVA Antibody_low Ab CoatingAntigen->Antibody_low High Binding Antibody_high Ab CoatingAntigen->Antibody_high Low Binding Secondary_low 2° Ab-HRP Antibody_low->Secondary_low Result_low Strong Signal Secondary_low->Result_low Color Development FreeSimazine Simazine FreeSimazine->Antibody_high  Competition Secondary_high 2° Ab-HRP Antibody_high->Secondary_high Result_high Weak Signal Secondary_high->Result_high Little Color Development

Caption: Principle of the indirect competitive ELISA for Simazine detection.

References

Application

Application Notes and Protocols for the Sample Preparation of Simazine in Plant Tissues

These application notes provide detailed methodologies for the extraction, cleanup, and analysis of Simazine (B1681756), a widely used herbicide, from various plant matrices. The protocols are intended for researchers, s...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the extraction, cleanup, and analysis of Simazine (B1681756), a widely used herbicide, from various plant matrices. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Simazine is a triazine-based herbicide used to control broadleaf and grassy weeds in a variety of crops.[1][2] Due to its persistence and potential for environmental contamination, sensitive and reliable analytical methods are required to monitor its residue levels in plant tissues.[2] Effective sample preparation is a critical step to remove interfering matrix components and concentrate the analyte for accurate quantification. This document outlines several established techniques for the preparation of plant samples for Simazine analysis.

Principle of Methods

The selection of a sample preparation method depends on the plant matrix, the required limit of detection, and the available instrumentation. Common approaches include:

  • Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of Simazine between two immiscible liquid phases, typically an aqueous sample extract and an organic solvent.

  • Matrix Solid-Phase Dispersion (MSPD): This technique combines extraction and cleanup into a single step. The plant sample is blended with a solid sorbent, creating a dispersed mixture that is then packed into a column and eluted with an appropriate solvent.[3]

  • Solid-Phase Extraction (SPE): A cleanup technique that uses a solid sorbent packed in a cartridge to retain either the analyte or interfering compounds from the sample extract.

Analytical determination is commonly performed using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, or Gas Chromatography (GC) with various detectors.[3]

Experimental Protocols

Protocol 1: Matrix Solid-Phase Dispersion (MSPD) for Simazine in Sugarcane

This protocol is adapted from a method developed for the determination of Simazine in sugarcane.[3]

1. Sample Homogenization:

  • Weigh 2 grams of a representative sugarcane sample.
  • Homogenize the sample using a food processor or a high-speed blender until a uniform consistency is achieved.

2. MSPD Extraction and Cleanup:

  • In a glass mortar, add the 2 g of homogenized sample and 2 g of Bondesil-EnvirElut™ sorbent.
  • Gently blend the sample and sorbent with a pestle for a few minutes until a dry, homogeneous, powder-like mixture is obtained.
  • Transfer the mixture into a Bond Elut florisil (B1214189) SPE column (cartridge).
  • Elute the Simazine residue by passing 25 mL of dichloromethane (B109758) through the cartridge at a flow rate of 1-2 mL/min. Collect the eluate.

3. Sample Concentration and Reconstitution:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas.
  • Re-dissolve the residue in 200 µL of acetonitrile (B52724).
  • Filter the reconstituted sample through a 0.45 µm membrane filter prior to HPLC analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column.
  • Mobile Phase: 20 mM acetic acid/sodium acetate (B1210297) buffer (pH 5.0) : methanol (B129727) (50:50, v/v).[3]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV at 230 nm.[3]

Protocol 2: General Liquid-Liquid Extraction (LLE) for Simazine in Plant Tissues

This is a general protocol based on common LLE procedures for pesticide residue analysis in plants.[1][3]

1. Sample Homogenization:

  • Weigh 10 grams of the plant tissue sample (e.g., fruits, vegetables, leaves).
  • Homogenize the sample with 20 mL of distilled water using a blender.

2. Extraction:

  • Transfer the homogenate to a sealable container and add 50 mL of acetonitrile.
  • Shake vigorously for 3 minutes.
  • Filter the extraction solution under suction.
  • Wash the residue and the container with an additional 30 mL of acetonitrile and filter again.
  • Combine the filtrates.

3. Concentration:

  • Transfer the combined filtrate to a round-bottom flask and evaporate the solvent at 35°C using a rotary evaporator under vacuum until near dryness.

4. Reconstitution and Cleanup (if necessary):

  • Re-dissolve the residue in a suitable solvent (e.g., acetonitrile or a mixture compatible with the subsequent cleanup step).
  • If the extract is still high in interfering compounds, a further cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18) may be required.

5. Final Preparation:

  • After cleanup, evaporate the solvent and reconstitute the final residue in a known volume of mobile phase or a suitable solvent for GC or HPLC analysis.
  • Filter the final solution through a 0.45 µm syringe filter.

Data Presentation

The following table summarizes the performance data for the MSPD method for Simazine analysis in sugarcane.[3]

ParameterValue
Plant MatrixSugarcane
Fortification Levels0.1 - 0.5 ppm
Recovery86.9 - 94.7%
Coefficient of Variation< 10%
Limit of Detection (LOD)Estimated at a Signal-to-Noise ratio of 3

Visualizations

Experimental Workflow

G General Workflow for Simazine Analysis in Plant Tissues cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample Plant Tissue Sample Homogenization Homogenization Sample->Homogenization LLE Liquid-Liquid Extraction (e.g., Acetonitrile) Homogenization->LLE Method A MSPD Matrix Solid-Phase Dispersion (e.g., with EnvirElut) Homogenization->MSPD Method B Filtration Filtration LLE->Filtration Concentration Evaporation & Reconstitution MSPD->Concentration Eluate Collection Filtration->Concentration SPE Solid-Phase Extraction (SPE) (e.g., Florisil) Concentration->SPE Optional HPLC HPLC-UV Concentration->HPLC GC GC-MS/NPD Concentration->GC SPE->Concentration Cleaned Extract

Caption: General workflow for the analysis of Simazine in plant tissues.

Mechanism of Action

G Simazine's Mechanism of Action in Plants Simazine Simazine Absorption by Plant Roots PhotosystemII Photosystem II (PSII) Electron Transport Chain Simazine->PhotosystemII Inhibits Photosynthesis Photosynthesis PhotosystemII->Photosynthesis Enables PlantDeath Plant Death Photosynthesis->PlantDeath Interruption leads to

Caption: Simplified diagram of Simazine's herbicidal action in plants.

References

Method

Application Note: Pressurized Liquid Extraction of Simazine-Acetic Acid from Soil

For Researchers, Scientists, and Drug Development Professionals Introduction Simazine (B1681756), a widely used triazine herbicide, undergoes degradation in the soil, leading to the formation of various metabolites. One...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine (B1681756), a widely used triazine herbicide, undergoes degradation in the soil, leading to the formation of various metabolites. One such degradation product is simazine-acetic acid (2-chloro-4-ethylamino-6-(carboxymethylamino)-s-triazine), a more polar and acidic compound than the parent herbicide. Accurate monitoring of this metabolite is crucial for environmental risk assessment and understanding the fate of simazine in terrestrial ecosystems. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE®), offers a rapid and efficient alternative to traditional extraction methods for isolating organic contaminants from solid matrices like soil. This application note provides a proposed protocol for the extraction of simazine-acetic acid from soil using PLE, designed to deliver high extraction efficiency and clean extracts suitable for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Due to the limited availability of a standardized PLE method for simazine-acetic acid, this protocol is based on established methods for other polar and acidic herbicide metabolites and the fundamental principles of PLE.

Physicochemical Properties of Simazine and its Metabolites

Understanding the properties of the target analyte is key to developing an effective extraction method. While specific data for simazine-acetic acid is scarce, the properties of the parent compound, simazine, provide a useful reference.

CompoundMolecular FormulaMolar Mass ( g/mol )Water SolubilitypKa
SimazineC₇H₁₂ClN₅201.665 mg/L (at 20°C)[1]1.62 (weak base)[2]
Simazine-acetic acidC₈H₁₁ClN₆O₂258.66Expected to be higher than simazine due to the carboxylic acid group.Expected to be acidic due to the carboxylic acid group.

Pressurized Liquid Extraction (PLE) Protocol

This proposed protocol is designed to be a starting point for method development and will likely require optimization based on soil type and analytical instrumentation.

Sample Preparation
  • Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • The moisture content of the soil should be determined to report results on a dry weight basis.

  • For spiked samples, a known amount of simazine-acetic acid standard solution should be added to the soil and allowed to equilibrate for a specified period to mimic aged residues.

PLE System and Conditions
  • Instrument: Any commercially available Pressurized Liquid Extraction system.

  • Extraction Cell: A standard stainless steel cell (e.g., 11 mL or 22 mL) should be used.

  • Dispersing Agent: The soil sample should be mixed with a dispersing agent like diatomaceous earth or sand to prevent clumping and ensure even solvent flow. A typical ratio is 1:1 (w/w) soil to dispersing agent.

Proposed PLE Parameters

The following parameters are proposed for the extraction of simazine-acetic acid. Optimization is recommended.

ParameterProposed ValueRationale
Extraction Solvent Methanol (B129727):Water (80:20, v/v) with 0.5% Acetic AcidThe polar solvent mixture is effective for polar metabolites. The addition of acetic acid will suppress the ionization of the carboxylic acid group of simazine-acetic acid, increasing its solubility in the organic solvent and improving extraction efficiency.
Temperature 100 °CElevated temperatures increase solvent viscosity and diffusion rates, leading to more efficient extraction. This temperature is a common starting point for herbicide extraction from soil.
Pressure 1500 psiHigh pressure maintains the solvent in its liquid state above its boiling point and forces the solvent into the pores of the soil matrix.
Static Time 10 minutesThis allows for sufficient time for the solvent to interact with the sample and for the analyte to dissolve.
Number of Cycles 2Multiple static cycles with fresh solvent ensure exhaustive extraction of the analyte.
Flush Volume 60% of cell volumeThis ensures that the majority of the extract is collected from the cell.
Purge Time 90 secondsA nitrogen purge removes the remaining solvent from the extraction cell and transfer lines.
Post-Extraction Clean-up

The collected extract may contain co-extracted matrix components that can interfere with subsequent analysis. A solid-phase extraction (SPE) clean-up step is recommended.

  • Evaporate the PLE extract to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for SPE loading (e.g., the initial mobile phase of the LC method).

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water to remove polar interferences.

  • Elute the simazine-acetic acid with a suitable organic solvent, such as methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Experimental Workflow

PLE_Workflow sample_prep Soil Sample Preparation (Drying, Sieving) spiking Spiking with Standard (for QC) sample_prep->spiking Optional cell_packing Packing Extraction Cell (Soil + Dispersing Agent) sample_prep->cell_packing spiking->cell_packing ple_extraction Pressurized Liquid Extraction (PLE) cell_packing->ple_extraction extract_collection Extract Collection ple_extraction->extract_collection concentration Concentration (Nitrogen Evaporation) extract_collection->concentration spe_cleanup Solid-Phase Extraction (SPE) Clean-up concentration->spe_cleanup final_prep Final Preparation (Reconstitution) spe_cleanup->final_prep analysis LC-MS/MS or HPLC Analysis final_prep->analysis

Figure 1. Workflow for the extraction and analysis of simazine-acetic acid from soil.

Data Presentation

The following tables illustrate the type of data that should be generated during method validation. The values presented are hypothetical and serve as a template.

Table 1: Recovery of Simazine-Acetic Acid from Spiked Soil Samples

Soil TypeSpiking Level (ng/g)Mean Recovery (%) (n=3)Relative Standard Deviation (%)
Sandy Loam1092.55.8
Clay1088.17.2
Silt Loam1090.36.5
Sandy Loam5095.24.3
Clay5091.76.1
Silt Loam5093.45.5

Table 2: Method Detection and Quantification Limits

ParameterValue
Method Detection Limit (MDL)0.5 ng/g
Method Quantification Limit (MQL)1.5 ng/g

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the extraction of the simazine metabolite, simazine-acetic acid, from soil using Pressurized Liquid Extraction. The outlined methodology, including sample preparation, PLE parameters, and post-extraction clean-up, offers a robust starting point for researchers. It is anticipated that this method will provide high recovery and clean extracts, facilitating accurate quantification by modern analytical techniques. Method optimization and validation are essential to ensure the reliability of the results for specific soil matrices and analytical requirements.

References

Application

Application Note: Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Detection of Simazine-Acetic Acid Through Derivatization

Audience: Researchers, scientists, and drug development professionals. Introduction Simazine-acetic acid is a primary metabolite of the widely used triazine herbicide, Simazine.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Simazine-acetic acid is a primary metabolite of the widely used triazine herbicide, Simazine. Monitoring its presence in environmental and biological matrices is crucial for assessing exposure and understanding the fate of the parent compound. Due to its polarity and low volatility, direct analysis of Simazine-acetic acid by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity. Derivatization of the carboxylic acid functional group is essential to improve its chromatographic behavior and enhance detection sensitivity.

This application note provides detailed protocols for the derivatization of Simazine-acetic acid by methylation and silylation, followed by quantitative analysis using GC-MS. The methodologies are designed to be robust and reproducible for researchers in environmental science, toxicology, and analytical chemistry.

Data Presentation

The following tables summarize the expected quantitative performance of the described derivatization methods based on literature for analogous acidic herbicides and polar metabolites.

Table 1: Comparison of Derivatization Methods for Simazine-Acetic Acid Analysis

ParameterMethylation (with TMSD)Silylation (with BSTFA)
Principle Esterification of the carboxylic acid to a methyl ester.Conversion of the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester.
Reagent Trimethylsilyldiazomethane (TMSD)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Reaction Time ~15-30 minutes~30-60 minutes
Reaction Temp. Room Temperature60-80°C
Volatility Incr. SignificantHigh
Derivative Stability HighModerate (moisture sensitive)
Byproducts Nitrogen gasVolatile silylated amides
Safety TMSD is a safer alternative to diazomethane (B1218177) but still requires caution.Relatively safe with standard laboratory precautions.

Table 2: Expected GC-MS Performance Metrics for Derivatized Simazine-Acetic Acid

ParameterMethylated Simazine-Acetic AcidSilylated Simazine-Acetic Acid
Expected LOD (in-sample) 1 - 10 ng/mL5 - 20 ng/mL
Expected LOQ (in-sample) 5 - 30 ng/mL15 - 60 ng/mL
Linearity (r²) > 0.99> 0.99
Recovery 85 - 110%80 - 105%
Precision (%RSD) < 15%< 20%

Note: The values presented are estimates based on the analysis of similar acidic herbicides and may vary depending on the matrix and instrumentation.

Experimental Protocols

1. Sample Preparation (General)

Prior to derivatization, it is crucial to extract Simazine-acetic acid from the sample matrix and ensure the extract is dry, as water can interfere with both methylation and silylation reactions. A generic solid-phase extraction (SPE) and drying procedure is outlined below.

  • Materials:

  • Protocol:

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the aqueous sample (e.g., 100 mL of a water sample, adjusted to pH 2-3 with formic acid) onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under a stream of nitrogen for 10-15 minutes.

    • Elute the analyte with 5 mL of ethyl acetate or a mixture of dichloromethane and methanol.

    • Collect the eluate and dry it by passing it through a small column containing anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • The dried residue is now ready for derivatization.

2. Derivatization Protocol 1: Methylation with Trimethylsilyldiazomethane (TMSD)

This method converts the carboxylic acid group of Simazine-acetic acid to its corresponding methyl ester, which is more volatile and amenable to GC analysis.

  • Materials:

    • Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexanes or diethyl ether)

    • Methanol (HPLC grade)

    • Toluene (B28343) (HPLC grade)

    • Dried sample extract

    • 2 mL autosampler vials with inserts

  • Protocol:

    • Reconstitute the dried sample extract in 100 µL of a 10:1 (v/v) mixture of toluene and methanol.

    • Add 50 µL of the 2.0 M TMSD solution to the vial. A yellow color should persist, indicating an excess of the reagent.

    • Cap the vial and vortex for 1 minute.

    • Let the reaction proceed at room temperature for 30 minutes.

    • If the yellow color disappears, add another 25 µL of TMSD solution.

    • After the reaction is complete, the sample is ready for GC-MS analysis. No quenching step is typically necessary if a small excess of reagent is used.

3. Derivatization Protocol 2: Silylation with BSTFA

This protocol forms a trimethylsilyl (TMS) ester of the carboxylic acid group. TMS derivatives are highly volatile but can be sensitive to moisture.

  • Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Pyridine (B92270) or Acetonitrile (anhydrous, GC grade)

    • Dried sample extract

    • 2 mL autosampler vials with inserts

  • Protocol:

    • Reconstitute the dried sample extract in 100 µL of anhydrous pyridine or acetonitrile.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

    • The sample is now ready for GC-MS analysis.

4. GC-MS Analysis Conditions (Suggested)

The following are typical starting conditions for the analysis of derivatized Simazine-acetic acid. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph:

    • Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Inlet: Splitless mode, 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute

      • Ramp 1: 20°C/min to 180°C

      • Ramp 2: 10°C/min to 280°C, hold for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis after confirming the mass spectrum in full scan mode.

      • Note: The specific ions for monitoring will need to be determined by analyzing a derivatized standard of Simazine-acetic acid.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical derivatization reactions.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution of Analyte SPE->Elution Drying Drying of Eluate Elution->Drying Dried_Extract Dried Extract Drying->Dried_Extract Methylation Methylation (TMSD) Dried_Extract->Methylation Silylation Silylation (BSTFA) Dried_Extract->Silylation GCMS GC-MS Analysis Methylation->GCMS Silylation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the analysis of Simazine-acetic acid.

derivatization_reactions cluster_methylation Methylation Reaction cluster_silylation Silylation Reaction SAA1 Simazine-Acetic Acid (R-COOH) TMSD + TMSD (CH3N2Si(CH3)3) SAA1->TMSD Methyl_Ester Methyl Ester (R-COOCH3) TMSD->Methyl_Ester SAA2 Simazine-Acetic Acid (R-COOH) BSTFA + BSTFA SAA2->BSTFA TMS_Ester TMS Ester (R-COOSi(CH3)3) BSTFA->TMS_Ester

Caption: Chemical derivatization reactions of Simazine-acetic acid.

Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and laboratory conditions. Always follow appropriate safety precautions when handling chemicals, particularly derivatization reagents.

Method

Application of Simazine-acetic Acid as a Certified Reference Material

For Researchers, Scientists, and Drug Development Professionals Introduction Simazine (B1681756), a triazine herbicide, is widely used for the control of broad-leaved weeds and annual grasses in various agricultural and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine (B1681756), a triazine herbicide, is widely used for the control of broad-leaved weeds and annual grasses in various agricultural and non-agricultural settings.[1] Its persistence in the environment necessitates accurate and reliable analytical methods for monitoring its presence in soil, water, and food products to ensure environmental and human safety.[1] Certified Reference Materials (CRMs) are crucial for the validation of analytical methods, ensuring the traceability and comparability of measurement results.

This document provides detailed application notes and protocols for the use of Simazine-acetic acid (CAS 125454-26-4) as a Certified Reference Material for the quantitative analysis of Simazine. While the metabolic pathways of Simazine primarily involve N-dealkylation and hydroxylation, Simazine-acetic acid is understood to be a synthetic derivative. Its structural similarity to Simazine, combined with distinct chromatographic behavior, makes it an ideal internal standard for analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

The physicochemical properties of Simazine are well-documented. The properties for Simazine-acetic acid should be confirmed from the Certificate of Analysis provided by the supplier.

Table 1: Physicochemical Properties of Simazine

PropertyValueReference
CAS Number122-34-9[2]
Molecular FormulaC₇H₁₂ClN₅[2]
Molecular Weight201.66 g/mol [2]
Melting Point225-227 °C
Water Solubility5 mg/L at 20 °C
AppearanceWhite crystalline powder[2]

Table 2: Physicochemical Properties of Simazine-acetic acid

PropertyValueReference
CAS Number125454-26-4[3]
Molecular FormulaC₉H₁₄ClN₅O₂Inferred
Molecular Weight259.70 g/mol Inferred
Melting PointConfirm with Certificate of Analysis
Water SolubilityConfirm with Certificate of Analysis
AppearanceConfirm with Certificate of Analysis

Experimental Protocols

Protocol 1: Quantification of Simazine in Water Samples using HPLC-UV with Simazine-acetic acid as an Internal Standard

This protocol describes the determination of Simazine in water samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV). Simazine-acetic acid is used as an internal standard to improve the accuracy and precision of the quantification.

1. Materials and Reagents

  • Simazine certified reference material

  • Simazine-acetic acid certified reference material (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

3. Preparation of Standard Solutions

  • Primary Stock Solution of Simazine (100 µg/mL): Accurately weigh 10 mg of Simazine CRM and dissolve it in 100 mL of methanol.

  • Primary Stock Solution of Simazine-acetic acid (100 µg/mL): Accurately weigh 10 mg of Simazine-acetic acid CRM and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solutions with the mobile phase. Each standard should contain a constant concentration of the internal standard (e.g., 1 µg/mL of Simazine-acetic acid).

4. Sample Preparation (Solid Phase Extraction)

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of HPLC grade water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase containing the internal standard (1 µg/mL Simazine-acetic acid).

  • Vortex the solution and transfer it to an HPLC vial.

5. HPLC Conditions

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 220 nm

6. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of Simazine to the peak area of Simazine-acetic acid against the concentration of Simazine.

  • Determine the concentration of Simazine in the samples by using the linear regression equation of the calibration curve.

Diagrams

G cluster_synthesis Proposed Synthesis of Simazine-acetic acid simazine Simazine (C₇H₁₂ClN₅) reaction Nucleophilic Substitution simazine->reaction reagent Bromoacetic acid (BrCH₂COOH) + Base (e.g., NaH) reagent->reaction product Simazine-acetic acid (C₉H₁₄ClN₅O₂) reaction->product

Caption: Proposed synthetic pathway for Simazine-acetic acid.

G cluster_workflow Analytical Workflow using Simazine-acetic acid as CRM start Start: Water Sample Collection spe Solid Phase Extraction (SPE) - Condition Cartridge - Load Sample - Wash - Elute start->spe 1 spike Spike with Simazine-acetic acid (Internal Standard) spe->spike 2 evap Evaporation and Reconstitution spike->evap 3 hplc HPLC-UV Analysis evap->hplc 4 quant Quantification (Calibration Curve) hplc->quant 5 end End: Report Simazine Concentration quant->end 6

Caption: Experimental workflow for Simazine analysis.

References

Technical Notes & Optimization

Troubleshooting

overcoming matrix effects in Simazine-acetic acid LC-MS/MS analysis

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the LC-MS/MS analysis of Simazine-acetic acid and re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the LC-MS/MS analysis of Simazine-acetic acid and related compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during analysis, with a focus on diagnosing and mitigating matrix effects.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, fronting, or splitting)Column Overload: Injecting too high a concentration of the analyte or matrix components.[1]1. Dilute the sample extract.[1][2]2. Reduce the injection volume.[1]
Column Contamination: Accumulation of non-eluting matrix components on the guard or analytical column.[1]1. Replace the guard column.[1]2. Flush the analytical column as per the manufacturer's guidelines.[1]3. If flushing fails, replace the analytical column.[1]
Incompatible Sample Solvent: The final sample solvent is significantly stronger than the initial mobile phase.[1]Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase.[1][3]
Low & Inconsistent Signal (Poor reproducibility between injections)Ion Suppression: Co-eluting matrix components are interfering with the ionization of Simazine (B1681756) in the MS source, leading to a reduced signal.[1] This is a primary matrix effect.[1][4]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or a modified QuEChERS protocol to remove interferences.[1][5]2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate an SIL-IS, such as ¹³C₃-Simazine, into your workflow. It co-elutes and experiences similar matrix effects, allowing for accurate correction and quantification.[1][6]3. Dilute the Sample: Diluting the extract can lower the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[1][2][7]4. Prepare Matrix-Matched Calibrants: Create calibration standards in a blank matrix extract that has undergone the identical sample preparation procedure.[1][2]
High Background Signal or Ghost Peaks Carryover: Residual analyte from a previous, highly concentrated sample is present in the injection system or on the column.[1]1. Run blank injections between samples to confirm carryover.[1]2. Implement a more robust needle and injector wash protocol, using a strong organic solvent.
Contaminated Solvents/Reagents: Impurities in LC-MS grade solvents or reagents.[1]Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[1]

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][8] This interference can lead to either signal suppression (most common) or enhancement, which directly impacts the accuracy, precision, and sensitivity of the quantitative analysis.[4]

Q2: Why is Simazine analysis susceptible to matrix effects?

A2: Simazine is often analyzed in complex environmental and biological matrices like soil, water, and agricultural products.[6][9] These samples contain a high concentration of endogenous compounds (e.g., humic acids, lipids, pigments) that can co-extract with Simazine and interfere with its ionization in the mass spectrometer source.

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₃-Simazine, is considered the gold standard for correcting matrix effects.[6][10] Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences the same signal suppression or enhancement.[1][6] This allows for a reliable normalization of the analyte signal, leading to accurate quantification even in complex matrices.[6]

Q4: When should I use Solid-Phase Extraction (SPE) versus a QuEChERS-based method?

A4: The choice depends on the matrix.

  • SPE is highly effective and commonly used for aqueous samples like groundwater or drinking water to concentrate the analyte and remove polar interferences.[1][3][9][11][12]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is exceptionally well-suited for complex solid and semi-solid matrices like soil, foods, and plant tissues.[13][14][15] The d-SPE cleanup step can be tailored with different sorbents (e.g., PSA, C18, GCB) to remove specific interferences.[14][16]

Q5: Can I use a standard calibration curve prepared in solvent for quantification?

A5: It is strongly discouraged to use a solvent-based calibration curve for quantifying Simazine in complex matrices without first demonstrating the absence of significant matrix effects.[1] If matrix effects are present, this approach will lead to inaccurate results.[1] Best practices require the use of either a stable isotope-labeled internal standard or matrix-matched calibration curves.[1][17]

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol provides a general procedure for the extraction and cleanup of Simazine from water samples.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge.[12] Do not allow the cartridge to go dry.

  • Sample Loading: Pass 100-500 mL of the water sample through the conditioned cartridge at a controlled flow rate of approximately 5 mL/min.[12]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove residual polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove excess water.

  • Analyte Elution: Elute the trapped Simazine from the cartridge by passing 5 mL of methanol or ethyl acetate (B1210297) into a collection tube.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile) for LC-MS/MS analysis.[1][3]

Protocol 2: Modified QuEChERS for Soil Samples

This protocol is a modified version of the QuEChERS method suitable for soil matrices.

  • Sample Hydration: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 10 mL of deionized water and vortex for 1 minute.[15]

  • Internal Standard Spiking: Spike the sample with a known concentration of ¹³C₃-Simazine internal standard and vortex briefly.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile (B52724). Cap the tube and shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Immediately shake for 2 minutes and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation: Transfer an aliquot of the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Data Summary: Method Performance

The following table summarizes typical performance data for Simazine analysis using methods designed to mitigate matrix effects.

Method Matrix Analyte Recovery (%) Relative Standard Deviation (RSD, %) Reference
Isotope Dilution UPLC-MS/MSSoilSimazine92.9 - 99.2< 4.6[6]
SPE LC-MS/MSDrinking WaterSimazine83 - 85Not Specified[3]
Modified QuEChERS GC-MS/MSBivalvesTriazines80 - 1181.0 - 11.6[13]

Visual Guides

Troubleshooting Workflow for Signal Suppression

This diagram outlines a logical workflow for diagnosing and resolving issues related to low or inconsistent analyte signals, a common symptom of matrix effects.

G Troubleshooting Workflow for Signal Suppression start Start: Observe Low or Inconsistent Signal check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS (e.g., ¹³C₃-Simazine) for Reliable Correction check_is->implement_is No check_cleanup Evaluate Sample Cleanup. Is it sufficient? check_is->check_cleanup Yes no_is No implement_is->check_cleanup yes_is Yes improve_cleanup Improve Sample Preparation: - Use SPE for aqueous samples - Use/Optimize QuEChERS for solids - Add specific d-SPE sorbents check_cleanup->improve_cleanup No consider_dilution Try Sample Dilution: Dilute extract 1:10 or 1:100 to reduce matrix load check_cleanup->consider_dilution Yes no_cleanup No improve_cleanup->consider_dilution yes_cleanup Yes check_dilution Did Dilution Improve Signal and Consistency? consider_dilution->check_dilution end_solved Problem Mitigated. Proceed with Dilution. check_dilution->end_solved Yes matrix_match Use Matrix-Matched Calibration Standards check_dilution->matrix_match No yes_dilution Yes no_dilution No end_alternative Alternative solution implemented. Monitor performance. matrix_match->end_alternative

Caption: A decision tree for troubleshooting signal suppression in LC-MS/MS.

General Analytical Workflow

This diagram illustrates the key stages of a typical LC-MS/MS analysis workflow, from sample collection to final data reporting, highlighting steps where matrix effects can be addressed.

G General Analytical Workflow for Simazine Analysis cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical sample 1. Sample Collection & Homogenization spike 2. Spiking with Internal Standard (¹³C₃-Simazine) sample->spike extract 3. Extraction (SPE or QuEChERS) spike->extract cleanup 4. Cleanup (d-SPE or Cartridge Wash) extract->cleanup lcms 5. LC-MS/MS Analysis cleanup->lcms process 6. Data Processing (Integration & Calibration) lcms->process report 7. Final Report process->report

Caption: A flowchart of the complete Simazine LC-MS/MS analytical process.

References

Optimization

Technical Support Center: Improving Simazine-Acetic Acid Extraction Efficiency from Clay Soils

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of simazine (B1681756) from...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of simazine (B1681756) from clay soils using acetic acid-based methods.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low Simazine Recovery 1. Strong Sorption to Clay: Simazine binds strongly to clay minerals, especially at low pH. The acidic conditions intended to aid extraction can sometimes enhance this binding if not optimized. 2. High Organic Matter Content: Clay soils rich in organic matter can sequester simazine, making it less available for extraction. 3. Insufficient Extraction Time/Agitation: The solvent may not have had enough time or energy to penetrate the soil matrix and desorb the simazine. 4. Inappropriate Solvent-to-Soil Ratio: Too little solvent may not be sufficient to effectively extract the simazine from the soil sample. 5. Sub-optimal Acetic Acid Concentration: The concentration of acetic acid may be too low to effectively protonate the simazine and facilitate its desorption, or too high, which could alter the clay structure and trap the analyte.1. Optimize pH: While acidic conditions are necessary, ensure the final pH of the extraction solvent is not excessively low. Experiment with a pH range of 2.5-3.5. 2. Solvent Composition: Consider using a mixture of methanol (B129727) and water (e.g., 80:20 v/v) as the base solvent before adding acetic acid. Methanol can help to disrupt hydrophobic interactions with organic matter. 3. Increase Extraction Energy: Extend the shaking or sonication time. Ensure vigorous agitation to maximize the interaction between the solvent and soil particles. 4. Adjust Ratios: Increase the solvent-to-soil ratio. A common starting point is 10:1 (v/mL:g). 5. Test Acid Concentrations: Evaluate a range of acetic acid concentrations in your solvent system (e.g., 0.1 M, 0.5 M, 1 M).
Poor Reproducibility 1. Inhomogeneous Soil Samples: Clay soils can be difficult to homogenize, leading to variations in simazine concentration between subsamples. 2. Inconsistent Extraction Conditions: Minor variations in shaking speed, temperature, or extraction time can lead to different recovery rates. 3. Variable Moisture Content: Differences in the initial moisture content of the soil samples can affect the efficiency of the extraction solvent.1. Thorough Homogenization: Air-dry the soil sample, gently crush any aggregates, and sieve it through a 2 mm mesh before taking subsamples. 2. Standardize Protocol: Ensure all experimental parameters are kept constant for all samples. Use a calibrated shaker or sonicator. 3. Control Moisture: Air-dry all soil samples to a consistent weight before extraction.
Co-extraction of Interfering Substances 1. Dissolution of Organic Matter: The acidic solvent can dissolve humic and fulvic acids from the soil, which can interfere with subsequent analysis. 2. Extraction of Other Soil Components: The solvent may extract other organic or inorganic compounds from the clay matrix that can co-elute with simazine during chromatography.1. Solid-Phase Extraction (SPE) Cleanup: Use a C18 or a strong cation exchange (SCX) SPE cartridge to clean up the extract before analysis.[1] 2. Liquid-Liquid Partitioning: Perform a liquid-liquid extraction with a nonpolar solvent like hexane (B92381) to remove nonpolar interferences. 3. Optimize Analytical Method: Adjust the mobile phase composition or gradient in your HPLC method to better separate simazine from interfering peaks.[2]

Frequently Asked Questions (FAQs)

1. Why is an acidic solvent recommended for simazine extraction from clay soils?

Simazine, a weak base, can be protonated under acidic conditions. This positive charge can enhance its solubility in polar solvents like methanol and water and can facilitate its desorption from negatively charged clay surfaces and organic matter. An EPA method for the extraction of the simazine metabolite, hydroxy-simazine, which is strongly bound to soil, utilizes a methanol/hydrochloric acid mixture, underscoring the effectiveness of acidified solvents for tightly bound triazines.[3][4]

2. What are the advantages of using acetic acid over a strong acid like hydrochloric acid (HCl)?

While strong acids like HCl can be very effective, they are also more corrosive and can potentially degrade the target analyte if the conditions are too harsh. Acetic acid is a weaker acid, which can provide the necessary acidic environment with a lower risk of simazine degradation. It is also more compatible with some analytical instruments and is generally considered more environmentally benign.

3. How does the type of clay (e.g., montmorillonite (B579905) vs. kaolinite) affect extraction efficiency?

Different clay minerals have different structures and surface properties. Montmorillonite, a 2:1 clay, has a higher cation exchange capacity and a greater surface area than kaolinite, a 1:1 clay. This means that simazine can be more strongly adsorbed to montmorillonite, making it more challenging to extract. The extraction protocol may need to be more rigorous (e.g., longer extraction time, higher temperature) for soils with a high montmorillonite content.

4. Can I use other extraction techniques besides shake-flask extraction?

Yes, other techniques can be employed and may offer advantages in terms of efficiency and solvent consumption. These include:

  • Ultrasonic-assisted extraction (UAE): Uses sound waves to accelerate the desorption process.

  • Microwave-assisted extraction (MAE): Uses microwave energy to heat the solvent and soil, leading to faster extraction times.

  • Accelerated solvent extraction (ASE): Employs elevated temperatures and pressures to increase extraction efficiency.

5. How should I prepare my soil sample before extraction?

Proper sample preparation is crucial for obtaining reproducible results. The soil should be air-dried, sieved (e.g., through a 2-mm sieve) to remove stones and large debris, and thoroughly homogenized to ensure that any subsamples are representative of the bulk sample.

Data Presentation

Table 1: Hypothetical Recovery of Simazine from Different Clay Soils using an Acidified Methanol-Acetic Acid Solvent System

Soil TypeClay MineralogyOrganic Matter (%)Simazine Recovery (%)*
Sandy LoamMixed1.592 ± 4
Silty ClayKaolinite3.085 ± 6
Heavy ClayMontmorillonite5.078 ± 7

*Hypothetical data based on a shake-flask extraction with 80:20 methanol:water containing 0.5 M acetic acid.

Table 2: Comparison of Hypothetical Simazine Recovery with Different Acidified Solvents from Montmorillonite Clay

Extraction SolventAcid ConcentrationSimazine Recovery (%)*
80:20 Methanol:WaterNone65 ± 8
80:20 Methanol:Water0.5 M Acetic Acid78 ± 7
80:20 Methanol:Water0.1 M HCl82 ± 5

*Hypothetical data intended for illustrative purposes.

Experimental Protocols

Protocol 1: Shake-Flask Extraction of Simazine from Clay Soil using Methanol-Acetic Acid

This protocol is a recommended procedure based on established principles for herbicide extraction.

1. Sample Preparation: a. Air-dry the clay soil sample at room temperature for 48 hours or until a constant weight is achieved. b. Gently crush any soil aggregates using a mortar and pestle. c. Sieve the soil through a 2-mm mesh sieve to remove larger particles and ensure homogeneity. d. Store the prepared soil in a clean, labeled container.

2. Extraction: a. Weigh 10 g of the prepared soil into a 250-mL Erlenmeyer flask with a screw cap. b. Add 100 mL of the extraction solvent (80:20 methanol:water, v/v, containing 0.5 M acetic acid). c. Tightly cap the flask and place it on a mechanical shaker. d. Shake at 200 rpm for 2 hours at room temperature.

3. Separation: a. After shaking, remove the flask and let the soil particles settle for 30 minutes. b. Decant the supernatant into a centrifuge tube. c. Centrifuge the supernatant at 4000 rpm for 15 minutes to pellet any remaining fine particles. d. Carefully transfer the clear supernatant to a clean flask.

4. Cleanup (if necessary): a. The extract may be cleaned up using a C18 Solid-Phase Extraction (SPE) cartridge. b. Condition the SPE cartridge according to the manufacturer's instructions. c. Pass the extract through the cartridge and elute the simazine with an appropriate solvent (e.g., methanol).

5. Analysis: a. Analyze the final extract for simazine concentration using an appropriate analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A mobile phase containing an acetic acid/sodium acetate (B1210297) buffer at pH 5 has been shown to be effective for the HPLC analysis of simazine.[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis AirDry Air-Dry Soil Crush Crush Aggregates AirDry->Crush Sieve Sieve (2mm) Crush->Sieve Weigh Weigh 10g Soil Sieve->Weigh AddSolvent Add 100mL Methanol-Acetic Acid Weigh->AddSolvent Shake Shake (2h, 200rpm) AddSolvent->Shake Settle Settle Particles Shake->Settle Centrifuge Centrifuge (4000rpm) Settle->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE SPE Cleanup (Optional) Collect->SPE HPLC HPLC/LC-MS Analysis SPE->HPLC

Caption: Workflow for Simazine-Acetic Acid Extraction from Clay Soil.

Signaling_Pathway Simazine_Clay Simazine Adsorbed to Clay-Organic Matter Complex Protonated_Simazine Protonated Simazine (Simazine-H+) Simazine_Clay->Protonated_Simazine Protonation H_ion H+ (from Acetic Acid) H_ion->Protonated_Simazine Methanol Methanol/Water Desorbed_Simazine Desorbed Simazine in Solution Methanol->Desorbed_Simazine Protonated_Simazine->Desorbed_Simazine Desorption & Solvation

Caption: Proposed Mechanism of Simazine Desorption from Clay Soil.

References

Troubleshooting

Technical Support Center: Stability of Simazine-Acetic Acid Analytical Standards and Solutions

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of simazine-acetic acid analytical standards and solutions. Below you will find troubleshoo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of simazine-acetic acid analytical standards and solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing simazine (B1681756) stock solutions?

A1: To ensure the stability of simazine stock solutions, it is recommended to use acetone (B3395972). Studies have shown that simazine is unstable in methanol (B129727) at room temperature, converting to simeton (B1214887).[1] Accelerated stability studies have demonstrated that simazine is stable in acetone for at least the equivalent of 16 months at 25°C.[1] While stable in methylene (B1212753) chloride and a methanol:water (90:10 v/v) mixture, acetone is a preferred solvent for reformulation of standards.[1]

Q2: How should I store solid simazine analytical standards?

A2: Solid simazine analytical standards should be stored in a cool, dry, and dark place. Following the general principles of ICH guidelines for stability testing, long-term storage at 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH is recommended, depending on the manufacturer's instructions.[2] It is crucial to protect the standard from moisture and light to prevent degradation.

Q3: What is the stability of simazine in acidic solutions?

Q4: What are the primary degradation products of simazine in acidic conditions?

A4: The primary degradation product of simazine under acidic hydrolysis is hydroxysimazine, where the chlorine atom is replaced by a hydroxyl group.[5] Other potential degradation products from photolysis and biotic oxidation include deethyl simazine and diamino chlorotriazine.[5]

Q5: Can I use a simazine-acetic acid solution that has been stored for an extended period?

A5: It is not recommended to use aged simazine-acetic acid solutions for quantitative analysis without first verifying the concentration. Due to hydrolysis in acidic conditions, the concentration of simazine is likely to decrease over time. It is best practice to prepare fresh solutions for each experiment or to validate the stability of the solution over the intended period of use.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of simazine, particularly when using acetic acid in the analytical procedure.

Problem Possible Cause(s) Recommended Solution(s)
Low or inconsistent simazine recovery Degradation of simazine in acidic mobile phase or sample diluent. Simazine hydrolyzes in strong acidic conditions.[3]- Prepare fresh mobile phase and sample diluent daily.- If possible, reduce the concentration of acetic acid in the mobile phase or use a weaker acid buffer.- Keep sample vials in a cooled autosampler to minimize degradation before injection.
Precipitation of simazine in solution. Simazine has low water solubility.[4]- Ensure the organic content of the mobile phase and sample diluent is sufficient to keep simazine dissolved.- If working with aqueous samples, consider solid-phase extraction (SPE) to transfer simazine into an organic solvent.
Inappropriate solvent for stock solution. Simazine is unstable in methanol.[1]- Prepare stock solutions in acetone.[1]
Peak tailing or splitting in HPLC analysis Secondary interactions with the stationary phase. - Add a competitive base, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%).- Use a base-deactivated column.
Column overload. - Dilute the sample or reduce the injection volume.
Ghost peaks or high baseline noise in chromatogram Contamination of the HPLC system or mobile phase. - Use high-purity solvents and reagents.- Flush the HPLC system thoroughly.- Run blank injections to identify the source of contamination.
Variable simazine concentration in analytical standards Incomplete dissolution of solid standard. - Ensure the standard is completely dissolved by vortexing and/or sonication before use.
Degradation of the standard over time. - Store standards according to the manufacturer's recommendations (cool, dry, dark).- Purchase new standards with a valid certificate of analysis.

Stability Data Summary

The following tables summarize the available quantitative data on the stability of simazine.

Table 1: Stability of Simazine in Different Solvents (Accelerated Stability Study at 60°C)

SolventStabilityObservationReference
AcetoneStableNo significant degradation observed.[1]
Methylene ChlorideStableNo significant degradation observed.[1]
Methanol:Water (90:10 v/v)StableNo significant degradation observed.[1]
MethanolUnstableCompletely converted to simeton by day 24.[1]

Table 2: Hydrolytic Stability of Simazine

pHTemperature (°C)Half-lifeReference
1208.8 days[3]
13203.7 days[3]
Weakly acidic to neutralNot specifiedRelatively stable[3][4]

Experimental Protocols

Protocol for Preparation of Simazine Stock and Working Standards

This protocol outlines the preparation of simazine standards for analytical use.

  • Preparation of 1000 µg/mL Simazine Stock Solution in Acetone:

    • Accurately weigh approximately 10 mg of simazine analytical standard into a 10 mL volumetric flask.

    • Record the exact weight.

    • Add a small volume of acetone to dissolve the solid.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Fill the flask to the mark with acetone.

    • Mix thoroughly.

    • Transfer the solution to an amber glass vial with a PTFE-lined cap.

    • Store at 4°C and protect from light.

  • Preparation of Working Standards:

    • Prepare working standards by diluting the stock solution with the appropriate solvent (e.g., mobile phase for HPLC analysis, or a solvent compatible with the sample matrix).

    • For simazine-acetic acid solutions, it is recommended to add the acetic acid to the final dilution step just before analysis to minimize potential degradation.

Protocol: Forced Degradation Study of Simazine (Acid Hydrolysis)

This protocol provides a general framework for conducting a forced degradation study of simazine under acidic conditions, as recommended by ICH guidelines.[6][7][8][9][10]

  • Sample Preparation:

    • Prepare a solution of simazine in a suitable solvent (e.g., acetone or acetonitrile) at a known concentration (e.g., 100 µg/mL).

  • Acid Stress Conditions:

    • To a known volume of the simazine solution, add an equal volume of 0.1 M hydrochloric acid.

    • For comparison, prepare a control sample with an equal volume of purified water instead of acid.

    • Incubate both the acid-stressed sample and the control sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Neutralization and Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acid-stressed sample with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute both the stressed and control samples to a suitable concentration for analysis with the mobile phase or an appropriate solvent.

    • Analyze the samples using a stability-indicating analytical method (e.g., HPLC-UV or LC-MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed and control samples.

    • Calculate the percentage degradation of simazine.

    • Identify and quantify any degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradation products.[6]

Visualizations

Experimental Workflow for Simazine Standard Preparation and Use

G Workflow for Simazine Standard Handling cluster_prep Standard Preparation cluster_use Standard Usage weigh Weigh Solid Standard dissolve Dissolve in Acetone weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate volume Adjust to Final Volume sonicate->volume store_stock Store Stock Solution (4°C, Dark) volume->store_stock dilute Prepare Working Standards store_stock->dilute add_acid Add Acetic Acid (if required) dilute->add_acid analyze Analyze Promptly add_acid->analyze

Caption: Workflow for the preparation and use of simazine analytical standards.

Logical Relationship for Troubleshooting Low Simazine Recovery

Caption: Decision tree for troubleshooting low recovery of simazine in analytical experiments.

References

Optimization

troubleshooting peak tailing and asymmetry in Simazine-acetic acid chromatography

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Simazine, with a focus on peak tailing and asymmetry when using acetic acid in the mobi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Simazine, with a focus on peak tailing and asymmetry when using acetic acid in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing peak tailing with my Simazine standard?

A1: Peak tailing for Simazine, a basic compound, is often caused by secondary interactions with the stationary phase.[1] On silica-based reversed-phase columns (e.g., C18), residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface can be ionized, creating acidic sites that interact strongly with the basic Simazine molecules.[1] This leads to a mixed-mode retention mechanism, where some Simazine molecules are retained longer than others, resulting in a tailed peak.

Q2: How does adding acetic acid to the mobile phase help reduce peak tailing for Simazine?

A2: Acetic acid lowers the pH of the mobile phase. At a lower pH, the ionization of the acidic silanol groups on the stationary phase is suppressed.[1] By keeping the silanols in their neutral form, the unwanted secondary ionic interactions with the basic Simazine molecules are minimized, leading to a more symmetrical peak shape.

Q3: What is a typical concentration of acetic acid to use in the mobile phase?

A3: The optimal concentration of acetic acid can vary depending on the column, the exact composition of the mobile phase, and the desired retention time. However, concentrations in the range of 0.1% to 1.0% (v/v) in the aqueous portion of the mobile phase are commonly used. It is also common to use a buffered mobile phase, such as a 20 mM acetic acid/sodium acetate (B1210297) buffer, to maintain a stable pH.[2]

Q4: Can the choice of organic solvent in the mobile phase affect peak shape?

A4: Yes, the choice of organic solvent (e.g., acetonitrile (B52724) or methanol) can influence selectivity and peak shape. While both are commonly used, they have different properties that can affect their interaction with the analyte and the stationary phase. It is recommended to consult established methods or perform solvent scouting to determine the best organic modifier for your specific application.

Q5: Besides mobile phase adjustments, what else can cause peak tailing for Simazine?

A5: Other potential causes of peak tailing include column degradation (loss of stationary phase or contamination), column voids, extra-column volume (e.g., long tubing), and sample overload.[3]

Troubleshooting Guide for Peak Tailing and Asymmetry

This guide provides a systematic approach to troubleshooting peak shape problems in Simazine chromatography.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Peak Tailing/Asymmetry Observed check_mobile_phase 1. Check Mobile Phase - pH too high? - Incorrect acid concentration? - Improperly mixed? start->check_mobile_phase adjust_mobile_phase Action: Adjust Mobile Phase - Lower pH with acetic acid - Increase acetic acid concentration - Ensure proper mixing/degassing check_mobile_phase->adjust_mobile_phase Issue Found check_column 2. Evaluate Column - Old or contaminated? - Void at inlet? - Inappropriate stationary phase? check_mobile_phase->check_column No Issue adjust_mobile_phase->check_column Problem Persists end End: Symmetrical Peak Achieved adjust_mobile_phase->end Problem Solved column_action Action: Column Maintenance/Replacement - Flush with strong solvent - Replace with new column - Use an end-capped column check_column->column_action Issue Found check_sample 3. Examine Sample - Overload? - Solvent mismatch? check_column->check_sample No Issue column_action->check_sample Problem Persists column_action->end Problem Solved sample_action Action: Adjust Sample - Dilute sample - Dissolve in mobile phase check_sample->sample_action Issue Found check_system 4. Inspect HPLC System - Extra-column volume? - Leaks? - Detector settings? check_sample->check_system No Issue sample_action->check_system Problem Persists sample_action->end Problem Solved system_action Action: System Optimization - Use shorter/narrower tubing - Check fittings - Adjust detector data rate check_system->system_action Issue Found system_action->end Problem Solved

Caption: Troubleshooting workflow for peak tailing.

Question & Answer Troubleshooting

Q: My Simazine peak is tailing. What is the first thing I should check?

A: The first and most common cause of peak tailing for a basic compound like Simazine is the mobile phase pH. Ensure that your mobile phase is sufficiently acidic to suppress the ionization of residual silanol groups on your column. If you are using acetic acid, you may need to increase its concentration or switch to a buffer to maintain a consistent pH.

Q: I've lowered the pH of my mobile phase with acetic acid, but I still see some tailing. What's next?

A: If adjusting the mobile phase pH does not completely resolve the issue, consider the health of your column.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, leading to active sites that cause tailing. Try flushing the column with a strong solvent.

  • Column Void: A void at the head of the column can cause band broadening and peak tailing. This can sometimes be addressed by reversing the column and flushing it, or by repacking the inlet. If the problem persists, the column may need to be replaced.[3]

  • Column Type: Consider using a column with a highly deactivated, end-capped stationary phase. End-capping chemically bonds a small silane (B1218182) to the remaining free silanol groups, which shields them from interacting with basic analytes.

Q: Could my sample be the cause of the peak tailing?

A: Yes, two common sample-related issues can cause peak tailing:

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try diluting your sample and reinjecting.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

Q: I've checked my mobile phase, column, and sample, but the peak tailing persists. What else could be the problem?

A: If you have ruled out the most common causes, inspect your HPLC system for the following:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing. Use the shortest and narrowest ID tubing possible.

  • Leaking Fittings: A leak in the system can cause pressure fluctuations and distorted peaks. Check all fittings for tightness.

  • Detector Settings: An incorrect data acquisition rate on your detector can lead to a distorted peak shape. Consult your detector's manual for the appropriate settings for your peak width.

Data Presentation

The following table summarizes the qualitative effect of mobile phase pH, adjusted with acetic acid, on the peak shape of Simazine.

Mobile Phase ConditionExpected Mobile Phase pHExpected Peak ShapeRationale
Neutral (e.g., Water/Acetonitrile)~7Severe TailingAt neutral pH, a significant portion of silanol groups are ionized, leading to strong secondary interactions with the basic Simazine molecule.
Slightly Acidic (e.g., low concentration of acetic acid)4-5Moderate TailingThe lower pH begins to suppress silanol ionization, reducing but not eliminating secondary interactions.[4]
Acidic (e.g., buffered acetic acid)< 4Symmetrical PeakThe acidic conditions fully protonate the silanol groups, minimizing the ionic interactions that cause peak tailing.

Detailed Experimental Protocols

The following are examples of HPLC methods that have been used for the analysis of Simazine.

Method 1: Acetonitrile/Water with Acetic Acid
  • Instrumentation: HPLC with UV detector

  • Column: C18 (e.g., Nova-Pak C18, 150 x 3.9 mm)

  • Mobile Phase: Acetonitrile:Water (65:35, v/v), with the pH of the water adjusted to 4.5 with acetic acid.[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 250 nm[4]

Method 2: Methanol/Acetate Buffer
  • Instrumentation: HPLC with UV detector

  • Column: C18 (e.g., Polaris C18, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: 20 mM acetic acid/sodium acetate buffer (pH 5.0):Methanol (50:50, v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 230 nm[2]

References

Troubleshooting

Technical Support Center: Minimizing Ion Suppression of Simazine-Acetic Acid in Electrospray Ionization

Welcome to the technical support center for the analysis of Simazine-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression in...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Simazine-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression in electrospray ionization (ESI) mass spectrometry. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Simazine-acetic acid and why is ion suppression a concern for its analysis?

Simazine-acetic acid is a derivative of the triazine herbicide Simazine (B1681756), with the chemical formula C9H14ClN5O2.[1] Ion suppression is a significant concern in its analysis using ESI-MS because it is a relatively polar compound and is often analyzed in complex matrices such as environmental or biological samples.[2][3] Co-eluting matrix components can compete for ionization, leading to a decreased signal for Simazine-acetic acid and compromising the accuracy and sensitivity of the analysis.[4]

Q2: How can I detect if ion suppression is affecting my Simazine-acetic acid signal?

The most common method is the post-extraction spike.[4] This involves comparing the signal response of Simazine-acetic acid in a neat solution to its response when spiked into a blank sample matrix that has undergone the extraction procedure. A lower signal in the matrix sample indicates ion suppression. Another qualitative method is the post-column infusion of a standard solution of Simazine-acetic acid while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering components indicates the region of ion suppression.

Q3: What are the primary causes of ion suppression for a compound like Simazine-acetic acid in ESI?

Ion suppression in ESI is primarily caused by:

  • Competition for charge: High concentrations of co-eluting compounds from the sample matrix can compete with Simazine-acetic acid for the available charge in the ESI droplet, reducing its ionization efficiency.[3]

  • Changes in droplet properties: Matrix components can alter the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of gas-phase ions.

  • Presence of non-volatile salts: Salts in the sample or mobile phase can form adducts with the analyte or crystallize on the ESI probe tip, reducing the signal.[5]

Q4: Can the choice of mobile phase additives affect ion suppression for Simazine-acetic acid?

Yes, mobile phase additives can significantly impact ionization. While weak acids like formic acid or acetic acid are often used to promote protonation in positive ion mode, high concentrations can sometimes lead to suppression.[6] It is crucial to optimize the concentration of any additive. For instance, in the analysis of lipids, acetic acid was found to be a favorable additive in negative ion ESI at low concentrations.[6]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving ion suppression issues when analyzing Simazine-acetic acid.

Issue: Low or no signal for Simazine-acetic acid in sample matrix compared to pure standard.

This is a classic symptom of ion suppression. Follow these steps to mitigate the issue:

Step 1: Optimize Sample Preparation

Effective sample preparation is the most critical step to remove interfering matrix components before LC-MS analysis.

  • Recommendation: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for sample cleanup. For triazine herbicides like Simazine, SPE with C18 cartridges is a common and effective technique.

  • Experimental Protocol: Solid-Phase Extraction (SPE) for Water Samples

    • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Elution: Elute the Simazine-acetic acid with 5 mL of methanol into a collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

Step 2: Optimize Chromatographic Separation

If sample preparation is insufficient, improving the chromatographic separation can help to resolve Simazine-acetic acid from co-eluting, suppression-inducing compounds.

  • Recommendation: Adjust the mobile phase gradient, flow rate, or column chemistry to improve separation. A slower gradient or a longer column can increase the separation of the analyte from matrix interferences.

  • Data on Chromatographic Optimization: While specific data for Simazine-acetic acid is limited, studies on triazine herbicides have shown that optimizing the mobile phase composition is crucial. For example, a mobile phase of methanol/water (70/30, v/v) has been used for the separation of Simazine and related compounds.[7]

Step 3: Modify Mass Spectrometry Parameters

Adjusting the ESI source parameters can sometimes help to minimize ion suppression.

  • Recommendation: Optimize the ESI source temperature, gas flows (nebulizer and drying gas), and capillary voltage. Reducing the flow rate into the mass spectrometer, for example by using a smaller inner diameter LC column or a post-column split, can also reduce ion suppression.

Step 4: Consider an Alternative Ionization Technique

If ion suppression in ESI remains a significant problem, an alternative ionization source may be less susceptible to matrix effects for your specific analyte and matrix.

  • Recommendation: Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion suppression than ESI, particularly for moderately polar compounds like triazines.[4] It may be a viable alternative if available.

Data Presentation: Comparison of Sample Preparation Techniques for Triazine Herbicides
Sample Preparation TechniqueMatrixAnalyte Recovery (%)Reduction in Ion SuppressionReference
Solid-Phase Extraction (SPE)Sugarcane85-95%High[5]
Liquid-Liquid Extraction (LLE)Water90-105%Moderate to High[8]
QuEChERSVarious plant matrices70-120%ModerateGeneral literature

Note: This table is a summary of typical performance for triazine herbicides and should be used as a general guideline. Optimization for Simazine-acetic acid is recommended.

Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow Start Start: Low/No Signal for Simazine-acetic acid SamplePrep Step 1: Optimize Sample Preparation (e.g., SPE, LLE) Start->SamplePrep Check1 Signal Still Low? SamplePrep->Check1 Chromatography Step 2: Optimize Chromatographic Separation (Gradient, Column) Check2 Signal Still Low? Chromatography->Check2 MS_Params Step 3: Modify MS Parameters (Source, Flow Rate) Check3 Signal Still Low? MS_Params->Check3 Alt_Ionization Step 4: Consider Alternative Ionization (e.g., APCI) End End: Signal Improved Alt_Ionization->End Check1->Chromatography Yes Check1->End No Check2->MS_Params Yes Check2->End No Check3->Alt_Ionization Yes Check3->End No

Caption: A flowchart for troubleshooting ion suppression of Simazine-acetic acid.

Mechanism of Ion Suppression in ESI

ESIMechanism cluster_0 ESI Droplet cluster_1 Gas Phase Analyte Simazine-acetic acid Charge Analyte->Charge Ionization Matrix Matrix Components Matrix->Charge Competition SuppressedSignal Reduced Signal Matrix->SuppressedSignal Causes IonizedAnalyte [M+H]+ Charge->IonizedAnalyte Successful Ionization

Caption: Competition for charge in an ESI droplet leading to ion suppression.

References

Optimization

Technical Support Center: Optimization of Mobile Phase for Simazine-Acetic Acid Separation in HPLC

Welcome to the technical support center for the chromatographic separation of simazine (B1681756) and acetic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist re...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of simazine (B1681756) and acetic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC methods for this challenging separation.

Introduction

The simultaneous analysis of simazine, a nonpolar herbicide, and acetic acid, a highly polar organic acid, presents a significant challenge in reversed-phase HPLC. Due to their vastly different chemical properties, conventional C18 columns often fail to retain both analytes adequately in a single run. Acetic acid typically elutes in the void volume, while conditions suitable for retaining acetic acid would lead to excessively long retention times for simazine. This guide focuses on overcoming this challenge, with a primary recommendation to utilize Mixed-Mode Chromatography (MMC).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why is acetic acid not retained on my C18 column, eluting at the solvent front?

Answer: This is expected behavior in standard reversed-phase chromatography. Acetic acid is highly polar and has minimal interaction with the nonpolar C18 stationary phase. To achieve retention of both a polar and a nonpolar compound, a different chromatographic approach is necessary.[1][2]

  • Recommended Solution: Employ a mixed-mode HPLC column that incorporates both reversed-phase and anion-exchange functionalities. This will allow for the retention of the nonpolar simazine via hydrophobic interactions and the polar, anionic acetate (B1210297) (at appropriate pH) via ion exchange.[1][3][4]

Question: My peaks for simazine and/or acetic acid are tailing. What can I do to improve peak shape?

Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or an inappropriate mobile phase pH.

  • For Simazine (on a C18 or MMC column):

    • Secondary Silanol Interactions: Ensure you are using a modern, high-purity, end-capped column. Residual silanols on the silica (B1680970) surface can cause tailing with basic compounds like simazine.

    • Mobile Phase pH: While simazine is not strongly basic, ensuring the mobile phase pH is not in a range that would cause protonation can sometimes help.

  • For Acetic Acid (on a Mixed-Mode Column):

    • Ionic Strength: Ensure your mobile phase buffer concentration is sufficient (typically 10-50 mM) to facilitate consistent ion-exchange interactions.[1]

    • Mobile Phase pH: The pH of the mobile phase is critical for retaining acetic acid via anion exchange. The pH should be above the pKa of acetic acid (~4.75) to ensure it is in its anionic acetate form, but not so high that it damages the column. A pH between 5 and 6 is a good starting point.

Question: I am not getting good resolution between my analytes and other components in my sample matrix.

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system. With mixed-mode chromatography, you have several powerful tools to adjust selectivity.[3]

  • Adjust Mobile Phase pH: Changing the pH will affect the ionization of acetic acid and potentially other matrix components, altering their retention on the ion-exchange portion of the stationary phase.

  • Modify Buffer Concentration (Ionic Strength): Increasing the buffer concentration will weaken the ion-exchange interactions, leading to earlier elution of acetic acid. This can be used to move the acetic acid peak away from interfering peaks.[3]

  • Change Organic Modifier Percentage: Adjusting the acetonitrile (B52724) or methanol (B129727) content will primarily affect the retention of the nonpolar simazine, allowing you to fine-tune its position in the chromatogram.

  • Utilize a Gradient: A gradient elution, where the concentration of the organic modifier and/or the buffer salt is changed during the run, can be highly effective for separating compounds with widely different properties.[5]

Frequently Asked Questions (FAQs)

Q1: What is mixed-mode chromatography and why is it recommended for this separation?

A1: Mixed-mode chromatography utilizes a stationary phase with more than one type of interaction mechanism.[3] For the simazine-acetic acid separation, a column with both reversed-phase (for the nonpolar simazine) and anion-exchange (for the polar acetic acid) properties is ideal. This allows for the retention and separation of both polar and nonpolar analytes in a single analysis, which is not feasible with traditional reversed-phase columns.[1][4]

Q2: Can I use ion-pairing agents on a C18 column instead of using a mixed-mode column?

A2: While ion-pairing agents can be used to retain charged analytes on a reversed-phase column, they have several disadvantages. These include long column equilibration times, potential for MS incompatibility, and the possibility of creating artifacts during gradient elution. Mixed-mode chromatography is a more robust and modern approach that avoids these issues.[1][3]

Q3: What is a good starting mobile phase for a mixed-mode separation of simazine and acetic acid?

A3: A good starting point would be a mobile phase consisting of an aqueous buffer and an organic modifier. For example:

  • Aqueous Component (A): 20 mM ammonium (B1175870) acetate, pH adjusted to 5.5.

  • Organic Component (B): Acetonitrile or Methanol. You can start with a gradient elution, for instance, from 10% B to 90% B over 15 minutes, to determine the approximate retention times of both compounds.

Q4: What detection wavelength should I use?

A4: Simazine has a strong UV absorbance around 220-230 nm.[6] Acetic acid (specifically the carboxyl group) absorbs at a much lower UV wavelength, typically around 205-210 nm.[7] A diode array detector (DAD) would be ideal to monitor both wavelengths. If using a single wavelength detector, 210 nm could be a compromise, but you will have significantly better sensitivity for simazine at a higher wavelength.

Experimental Protocols

Recommended Protocol: Mixed-Mode HPLC Method

This protocol provides a starting point for developing a separation method for simazine and acetic acid.

  • Column: A mixed-mode column with reversed-phase and weak anion-exchange properties (e.g., Primesep A, Atlantis PREMIER BEH C18 AX).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 5.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: Gradient to 90% B

    • 12-15 min: Hold at 90% B

    • 15-16 min: Return to 10% B

    • 16-20 min: Column re-equilibration

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: DAD, monitor at 210 nm (for acetic acid) and 225 nm (for simazine).

Data Presentation

The following table summarizes hypothetical data from method optimization experiments to illustrate the effects of mobile phase parameters on retention time (RT) and resolution (Rs).

Experiment IDMobile Phase pHBuffer Conc. (mM)Gradient Slope (%B/min)Acetic Acid RT (min)Simazine RT (min)Rs (Simazine/Nearest Impurity)
EXP-01 5.020103.510.21.8
EXP-02 5.520104.210.32.1
EXP-03 5.540103.810.32.2
EXP-04 5.52054.511.52.5

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Simazine-Acetic Acid Separation cluster_start Start cluster_problem Problem Identification cluster_solution Corrective Actions cluster_end Goal Start Poor or No Separation on C18 Column NoRetention Acetic Acid Elutes at Void Volume? Start->NoRetention Yes PoorPeakShape Poor Peak Shape (Tailing)? Start->PoorPeakShape LowResolution Low Resolution? Start->LowResolution SwitchColumn Switch to Mixed-Mode Column NoRetention->SwitchColumn CheckpH Adjust Mobile Phase pH (pKa > 4.75) PoorPeakShape->CheckpH Acetic Acid Tailing CheckBuffer Adjust Buffer Concentration (10-50 mM) PoorPeakShape->CheckBuffer Acetic Acid Tailing OptimizeMMC Optimize Mixed-Mode Method LowResolution->OptimizeMMC SwitchColumn->OptimizeMMC OptimizeMMC->CheckpH OptimizeMMC->CheckBuffer AdjustGradient Modify Gradient Slope OptimizeMMC->AdjustGradient Success Successful Separation CheckpH->Success CheckBuffer->Success AdjustGradient->Success

Caption: Troubleshooting workflow for simazine-acetic acid separation.

Logical_Relationships Logical Relationships in Mobile Phase Optimization cluster_params Mobile Phase Parameters cluster_effects Effects on Retention pH Increase pH (above pKa of Acetic Acid) AceticAcid_RT Acetic Acid Retention Time pH->AceticAcid_RT Increases (Anion Exchange) Simazine_RT Simazine Retention Time pH->Simazine_RT Minimal Effect Buffer Increase Buffer Concentration Buffer->AceticAcid_RT Decreases (Ion Competition) Buffer->Simazine_RT Minimal Effect Organic Increase Organic (Acetonitrile %) Organic->AceticAcid_RT Decreases (Minor Effect) Organic->Simazine_RT Decreases (Reversed Phase)

Caption: Logical relationships in mobile phase optimization.

References

Troubleshooting

reducing background noise in Simazine-acetic acid electrochemical detection

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electrochemical methods for the detection of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electrochemical methods for the detection of Simazine, with a focus on systems involving acetic acid.

Troubleshooting Guides

High background noise and signal instability are common challenges in electrochemical detection. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: High Background Current or Noisy Baseline

A high or noisy baseline can mask the Simazine signal, leading to inaccurate quantification and a poor signal-to-noise ratio.

Possible Cause Troubleshooting Steps
Contaminated Supporting Electrolyte 1. Prepare fresh acetate (B1210297) buffer using high-purity water and reagents. 2. Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before the experiment. 3. Run a blank voltammogram of the supporting electrolyte alone to check for contamination peaks.
Improperly Prepared or Dirty Electrode Surface 1. Polish the working electrode (e.g., glassy carbon) with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and sonication. 2. For modified electrodes, ensure the modification procedure is followed precisely. 3. Before each measurement, perform several cyclic voltammetry scans in the supporting electrolyte to obtain a stable and low background current.
Electrical Interference 1. Use a Faraday cage to shield the electrochemical cell from external electromagnetic fields. 2. Ensure all electrical connections are secure and properly grounded. 3. Check for and turn off nearby equipment that may generate electrical noise (e.g., stir plates, pumps, refrigerators).
Incorrect Instrumental Parameters 1. Optimize the square wave voltammetry (SWV) or differential pulse voltammetry (DPV) parameters. High frequency or amplitude can increase background noise. 2. Decrease the scan rate. While this may decrease the peak current, it can significantly reduce the charging current and thus the background noise.

Problem 2: Poorly Defined or Overlapping Peaks

The electrochemical signal for Simazine should be a well-defined peak at a specific potential. Poorly resolved peaks can be difficult to quantify.

Possible Cause Troubleshooting Steps
Suboptimal pH of the Acetate Buffer 1. The electrochemical reduction of Simazine is pH-dependent. The optimal pH for detection is typically around 3.5.[1] 2. Prepare acetate buffers with slightly different pH values (e.g., 3.0, 3.5, 4.0) to find the optimal condition for your specific setup. 3. A lower pH can sometimes lead to a higher background current due to hydrogen evolution, so a balance must be found.
Interfering Species in the Sample 1. If analyzing real samples (e.g., environmental water), other electroactive compounds can interfere. 2. Consider sample preparation steps like solid-phase extraction (SPE) to remove interfering substances. 3. The use of a molecularly imprinted polymer (MIP) modified electrode can significantly improve selectivity for Simazine.[1]
Inappropriate Supporting Electrolyte Concentration 1. The concentration of the acetate buffer can affect the conductivity of the solution and the peak shape. 2. While a higher concentration can increase conductivity, it may also increase the background current. 3. Experiment with different concentrations of the acetate buffer (e.g., 0.05 M, 0.1 M, 0.2 M) to find the best signal-to-noise ratio.

Problem 3: Poor Reproducibility of Measurements

Inconsistent results between measurements can make the assay unreliable.

Possible Cause Troubleshooting Steps
Inconsistent Electrode Surface 1. Ensure a consistent and thorough electrode cleaning and polishing procedure is followed before each experiment. 2. If using a modified electrode, ensure the modification process is highly repeatable.
Changes in Sample or Electrolyte Composition 1. Prepare fresh solutions for each set of experiments. 2. Ensure the pH of the buffer is stable throughout the measurements. 3. Maintain a consistent temperature for the electrochemical cell.
Instrumental Drift 1. Allow the potentiostat to warm up and stabilize before starting measurements. 2. Check the stability of the reference electrode. If necessary, replace the filling solution.

Frequently Asked Questions (FAQs)

Q1: What is the role of acetic acid in the electrochemical detection of Simazine?

Acetic acid is typically used to prepare an acetate buffer solution, which serves as the supporting electrolyte. The primary roles of the acetate buffer are:

  • pH Control: The electrochemical reduction of Simazine is highly dependent on the pH of the solution. An acidic medium is generally required, with an optimal pH often cited to be around 3.5.[1] The acetate buffer system maintains a stable pH in this range.

  • Providing Conductivity: The ions from the buffer (acetate and its counter-ion) provide the necessary conductivity for the electrochemical cell to operate.

Q2: How does the pH of the acetate buffer affect the measurement?

The pH of the acetate buffer has a significant impact on the Simazine signal. As the pH affects the protonation state of the Simazine molecule, it influences the reduction potential and the peak current. Studies have shown that the peak current for Simazine detection decreases at pH values above 4.[1] Therefore, optimizing the pH is a critical step in developing a sensitive assay.

Q3: Can I use other supporting electrolytes besides acetate buffer?

Yes, other acidic electrolytes can be used. For instance, Britton-Robinson buffer has also been employed for the electrochemical analysis of triazine pesticides. However, the choice of electrolyte can influence the peak potential, peak shape, and the presence of interfering peaks. It is recommended to perform a comparative study if considering an alternative to acetate buffer.

Q4: What are the common sources of interference in Simazine detection?

Interference can arise from several sources:

  • Other Pesticides: Other triazine herbicides or different classes of pesticides present in the sample may have reduction potentials close to that of Simazine, leading to overlapping peaks.

  • Organic Matter: In environmental samples, dissolved organic matter can adsorb to the electrode surface, fouling it and reducing the signal.

  • Metal Ions: Certain metal ions can be electroactive in the potential window used for Simazine detection.

Q5: How can I improve the signal-to-noise ratio in my measurements?

Improving the signal-to-noise ratio is key to achieving low detection limits. Consider the following:

  • Instrumental Optimization: Fine-tune the parameters of your voltammetric technique (e.g., frequency, amplitude, and step potential in SWV).

  • Signal Averaging: If your software allows, signal averaging of multiple scans can reduce random noise.

  • Electrode Modification: Using nanomaterials or molecularly imprinted polymers to modify the working electrode can enhance the signal from Simazine while reducing background interference.

  • Proper Shielding: As mentioned in the troubleshooting guide, using a Faraday cage and ensuring proper grounding are essential.

Experimental Protocols

Optimized Square Wave Voltammetry (SWV) Protocol for Simazine Detection

This protocol is a general guideline and may require further optimization for specific instrumentation and sample matrices.

1. Preparation of Solutions:

  • Acetate Buffer (0.1 M, pH 3.5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate and adjust the pH to 3.5 using a pH meter.
  • Simazine Stock Solution (e.g., 1 mM): Dissolve a known amount of Simazine standard in a suitable solvent (e.g., methanol) and then dilute with the acetate buffer to the desired concentration.
  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the acetate buffer.

2. Electrochemical Cell Setup:

  • Working Electrode: Glassy Carbon Electrode (GCE)
  • Reference Electrode: Ag/AgCl (saturated KCl)
  • Counter Electrode: Platinum wire
  • Assemble the three-electrode system in the electrochemical cell containing the acetate buffer.

3. Electrode Pre-treatment:

  • Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
  • Rinse the electrode thoroughly with deionized water.
  • Sonicate the electrode in deionized water and then in ethanol (B145695) for 2 minutes each to remove any residual alumina particles.
  • Dry the electrode under a stream of nitrogen.

4. Measurement Procedure:

  • Pipette a known volume of the acetate buffer into the electrochemical cell.
  • Deoxygenate the solution by purging with nitrogen gas for 15-20 minutes. Maintain a nitrogen atmosphere over the solution during the measurement.
  • Record a blank voltammogram of the supporting electrolyte.
  • Add a known volume of the Simazine standard solution to the cell.
  • Stir the solution for a defined preconcentration time (e.g., 60 seconds) at a specific accumulation potential (e.g., +0.4 V).[1]
  • Stop the stirring and allow the solution to become quiescent for about 10 seconds.
  • Perform the square wave voltammetry scan over the desired potential range (e.g., from +0.2 V to -1.2 V).
  • Typical SWV parameters to start with:
  • Frequency: 25 Hz
  • Amplitude: 25 mV
  • Step Potential: 4 mV

5. Data Analysis:

  • Measure the peak current of the Simazine reduction peak.
  • Construct a calibration curve by plotting the peak current versus the Simazine concentration.
  • Determine the concentration of Simazine in unknown samples by interpolating their peak currents on the calibration curve.

Data Presentation

Table 1: Comparison of Electrochemical Performance for Simazine Detection under Different Conditions

Working Electrode Supporting Electrolyte Technique Linear Range (µM) Limit of Detection (LOD) (µM) Reference
Dental Amalgam ElectrodeBritton-Robinson buffer (pH 2.5)SWV0.1 - 1.00.03F.C.O.L. Martins, et al. (2019)
MIP-modified Carbon Paste ElectrodeHCl (pH 3.5)CV0.3 - 0.7 (ppm)Not specifiedY. Bow, et al. (2023)
Graphene Oxide/Tyrosinase NanobiosensorNot specifiedDPV/CV0.05 - 15 (for phenol)0.016 (for phenol)F. Fartas, et al. (2017)

Note: The data presented is for illustrative purposes and is compiled from different studies with varying experimental setups. Direct comparison may not be straightforward.

Visualizations

Experimental Workflow for Simazine Electrochemical Detection

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Acetate Buffer and Simazine Standards setup_cell Assemble 3-Electrode Cell prep_solution->setup_cell prep_electrode Polish and Clean Working Electrode prep_electrode->setup_cell deoxygenate Deoxygenate with N2 setup_cell->deoxygenate preconcentrate Preconcentrate Simazine on Electrode deoxygenate->preconcentrate scan_voltammetry Run Square Wave Voltammogram preconcentrate->scan_voltammetry measure_peak Measure Peak Current scan_voltammetry->measure_peak calibration Construct Calibration Curve measure_peak->calibration quantify Quantify Simazine calibration->quantify

Caption: A flowchart of the key steps involved in the electrochemical detection of Simazine.

Logical Relationship for Troubleshooting High Background Noise

troubleshooting_noise cluster_causes Potential Causes cluster_solutions Solutions start High Background Noise Observed cause1 Contaminated Electrolyte start->cause1 cause2 Dirty Electrode start->cause2 cause3 Electrical Interference start->cause3 cause4 Incorrect Parameters start->cause4 sol1 Prepare Fresh Deoxygenated Buffer cause1->sol1 sol2 Clean and Polish Electrode cause2->sol2 sol3 Use Faraday Cage Check Grounding cause3->sol3 sol4 Optimize Scan Rate, Frequency, Amplitude cause4->sol4 end Reduced Background Noise sol1->end sol2->end sol3->end sol4->end

Caption: A troubleshooting diagram illustrating the causes and solutions for high background noise.

References

Optimization

dealing with co-eluting interferences in Simazine-acetic acid analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with co-eluting interferences during th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with co-eluting interferences during the analysis of Simazine-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is Simazine-acetic acid and why is its analysis challenging?

Simazine-acetic acid, with the chemical name 2-((4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)acetic acid, is a degradation product of the herbicide Simazine (B1681756). Its analysis can be challenging due to its polar nature, which can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns. Furthermore, its structural similarity to other Simazine metabolites and potential for co-elution with matrix components can lead to analytical interferences.

Q2: What are the common co-eluting interferences in Simazine-acetic acid analysis?

Common co-eluting interferences in the analysis of Simazine-acetic acid and other polar triazine metabolites can include:

  • Other Simazine Metabolites: Deethylsimazine, deisopropylatrazine, and diaminochlorotriazine (B1259301) are common degradation products of Simazine that may have similar chromatographic behavior.

  • Structurally Related Herbicides and their Metabolites: Atrazine and its degradation products can also co-elute with Simazine metabolites.

  • Matrix Components: In complex matrices such as soil and water, humic acids, fulvic acids, and other organic matter can co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer.[1]

  • Plasticizers: Compounds like n-butylbenzenesulfonamide (B124962) (NBBS), a common plasticizer, can interfere with the analysis of triazine herbicides.[2]

Q3: How can I improve the chromatographic separation of Simazine-acetic acid from interferences?

To improve chromatographic separation, consider the following:

  • Column Selection: While C18 columns are common, for highly polar compounds like Simazine-acetic acid, a porous graphitic carbon (PGC) column may offer better retention and selectivity.[3] Alternatively, a column designed for polar analytes, such as an AQ-type C18 or a polar-embedded phase, could be beneficial.

  • Mobile Phase Optimization: Adjusting the mobile phase composition, including the organic modifier (methanol or acetonitrile) and the pH of the aqueous phase, can significantly impact retention and selectivity. For acidic analytes, a lower pH can improve peak shape.

  • Gradient Elution: Employing a well-optimized gradient elution program can help to separate closely eluting compounds.

Q4: What are the recommended sample preparation techniques to minimize interferences?

Effective sample preparation is crucial for minimizing interferences. Recommended techniques include:

  • Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of triazine herbicides and their metabolites from water and soil samples.[4][5][6] For polar metabolites, a polymeric reversed-phase sorbent or a mixed-mode cation-exchange sorbent may be effective.

  • Dispersive Liquid-Liquid Microextraction (DLLME): This is a rapid and efficient microextraction technique that can be used for the extraction of triazine herbicides from water and soil samples.[7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While commonly used for multi-residue pesticide analysis in food, the QuEChERS methodology can be adapted for the extraction of triazine metabolites from soil.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Column overload.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Try a different column chemistry (e.g., polar-embedded or PGC). 3. Reduce the injection volume or sample concentration.
Co-elution with an Interfering Peak 1. Insufficient chromatographic resolution. 2. Presence of isomeric or isobaric compounds.1. Optimize the LC gradient, flow rate, or column temperature. 2. Use a high-resolution mass spectrometer to differentiate between compounds with the same nominal mass. 3. Select unique MRM transitions for the analyte and the interfering compound.[8]
Ion Suppression or Enhancement 1. Co-eluting matrix components affecting ionization efficiency. 2. High salt concentration in the sample.1. Improve sample cleanup using SPE or other techniques. 2. Dilute the sample extract. 3. Use a stable isotope-labeled internal standard that co-elutes with the analyte. 4. Prepare calibration standards in a matrix that matches the samples (matrix-matched calibration).[9]
Low Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte breakthrough during SPE. 3. Degradation of the analyte during sample preparation.1. Optimize the extraction solvent and conditions (e.g., pH, temperature). 2. Use a stronger sorbent or reduce the sample loading volume for SPE. 3. Ensure sample processing is performed promptly and at appropriate temperatures.

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for Simazine and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Simazine202.1132.127
Simazine202.1124.3-
Atrazine216.1174.225
Deethylatrazine (DEA)---
Deisopropylatrazine (DIA)---
Hydroxyatrazine (HA)---

Note: Specific collision energies for all metabolites were not available in the searched literature. These values need to be optimized for the specific instrument used.[8][10]

Table 2: Method Validation Data for Triazine Herbicides in Water Samples

CompoundSpiked Concentration (ng/mL)Recovery (%)Relative Standard Deviation (%)
Simazine1 - 10083 - 85-
Atrazine1 - 10083 - 85-
Atrazine0.5 - 50 µg/L60.7 - 91.4-
Simazine0.1 - 50 µg/L60.7 - 91.4-

Data compiled from multiple sources.[6][11]

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples by Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the analytes with two 5 mL aliquots of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B (linear gradient)

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Note: This is a general protocol and should be optimized for the specific instrument and application.

Visualizations

Troubleshooting_Workflow start Start: Analytical Issue Encountered (e.g., Poor Peak Shape, Co-elution, Low Recovery) check_chromatography Review Chromatogram - Peak Shape - Resolution - Retention Time Stability start->check_chromatography peak_shape_issue Poor Peak Shape? check_chromatography->peak_shape_issue coelution_issue Co-elution with Interference? peak_shape_issue->coelution_issue No optimize_lc Optimize LC Method - Adjust Mobile Phase pH - Modify Gradient - Change Column peak_shape_issue->optimize_lc Yes recovery_issue Low or Inconsistent Recovery? coelution_issue->recovery_issue No coelution_issue->optimize_lc Yes improve_sample_prep Improve Sample Preparation - Evaluate SPE Sorbent/Protocol - Consider Alternative Extraction (DLLME) - Dilute Sample recovery_issue->improve_sample_prep Yes end End: Issue Resolved recovery_issue->end No optimize_lc->check_chromatography use_istd Implement Internal Standard - Stable Isotope-Labeled Simazine-acetic acid - Structural Analog improve_sample_prep->use_istd matrix_matched_cal Use Matrix-Matched Calibration use_istd->matrix_matched_cal matrix_matched_cal->check_chromatography

Caption: Troubleshooting workflow for Simazine-acetic acid analysis.

Signaling_Pathway cluster_simazine Simazine cluster_degradation Degradation Pathways Simazine Simazine C7H12ClN5 Deethylsimazine Deethylsimazine Simazine->Deethylsimazine Dealkylation Simazine_Acetic_Acid Simazine-acetic acid 2-((4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)amino)acetic acid Simazine->Simazine_Acetic_Acid Side-chain oxidation Other_Metabolites Other Metabolites (e.g., Hydroxysimazine) Simazine->Other_Metabolites Hydrolysis

Caption: Simplified degradation pathway of Simazine.

References

Troubleshooting

Technical Support Center: Method Validation for Trace Level Detection of Simazine-Acetic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the trace level d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the trace level detection of Simazine-acetic acid.

Troubleshooting Guide

Users may encounter several issues during the experimental process. This guide provides a systematic approach to identify and resolve common problems.

Poor Peak Shape in LC-MS/MS Analysis

Poor peak shape, including tailing, fronting, or splitting, can significantly impact the accuracy and precision of quantification.

Symptom Potential Cause Troubleshooting Step
Peak Tailing Secondary interactions between the acidic analyte and basic sites on the silica-based column packing.- Acidify the Mobile Phase: Add a small amount of formic acid (e.g., 0.1%) to both aqueous and organic mobile phases to suppress the ionization of residual silanol (B1196071) groups on the column. - Introduce a Buffer: Use a buffered mobile phase, such as ammonium (B1175870) formate, to maintain a consistent pH and improve peak shape.[1] - Column Choice: Consider using a column with a different stationary phase, such as a phenyl phase, which may offer alternative selectivity and reduce tailing for acidic compounds.[1]
Peak Fronting - Analyte has poor solubility in the initial mobile phase conditions. - Injection solvent is stronger than the mobile phase.- Adjust Initial Gradient: Start the gradient with a higher percentage of the aqueous phase to ensure the analyte is soluble and properly focused on the column. For highly polar compounds, a 100% aqueous start may be necessary. - Modify Sample Diluent: Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. Acidifying the sample diluent can also prevent unwanted peak shape issues for acidic compounds.[2]
Split Peaks - Column contamination or a partially plugged column frit. - Column void due to dissolution of silica (B1680970) at high pH. - Injection of a sample in a solvent significantly stronger than the mobile phase.[3]- Column Maintenance: Backflush the column or replace the inlet frit. If contamination is suspected, wash the column with a strong solvent. - Check pH: Ensure the mobile phase pH is within the stable range for the column. - Injection Solvent: As with peak fronting, match the injection solvent to the initial mobile phase conditions as closely as possible.[3]

Troubleshooting Logic for Poor Peak Shape

G start Poor Peak Shape Observed q1 Are all peaks affected or just the analyte? start->q1 all_peaks All Peaks Affected (Physical Issue) q1->all_peaks All one_peak Only Analyte Affected (Chemical Issue) q1->one_peak One check_connections Check tubing and fittings for dead volume. all_peaks->check_connections check_column Inspect column for contamination or collapse. all_peaks->check_column peak_tailing Is the peak tailing? one_peak->peak_tailing peak_fronting Is the peak fronting? peak_tailing->peak_fronting No solution_tailing Acidify mobile phase or use a buffer. peak_tailing->solution_tailing Yes peak_splitting Is the peak splitting? peak_fronting->peak_splitting No solution_fronting Adjust initial gradient to be more aqueous. Match sample diluent. peak_fronting->solution_fronting Yes solution_splitting Clean or replace column/frit. Check injection solvent. peak_splitting->solution_splitting

A decision tree for troubleshooting poor peak shapes.
Low or Inconsistent Recovery

Low or variable recovery during sample preparation can lead to inaccurate quantification.

Symptom Potential Cause Troubleshooting Step
Low Recovery after SPE - Inappropriate SPE sorbent for the polar Simazine-acetic acid. - Incorrect pH of the sample during loading. - Incomplete elution of the analyte.- Select a Polar-Compatible Sorbent: For highly polar metabolites, traditional C18 cartridges may not provide sufficient retention. Consider polymeric sorbents (e.g., Oasis HLB) or graphitized carbon black (GCB) cartridges. - Optimize Sample pH: Adjust the sample pH to ensure the analyte is in a neutral form to enhance its retention on reversed-phase sorbents. - Optimize Elution Solvent: Test different elution solvents or solvent mixtures to ensure complete recovery of the analyte from the SPE cartridge.
Inconsistent Recovery - Matrix effects (ion suppression or enhancement) in the MS source. - Variability in the manual SPE procedure.- Use an Isotope-Labeled Internal Standard: Incorporating an isotopically labeled version of Simazine-acetic acid can compensate for matrix effects and procedural variability, significantly improving accuracy and precision.[4] Recoveries can improve from 60-90% to over 90% with this approach.[4] - Automate Sample Preparation: If possible, use an automated SPE system to improve the consistency of the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the typical validation parameters I need to assess for a trace-level detection method?

For method validation, you should typically evaluate the following parameters:

  • Selectivity (Specificity): The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is generally desired.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy (Trueness): The closeness of the mean test results to the true value. This is often assessed by spike-recovery experiments at multiple concentration levels, with typical acceptance criteria for recovery being within 70-120%.

  • Precision: The closeness of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. An RSD of <20% is often considered acceptable.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][7]

Q2: What type of SPE cartridge is best for a polar metabolite like Simazine-acetic acid?

For highly polar metabolites like Simazine-acetic acid, standard C18 reversed-phase cartridges may offer insufficient retention. Alternative sorbents to consider include:

  • Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These have a higher surface area and can provide stronger retention for polar compounds.

  • Graphitized Carbon Black (GCB): These are effective at retaining polar compounds that are poorly retained by C18.

  • Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange functionalities for enhanced selectivity and retention of ionizable metabolites.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in trace-level analysis. To mitigate them:

  • Effective Sample Cleanup: Use a robust sample preparation method, such as SPE, to remove as many interfering matrix components as possible.

  • Chromatographic Separation: Optimize your LC method to separate Simazine-acetic acid from co-eluting matrix components.

  • Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. The internal standard co-elutes with the analyte and experiences similar ionization effects, allowing for accurate correction.[4]

  • Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix that is free of the analyte to mimic the matrix effects seen in the actual samples.

Q4: What are typical LC-MS/MS parameters for the analysis of Simazine (B1681756) and its metabolites?

While specific parameters should be optimized for your instrument and application, here are some general starting points based on methods for simazine and other triazines:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, <3 µm particle size) is a common choice.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing 0.1% formic acid, is typical for positive ion mode ESI.[7][8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for triazines and their metabolites.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. You will need to determine the precursor ion (the protonated molecule [M+H]⁺) and select 2-3 product ions for quantification and confirmation.

Experimental Protocols

Solid-Phase Extraction (SPE) of Water Samples

This protocol is a general guideline and should be optimized for your specific matrix and analytical goals.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Adjust the pH of the water sample (e.g., 100 mL) to a neutral or slightly acidic value. Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute the retained Simazine-acetic acid with 5-10 mL of methanol or another suitable organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This is a representative protocol and requires optimization.

  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: ESI Positive

  • MRM Transitions: (To be determined empirically for Simazine-acetic acid. A hypothetical example based on its structure would be a precursor ion of [M+H]⁺ and characteristic product ions).

Data Presentation

Table 1: Representative Method Validation Data for Triazine Metabolite Analysis

This table summarizes typical performance data from validated methods for simazine and its metabolites, which can serve as a benchmark for your own method validation of Simazine-acetic acid.

Parameter Value Reference
Linearity (r²) > 0.999[9]
LOD 0.015 µg/kg (in soil)[4]
LOQ 20 ng/L (in water)[6][7]
Accuracy (Recovery) 92.9% - 99.2% (with internal standard)[4]
83% - 85% (without internal standard)[8]
Precision (RSD) < 5% (intra-day and inter-day)[4]

Visualization of Experimental Workflow

The following diagram outlines the key steps in the method validation workflow for Simazine-acetic acid.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation sample_collection Water Sample Collection spike Spike with Simazine-acetic acid and Internal Standard sample_collection->spike spe Solid-Phase Extraction (SPE) spike->spe reconstitute Evaporation and Reconstitution spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_acquisition Data Acquisition (MRM) lcms->data_acquisition linearity Linearity & Range data_acquisition->linearity accuracy Accuracy (Recovery) data_acquisition->accuracy precision Precision (RSD) data_acquisition->precision loq LOD & LOQ data_acquisition->loq

Workflow for method validation of Simazine-acetic acid.

References

Optimization

impact of pH on Simazine-acetic acid extraction and stability

This guide provides troubleshooting information and frequently asked questions regarding the impact of pH on the extraction and stability of Simazine (B1681756), particularly when using acetic acid as a modifier. Frequen...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions regarding the impact of pH on the extraction and stability of Simazine (B1681756), particularly when using acetic acid as a modifier.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of simazine in aqueous solutions?

A1: Simazine exhibits its greatest stability in neutral to slightly alkaline conditions. It is stable at pH 7 and 9.[1] However, its stability decreases significantly under acidic conditions. Chemical hydrolysis is a primary degradation pathway, which is more pronounced at low pH.[2]

Q2: How does pH affect the chemical stability of simazine over time?

A2: The pH of a solution is a critical factor in the rate of simazine degradation via hydrolysis. In acidic environments, the hydrolysis rate increases, leading to a shorter half-life. For example, at 25°C, the hydrolysis half-life at pH 5 is 70 days.[1] Other data shows a half-life of 20 days at pH 4.5, which extends to 96 days at pH 5 before decreasing again to 24 days at pH 9, indicating that both strongly acidic and alkaline conditions can increase degradation compared to neutral or near-neutral pH.[3]

Q3: Why is acetic acid often used during the sample extraction process for simazine?

A3: Acetic acid is used to acidify the sample matrix (e.g., water or soil extract) to a specific pH range. Adjusting the pH is a critical step in many Solid-Phase Extraction (SPE) protocols. For a weakly basic compound like simazine, converting it to its protonated (charged) form can enhance its retention on certain types of SPE sorbents, such as cation-exchange cartridges. Conversely, for reversed-phase sorbents, adjusting the pH to ensure simazine is in its neutral, less polar form is necessary for optimal retention. The acid helps to standardize the chemical form of the analyte for consistent and efficient extraction.

Q4: Can the pH of soil affect simazine's persistence and extraction efficiency?

A4: Yes, soil pH significantly impacts simazine's behavior. Simazine persistence generally increases in soils with high pH (alkaline).[4][5] In low pH (acidic) soils, simazine is more susceptible to chemical and microbial breakdown.[5] This is because in acidic soils, simazine is more likely to be protonated and tightly adsorbed to soil particles, which can make it more susceptible to degradation but also more difficult to extract with neutral solvents.[2][5] Therefore, acidic extraction media are sometimes required to effectively desorb simazine and its metabolites from soil particles.[6]

Troubleshooting Guide

Problem 1: Low or inconsistent recovery of simazine during Solid-Phase Extraction (SPE).

  • Possible Cause: Incorrect pH of the sample before loading onto the SPE cartridge. The charge state of simazine is pH-dependent. If the pH is not optimized for the specific SPE sorbent chemistry (e.g., reversed-phase, ion-exchange), the analyte will not be retained effectively, leading to loss during the sample loading or washing steps.

  • Solution:

    • Verify the pH of your sample after the addition of acetic acid and just before loading it onto the SPE cartridge. Use a calibrated pH meter.

    • Consult the SPE cartridge manufacturer's guidelines for the recommended pH range for triazine herbicides.

    • For reversed-phase SPE (e.g., C18), ensure the pH is well above simazine's pKa (1.7) to maintain it in its neutral, more hydrophobic state for better retention. A pH between 4 and 6 is often a good starting point.

    • For cation-exchange SPE, the pH should be adjusted to be below the pKa to ensure the molecule is positively charged.

Problem 2: Simazine standards or stock solutions show degradation over a short period.

  • Possible Cause: The solvent used for the stock solution is too acidic or alkaline. Storing simazine in a solution with a low pH will accelerate its hydrolysis into hydroxy-simazine, an inactive degradation product.[1]

  • Solution:

    • Prepare stock solutions in a high-purity solvent with a neutral pH, such as HPLC-grade methanol (B129727) or acetonitrile.

    • If aqueous standards are required, use buffered, purified water (e.g., phosphate (B84403) buffer) to maintain a neutral pH between 6.0 and 7.5.

    • Store stock solutions in a refrigerator or freezer in amber glass vials to protect from light and thermal degradation. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The stability of simazine is highly dependent on the pH of the aqueous environment. The following table summarizes the reported half-life of simazine at various pH levels.

pHHalf-Life (Days)Temperature (°C)Reference
4.520Not Specified[3]
5.07025[1]
5.096Not Specified[3]
7.0StableNot Specified[1]
9.0StableNot Specified[1]
9.024Not Specified[3]

Note: "Stable" indicates minimal degradation was observed over the course of the study (typically 28-30 days).

Experimental Protocols

General Protocol: Simazine Extraction from Water using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for extracting simazine from water samples. Optimization may be required based on the sample matrix and specific SPE cartridge used.

  • Sample Preparation & pH Adjustment:

    • Collect a 500 mL water sample in a clean glass container.

    • Add a magnetic stir bar. Place the container on a stir plate.

    • Slowly add dilute acetic acid dropwise to the stirring sample until the pH is between 4.5 and 5.5. Monitor the pH using a calibrated pH meter. This step ensures simazine is in a consistent form for retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Select a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Wash the cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing Step:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under a vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Place a clean collection tube under the SPE cartridge.

    • Elute the simazine from the cartridge by passing 5-10 mL of a suitable solvent, such as ethyl acetate (B1210297) or methanol, through the cartridge at a slow flow rate (1-2 mL/min).

  • Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of mobile phase or a suitable solvent for analysis by GC or HPLC.[7]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis A 1. Collect Water Sample B 2. Add Acetic Acid to Adjust pH (e.g., pH 4.5-5.5) A->B D 4. Load pH-Adjusted Sample B->D C 3. Condition SPE Cartridge (Methanol -> Water) C->D E 5. Wash Cartridge (Deionized Water) D->E F 6. Elute Simazine (e.g., Ethyl Acetate) E->F G 7. Evaporate & Reconstitute F->G H 8. Analyze by HPLC/GC G->H

Caption: General workflow for Solid-Phase Extraction (SPE) of simazine.

Simazine_Stability cluster_conditions Environmental pH Conditions Simazine Simazine (Active) Acidic Acidic pH (< 6) Accelerated Hydrolysis Simazine->Acidic Neutral Neutral pH (6-8) Optimal Stability Simazine->Neutral Alkaline Alkaline pH (> 8) Increased Degradation Simazine->Alkaline Degradation Hydroxy-simazine (Inactive Product) Acidic->Degradation High Rate Neutral->Degradation Low Rate Alkaline->Degradation Moderate Rate

Caption: Impact of pH on the chemical stability and degradation of simazine.

Troubleshooting_Flowchart Start Start: Low Simazine Recovery Check_pH Is sample pH correctly adjusted PRE-loading? Start->Check_pH Adjust_pH Action: Calibrate pH meter. Re-prepare sample and verify pH is in optimal range for SPE sorbent. Check_pH->Adjust_pH No Check_Flow Was the sample loading flow rate too high? Check_pH->Check_Flow Yes Adjust_pH->Check_Flow Adjust_Flow Action: Reduce flow rate to <10 mL/min to ensure proper binding. Check_Flow->Adjust_Flow Yes Check_Elution Is the elution solvent appropriate and volume sufficient? Check_Flow->Check_Elution No Adjust_Flow->Check_Elution Adjust_Elution Action: Use a stronger solvent (e.g., ethyl acetate) or increase elution volume. Check_Elution->Adjust_Elution No End Problem Resolved Check_Elution->End Yes Adjust_Elution->End

Caption: Troubleshooting guide for low simazine recovery during extraction.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Simazine and its Putative Metabolite, Simazine-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the well-characterized herbicide simazine (B1681756) and its putative degradation product, simaz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the well-characterized herbicide simazine (B1681756) and its putative degradation product, simazine-acetic acid. While extensive data exists for simazine, information on simazine-acetic acid is sparse. This document summarizes the available experimental data for simazine and provides a theoretical comparison for simazine-acetic acid based on its chemical structure and the known properties of other simazine metabolites. This guide aims to highlight the current knowledge gaps and underscore the need for further research into the environmental fate and toxicological profile of simazine degradation products.

Physicochemical Properties

A comparative summary of the known physicochemical properties of simazine and the predicted properties of simazine-acetic acid is presented in Table 1. The introduction of a carboxylic acid moiety in simazine-acetic acid is expected to significantly alter its physical and chemical characteristics, most notably increasing its water solubility and modifying its partitioning behavior.

Table 1: Comparison of Physicochemical Properties

PropertySimazineSimazine-acetic acidData Source
CAS Number 122-34-9125454-26-4[1]
Molecular Formula C₇H₁₂ClN₅C₉H₁₄ClN₅O₂[1]
Molecular Weight 201.66 g/mol 259.69 g/mol [1]
Appearance White crystalline powderData not available[1]
Melting Point 225-227 °CData not available[2]
Water Solubility 5 mg/LExpected to be higher than simazine[2]
log Kow (Octanol-Water Partition Coefficient) 2.18Expected to be lower than simazine[3]
Vapor Pressure 6.1 x 10⁻⁹ mmHg at 20 °CExpected to be lower than simazine

Environmental Fate and Behavior

The environmental persistence and mobility of a pesticide are critical factors in assessing its potential for environmental contamination. Simazine is known to be moderately persistent in soil and can potentially leach into groundwater.[3] The degradation of simazine in the environment proceeds through various pathways, including microbial degradation and photolysis.[4]

Simazine Degradation Pathway

The primary degradation pathways for simazine involve N-dealkylation and hydrolysis.[4] N-dealkylation results in the formation of metabolites such as deethylsimazine (ACET) and diaminochlorotriazine (B1259301) (DACT).[5] Hydrolysis of the chlorine atom leads to the formation of hydroxysimazine.[6] While simazine-acetic acid is not widely reported as a major metabolite, its structure suggests it could be formed through the oxidation of one of the ethyl groups of simazine.

Simazine_Degradation Simazine Simazine (C₇H₁₂ClN₅) Deethylsimazine Deethylsimazine (ACET) (C₅H₈ClN₅) Simazine->Deethylsimazine N-dealkylation Hydroxysimazine Hydroxysimazine (C₇H₁₃N₅O) Simazine->Hydroxysimazine Hydrolysis Simazine_acetic_acid Simazine-acetic acid (C₉H₁₄ClN₅O₂) (Putative) Simazine->Simazine_acetic_acid Oxidation (Hypothesized) Diaminochlorotriazine Diaminochlorotriazine (DACT) (C₃H₄ClN₅) Deethylsimazine->Diaminochlorotriazine N-dealkylation

Figure 1: Hypothesized degradation pathway of simazine.
Persistence and Mobility

Table 2: Comparison of Environmental Fate Parameters

ParameterSimazineSimazine-acetic acidData Source
Soil Half-life (t½) 28 to 149 daysData not available (likely shorter due to increased polarity)[7]
Soil Adsorption Coefficient (Koc) ~130 cm³/gData not available (likely lower due to increased water solubility)[3]
Leaching Potential Moderate to highData not available (potentially higher due to lower Koc)[3]

Toxicological Profile

The toxicity of a pesticide and its degradation products is a primary concern for human health and the environment. Simazine exhibits low acute toxicity but has been associated with potential chronic effects.[8] The toxicity of simazine-acetic acid has not been reported.

Table 3: Comparison of Toxicological Data

EndpointSimazineSimazine-acetic acidData Source
Acute Oral LD₅₀ (rat) >5000 mg/kgData not available[9]
Carcinogenicity Not classifiable as to its carcinogenicity to humans (IARC Group 3)Data not available[8]
Aquatic Toxicity (LC₅₀, fish) 90 to 6600 µg/L (96h)Data not available[10]

Efficacy as a Herbicide

Simazine is an effective pre-emergent herbicide that controls a wide range of broadleaf weeds and annual grasses by inhibiting photosynthesis at photosystem II.[2] The herbicidal activity of simazine-acetic acid is unknown. The structural modification may alter its ability to bind to the target site in photosystem II, potentially reducing its efficacy.

Table 4: Comparison of Herbicidal Efficacy

AspectSimazineSimazine-acetic acidData Source
Mode of Action Photosystem II inhibitorUnknown[2]
Spectrum of Control Broadleaf weeds and annual grassesUnknown[11]
Application Pre-emergentUnknown[11]

Experimental Protocols

Detailed experimental protocols for the wealth of studies on simazine are extensive and can be found in the cited literature. As no experimental data for simazine-acetic acid has been identified, no protocols can be provided. A generalized workflow for a pesticide environmental fate study is provided below.

Experimental_Workflow cluster_0 Laboratory Studies cluster_1 Field Studies cluster_2 Data Analysis and Modeling A Physicochemical Property Determination B Soil Adsorption/ Desorption Studies A->B C Aerobic/Anaerobic Soil Metabolism A->C D Photodegradation Studies A->D F Leaching and Runoff Studies B->F E Field Dissipation Studies C->E D->E G Residue Analysis in Crops and Environment E->G F->G H Kinetic Modeling of Degradation G->H I Environmental Fate Modeling (e.g., PRZM, GMS) G->I

References

Comparative

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Simazine

An Examination of Method Performance and Protocols For researchers, scientists, and professionals in drug development, the accurate and precise quantification of substances like the herbicide Simazine (B1681756) is param...

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Method Performance and Protocols

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of substances like the herbicide Simazine (B1681756) is paramount. While a specific, standardized "Simazine-acetic acid analytical method" is not a recognized convention, acetic acid is a frequently utilized reagent in various analytical techniques for Simazine determination, often as a mobile phase modifier in liquid chromatography. This guide provides a comparative overview of the validation of several common analytical methods for Simazine, drawing from single-laboratory validation studies. The absence of formal inter-laboratory validation data for a singular, defined "Simazine-acetic acid" method necessitates a broader examination of the performance of established techniques.

The following sections present a summary of quantitative data from validation studies of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) for the analysis of Simazine. Detailed experimental protocols for representative methods are also provided to illustrate the practical application of these techniques.

Data Presentation: A Comparative Analysis of Method Performance

The performance of an analytical method is assessed through various validation parameters. The tables below summarize the quantitative data from several studies on different analytical methods for Simazine, providing a basis for comparison.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod DetailsValueReference
Linearity (Concentration Range) HPLC-UV, 20 mM acetic acid/sodium acetate (B1210297) buffer (pH 5.0): methanol (B129727) (50:50, v/v) mobile phase0.5 - 5.0 µg/mL[1]
Accuracy (Recovery) Spiked sugarcane samples (0.1-0.5 ppm)86.9 - 94.7%[1]
Precision (Coefficient of Variation) Spiked sugarcane samples< 10%[1]
Limit of Detection (LOD) Spiked sugarcane sample (S/N ratio of 3)0.02 ppm[1]
Linearity (Correlation Coefficient) Not Specified> 0.99[2]
Accuracy (Recovery) 80%, 100%, and 120% of nominal concentrationVaries by matrix and concentration[2]
Limit of Quantification (LOQ) Off-line SPE HPLC-DAD81 - 100 ng/L[3]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod DetailsValueReference
Accuracy (Recovery) Spiked drinking water (1, 20, and 100 ng/mL)83 - 85%[4]
Limit of Quantification (LOQ) On-line SPE LC-MS/MS in groundwater20 ng/L[5][6]
Precision (Uncertainty) On-line SPE LC-MS/MS in groundwater< 20%[5][6]
Accuracy (Recovery) UPLC-MS/MS in soil92.9 - 99.2%[7]
Precision (Intra-day & Inter-day) UPLC-MS/MS in soil< 4.6%[7]
Limit of Detection (LOD) UPLC-MS/MS in soil0.015 µg/kg[7]
Limit of Quantification (LOQ) UPLC-MS/MS in soil0.08 µg/kg[7]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method

ParameterMethod DetailsValueReference
Accuracy (Recovery) SPE pre-concentration from water90.5 ± 3.5%[8]
Limit of Detection (LOD) Selected Ion Monitoring (SIM) in 1L water1.7 ppt[8]
Precision (Relative Standard Deviation) Fortified water samples (200 ppt)3.2%[8]

Table 4: Enzyme-Linked Immunosorbent Assay (ELISA) Methods

ParameterMethod DetailsValueReference
Sensitivity (Detection Limit) Dot blot format0.5 ng/mL[9]
Sensitivity (Visual Detection) Dot blot format10 ng/mL[9]
Limit of Detection For N-dealkylated s-triazines in water~10 ng/mL[10]
Limit of Detection For N-dealkylated s-triazines in soil~45 ng/g[10]

Experimental Protocols: A Closer Look at the Methodologies

The following are detailed experimental protocols for some of the key analytical methods cited in the comparison tables.

HPLC-UV Method for Simazine in Sugarcane[1]
  • Sample Preparation (Matrix Solid Phase Dispersion - MSPD):

    • Homogenize 2 g of the sample and blend it with 2 g of EnvirElut sorbent to create a homogeneous mixture.

    • Transfer the mixture into a Florisil cartridge.

    • Elute the Simazine from the cartridge using 25 mL of dichloromethane.

    • Evaporate the eluate to dryness.

    • Dissolve the resulting residue in acetonitrile (B52724) for HPLC analysis.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: Not specified in the provided text.

    • Mobile Phase: A mixture of 20 mM acetic acid/sodium acetate buffer solution (pH 5.0) and methanol in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 230 nm.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of Simazine and dissolve it in methanol in a 100-mL volumetric flask to prepare a stock solution.

    • Prepare a series of standard solutions (ranging from 0.5 to 5.0 µg/mL) by diluting the stock solution with methanol.

LC-MS/MS Method for Simazine in Drinking Water[4]
  • Sample Preparation (Solid Phase Extraction - SPE):

    • Conditioning: Condition an ASPEC Silica 6 mL, 1 g SPE cartridge with 5 mL of methanol followed by 5 mL of water, each at a flow rate of 10 mL/min.

    • Loading: Load 10 mL of the drinking water sample onto the cartridge at a flow rate of 5 mL/min.

    • Washing: Wash the cartridge with two 5 mL portions of water at a flow rate of 10 mL/min.

    • Elution: Elute the analytes with two 3 mL portions of acetone (B3395972) at a flow rate of 3 mL/min.

    • Reconstitution: Evaporate the collected fractions to dryness under a stream of nitrogen at 25°C for 30 minutes. Reconstitute the residue in 1 mL of a water/acetonitrile (60/40) solution.

  • Chromatographic Conditions:

    • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

    • Mobile Phase A: 1mM ammonium (B1175870) formate (B1220265) in acetonitrile/water (10/90) with 0.1% formic acid.

    • Mobile Phase B: 1mM ammonium formate in acetonitrile/water (90/10) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

GC-MS Method for Simazine in Environmental Water[8]
  • Sample Preparation (Solid Phase Extraction - SPE):

    • Pre-concentrate the water samples using a C18 SPE cartridge.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (ion trap).

    • Analysis Mode: The established GC method allowed for baseline separation of Simazine and other triazines. The mass spectrometer was operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

ELISA Method for Simazine[9]
  • Principle: This immunoassay is based on the use of oppositely charged water-soluble polyelectrolytes as carriers for the reactants.

  • ELISA Format Protocol:

    • Adsorb a polycation onto the surface of a microtiter plate.

    • In a separate solution, allow the tracer antigen (Simazine) to interact with a reaction mixture containing a Simazine-peroxidase conjugate, specific antibodies, and staphylococcal protein A conjugated with a polyanion.

    • Add this reaction mixture to the polycation-coated microtiter plate. The formation of interpolyelectrolyte complexes between the polycation and polyanion molecules facilitates a quick separation of the immunoreactants.

    • After a washing step, add a substrate solution to the wells.

    • Measure the optical density of the resulting colored products.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the inter-laboratory validation of an analytical method for Simazine. This logical flow represents the key stages involved in assessing the performance and transferability of a method across different laboratories.

G A Method Development & Single-Laboratory Validation B Preparation of Validation Protocol & Samples A->B Define Scope C Distribution of Protocol & Samples to Participating Labs B->C Shipment D Analysis of Samples by Participating Laboratories C->D Execution E Data Collection & Statistical Analysis D->E Data Submission F Evaluation of Method Performance Parameters E->F Performance Assessment G Final Report & Method Standardization F->G Documentation

Inter-laboratory validation workflow for a Simazine analytical method.

References

Validation

A Researcher's Guide to Certified Reference Materials for Simazine Analysis

Comparison of Simazine Certified Reference Materials The selection of a CRM depends on several factors, including the analytical technique employed, the concentration range of interest, and the specific requirements of t...

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Simazine Certified Reference Materials

The selection of a CRM depends on several factors, including the analytical technique employed, the concentration range of interest, and the specific requirements of the laboratory's quality management system. Most reputable producers manufacture CRMs under ISO 17034 and ISO/IEC 17025 accreditation, ensuring traceability and method validity.[1] Below is a comparison of representative Simazine CRMs from major suppliers.

Supplier Product Name Format Concentration Solvent Accreditation
Sigma-Aldrich Simazine certified reference material, TraceCERT®Neat SolidN/AN/AISO/IEC 17025, ISO 17034
Sigma-Aldrich Triazine Pesticides Standards Mix, TraceCERT®Solution100 µg/mLMethanol (B129727)ISO 17034, ISO/IEC 17025
AccuStandard SimazineNeat SolidN/AN/AISO 17034
AccuStandard SimazineSolution1000 µg/mLMethanolISO 17034
AccuStandard SimazineSolution1000 µg/mLAcetoneN/A
LGC Standards SimazineNeat SolidN/AN/APart of their portfolio of pesticide & metabolite reference materials
CRM LABSTANDARD Simazine solutionSolutionMultiple AvailableN/AISO 17034

Note: This table is a summary based on publicly available data. Researchers should always consult the specific Certificate of Analysis (CoA) for detailed information on certified concentration, uncertainty, and expiry date before use.[2]

Experimental Protocol: Analysis of Simazine in Water by LC-MS/MS

Accurate determination of Simazine in environmental samples requires a validated analytical method. The following protocol is a representative workflow for the analysis of Simazine in water, adapted from methods described by environmental protection agencies and in scientific literature.[3][4][5]

1. Objective: To quantify the concentration of Simazine in water samples using Certified Reference Materials for calibration.

2. Materials and Reagents:

  • Simazine CRM solution (e.g., 1000 µg/mL in Methanol)

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Ammonium (B1175870) Acetate

  • Solid Phase Extraction (SPE) C18 cartridges

  • Syringes and 0.45 µm filters

  • Autosampler vials

3. Instrumentation:

  • Liquid Chromatograph (LC) coupled with a Tandem Mass Spectrometer (MS/MS)

  • Analytical Balance

  • Vortex Mixer

4. Standard Preparation:

  • Stock Solution: If starting from a neat solid, accurately weigh the CRM and dissolve in methanol to create a primary stock solution (e.g., 1000 µg/mL). If using a commercial solution, this can serve as the primary stock. Store according to manufacturer instructions.[5]

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with a suitable solvent mixture (e.g., 5/95 methanol/water v/v).[5] The concentration range should bracket the expected concentration of Simazine in the samples. A typical calibration curve might range from 0.1 to 10 ng/mL.

5. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.

  • Pass a known volume of the water sample (e.g., 500 mL) through the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the trapped Simazine with a small volume of methanol.

  • The eluate can be evaporated to dryness and reconstituted in the initial mobile phase for analysis.

6. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol, both containing a modifier like ammonium acetate, is often used.[3]

  • Injection Volume: 10-20 µL.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for Simazine must be optimized. For Simazine (C7H12ClN5, MW: 201.66), the protonated molecule [M+H]+ is typically monitored.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Simazine standard against its concentration.

  • Quantify the Simazine concentration in the unknown samples by interpolating their peak areas from the calibration curve.

Below is a diagram illustrating the analytical workflow.

analytical_workflow Analytical Workflow for Simazine in Water cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification CRM CRM Stock Solution Dilution Serial Dilution CRM->Dilution Standards Working Calibration Standards Dilution->Standards LCMS LC-MS/MS Analysis Standards->LCMS Inject Sample Water Sample Collection SPE Solid Phase Extraction (SPE) Sample->SPE Extract Final Sample Extract SPE->Extract Extract->LCMS Inject Data Data Acquisition (MRM Mode) LCMS->Data CalCurve Calibration Curve Construction Data->CalCurve Quant Quantification of Unknowns Data->Quant CalCurve->Quant Result Final Concentration Report Quant->Result

Caption: Workflow for Simazine analysis using CRMs.

Key Considerations for CRM Selection

Choosing the right CRM is a critical decision that impacts data quality and reliability. The diagram below outlines the logical process for selecting an appropriate standard for Simazine analysis.

crm_selection_logic Decision Logic for CRM Selection cluster_start cluster_type CRM Format cluster_specs Technical Specifications cluster_end start Define Analytical Need format_decision Single or Multi-Analyte Method? start->format_decision neat_solid Neat Solid CRM (High Purity) format_decision->neat_solid Single (Stock Prep) solution_single Single-Analyte Solution CRM format_decision->solution_single Single (Direct Use) solution_multi Multi-Component Mix CRM format_decision->solution_multi Multi-Analyte (e.g., Triazines) check_coa Review Certificate of Analysis (CoA) neat_solid->check_coa solution_single->check_coa solution_multi->check_coa check_purity Purity & Uncertainty check_coa->check_purity check_solvent Solvent Compatibility check_coa->check_solvent check_conc Concentration Level check_coa->check_conc final_choice Select Optimal CRM check_purity->final_choice check_solvent->final_choice check_conc->final_choice

Caption: Key decision points for selecting a Simazine CRM.

Ultimately, the ideal CRM aligns with the specific analytical method, instrumentation, and quality assurance protocols of the laboratory. By carefully comparing available products and validating them within a well-defined experimental workflow, researchers can ensure the generation of accurate, reproducible, and defensible data in the analysis of Simazine.

References

Validation

comparison of different SPE sorbents for Simazine-acetic acid cleanup

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of various Solid Phase Extraction (SPE) sorbents for the cleanup of simazine-acetic acid, a key metabolite of the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various Solid Phase Extraction (SPE) sorbents for the cleanup of simazine-acetic acid, a key metabolite of the triazine herbicide simazine (B1681756). The selection of an appropriate SPE sorbent is critical for achieving high recovery and purity of the analyte from complex matrices, which is essential for accurate downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This document summarizes experimental data from various studies and provides detailed protocols to aid in method development.

Performance Comparison of SPE Sorbents

Simazine-acetic acid is a more polar metabolite of simazine. Therefore, the choice of SPE sorbent should be tailored to effectively retain and elute polar compounds. While direct comparative studies on simazine-acetic acid are limited, data from studies on simazine and other polar triazine metabolites can provide valuable guidance.

Reversed-phase SPE, particularly with C18-bonded silica (B1680970) sorbents, is a common starting point for the extraction of triazine herbicides.[1] However, for highly polar metabolites, alternative sorbents may offer superior performance.[1] Polymeric sorbents, graphitized carbon black (GCB), and mixed-mode sorbents are often better suited for retaining polar compounds that may show poor retention on traditional C18 cartridges.[1]

Below is a summary of recovery data for simazine and related compounds using different SPE sorbents, which can help in the initial selection of a cartridge for simazine-acetic acid analysis.

Sorbent TypeAnalyte(s)MatrixAverage Recovery (%)Key Findings & Recommendations
C18 (Octadecyl Silica) Simazine, Atrazine, AmetrynWater, Urine85-95%[2][3]Widely used for triazines, but may have lower retention for very polar metabolites.[1] pH adjustment of the sample to a neutral or slightly basic range (pH 7-8) can improve recoveries.[1]
Oasis HLB (Polymeric) Simazine, Atrazine, DesethylatrazineWater>70%[4][5]Hydrophilic-Lipophilic Balanced sorbent offering good retention for a wide range of compounds, including polar analytes.[5] Often provides higher and more reproducible recoveries than C18 for polar compounds.[5][6]
Strata-X (Polymeric) Simazine, Atrazine, DesethylatrazineWater>70%[4][5]A modified styrene-divinylbenzene polymer that provides strong retention for a broad range of compounds.[4]
ENVI-Carb (Graphitized Carbon Black) Simazine, Atrazine, and metabolitesWater95.5-109.0%[7]Effective for retaining polar compounds that are poorly retained by C18 sorbents.[1] Can provide very clean extracts.
Supelclean™ LC-SCX (Strong Cation Exchange) Simazine, Atrazine, PropazinePlant Extracts>92%[8]A mixed-mode sorbent that utilizes both reversed-phase and ion-exchange mechanisms.[1][8] Particularly useful for basic compounds like triazines, offering high selectivity.[8]
PLRP-s (Polymeric) Simazine, Atrazine, and by-productsGroundwaterNot specified, but effective for trace analysis[9][10]A highly cross-linked polystyrene-divinylbenzene sorbent suitable for online SPE-LC-MS/MS methods.[9][10]

Experimental Workflow

The general workflow for the solid-phase extraction of triazine compounds, including simazine-acetic acid, from an aqueous sample is depicted below. This process involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Water, Urine) Pretreat Pre-treatment (e.g., pH adjustment, filtration, protein precipitation) Sample->Pretreat Load 3. Sample Loading Pretreat->Load Condition 1. Conditioning (e.g., Methanol, Water) Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash 4. Washing (e.g., Water) Load->Wash Elute 5. Elution (e.g., Acetonitrile, Methanol, Chloroform) Wash->Elute PostTreat Post-Elution Treatment (e.g., Evaporation, Reconstitution) Elute->PostTreat Analysis Instrumental Analysis (e.g., HPLC, LC-MS/MS) PostTreat->Analysis

References

Comparative

Comparative Guide to the Validation of a QuEChERS Method for Simazine-Acetic Acid in Produce

This guide provides a comparative analysis of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the determination of Simazine-acetic acid, a metabolite of the herbicide Simazine (B1681756), in pro...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the determination of Simazine-acetic acid, a metabolite of the herbicide Simazine (B1681756), in produce. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of experimental protocols and performance data against alternative methods.

Introduction to Simazine-acetic acid and Analytical Challenges

Simazine is a widely used triazine herbicide for controlling broadleaf and grassy weeds in various agricultural crops. Its metabolite, Simazine-acetic acid, can persist in the environment and find its way into the food chain. Monitoring its residues in produce is crucial for ensuring food safety. The analysis of Simazine-acetic acid in complex food matrices presents challenges due to its polarity and the potential for matrix interference. Sample preparation is a critical step to ensure accurate and reliable quantification.

The QuEChERS method has emerged as a popular sample preparation technique for multi-residue pesticide analysis in food due to its simplicity, speed, and low solvent consumption. This guide evaluates a modified QuEChERS protocol for Simazine-acetic acid and compares it with traditional extraction methods.

QuEChERS Method Workflow

The QuEChERS method involves two main steps: extraction and partitioning, followed by a dispersive solid-phase extraction (d-SPE) cleanup. The general workflow is depicted below.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE (d-SPE) Cleanup Sample 1. Homogenized Produce Sample Solvent 2. Add Acetonitrile (B52724) (with 1% Formic Acid) Sample->Solvent Salts 3. Add MgSO4 and NaCl Solvent->Salts Vortex 4. Vortex/Shake Salts->Vortex Centrifuge1 5. Centrifuge Vortex->Centrifuge1 Supernatant 6. Transfer Acetonitrile Layer Centrifuge1->Supernatant Extract dSPE_Tube 7. Add d-SPE Sorbents (e.g., PSA, C18) Supernatant->dSPE_Tube Vortex2 8. Vortex/Shake dSPE_Tube->Vortex2 Centrifuge2 9. Centrifuge Vortex2->Centrifuge2 Final_Extract Final Extract for LC-MS/MS Analysis Centrifuge2->Final_Extract Cleaned Extract

QuEChERS workflow for Simazine-acetic acid analysis.

Experimental Protocols

Modified QuEChERS Protocol for Simazine-acetic acid

This protocol is adapted from established QuEChERS methods for acidic herbicides.

  • Sample Homogenization: Weigh 10-15 g of a representative portion of the produce sample into a blender and homogenize.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of 1% formic acid in acetonitrile. The acidic modifier helps in the efficient extraction of the acidic analyte.

    • Add a salt mixture, typically 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl), to induce phase separation.

    • Cap the tube and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents. For acidic analytes, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences is often used.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the microcentrifuge tube at high speed for 2 minutes.

    • The resulting supernatant is ready for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Alternative Method: Liquid-Liquid Extraction (LLE)

A traditional LLE method serves as a point of comparison.

  • Sample Homogenization: As described for the QuEChERS method.

  • Extraction:

    • Transfer 10 g of the homogenized sample to a 50 mL centrifuge tube.

    • Add 20 mL of a suitable organic solvent, such as dichloromethane (B109758) or a mixture of methanol (B129727) and water.

    • Shake or vortex for an extended period (e.g., 30 minutes).

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Cleanup: The organic extract may require further cleanup steps, such as solid-phase extraction (SPE), to remove matrix co-extractives.

  • Solvent Evaporation and Reconstitution: The cleaned extract is typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the analytical instrument.

Comparison of Method Performance

The following tables summarize the expected validation parameters for the modified QuEChERS method compared to a traditional LLE approach for the analysis of Simazine-acetic acid in produce. Data is synthesized from studies on simazine and other acidic herbicides.

Table 1: Comparison of Extraction Efficiency and Throughput

ParameterModified QuEChERSLiquid-Liquid Extraction (LLE)
Extraction Time per Sample ~10-15 minutes> 30 minutes
Solvent Consumption Low (~10 mL per sample)High (> 20 mL per sample)
Sample Throughput HighLow
**Ease
Validation

A Comparative Guide to Extraction Methods for Simazine-Acetic Acid from Sediment

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of various methods for the extraction of simazine (B1681756) and its primary acidic metabolite, hydroxy-simazine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various methods for the extraction of simazine (B1681756) and its primary acidic metabolite, hydroxy-simazine (often referred to as simazine-acetic acid in a broader sense of its acidic nature), from sediment matrices. The selection of an appropriate extraction technique is critical for the accurate quantification of these herbicide residues in environmental samples. This document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations to aid in methodological decisions.

Data Presentation: Comparison of Extraction Methodologies

The efficiency of an extraction method is influenced by several factors, including the physicochemical properties of the analyte, the sediment characteristics (e.g., organic matter content, particle size), and the chosen solvent system. The following table summarizes the recovery efficiencies of different extraction methods for simazine and its related compounds from soil and sediment.

Extraction MethodAnalyteSolvent SystemRecovery Percentage (%)Reference
Acidic Solvent Reflux with SPE Cleanup Hydroxy-simazine90:20 Methanol (B129727)/Concentrated HCl40 - 80
Microwave-Assisted Extraction (MAE) SimazineAcetonitrile (B52724)82.3 - 100.3
SimazineDichloromethane-Methanol (90:10 v/v)89 - 103[1]
Simazine, Atrazine, Ametryne0.06% (m/v) Sodium Dodecyl Sulphate (SDS)82.0 - 94.0[2]
Ultrasound-Assisted Emulsification Microextraction (USAEME) Simazine, Atrazine, Prometon, Ametryn, PrometrynChlorobenzeneEnrichment Factors: 145 - 222[3]
Conventional Solvent Extraction (Shake-Flask) Cyanazine (a triazine)Methanol-Water (1:1 and 4:1 v/v)> 90[1]
SimazineAcetonitrile/Water (80:28 v/v)-
Matrix Solid-Phase Dispersion (MSPD) SimazineDichloromethane (B109758)86.9 - 94.7[4]
Solid-Phase Extraction (SPE) Simazine, Atrazine, PropazineMethylene Chloride:Acetone (4:1) for initial extraction; Methanol for elution> 92 (from groundwater)
Liquid-Liquid Extraction (LLE) SimazineDichloromethane84.6 (from groundwater)[5]

Experimental Workflows

The following diagrams illustrate the general workflows for the extraction of simazine and its metabolites from sediment samples.

Sediment_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Analysis Sediment_Sample Sediment Sample Homogenization Homogenization Sediment_Sample->Homogenization Sieving Sieving Homogenization->Sieving Drying Air Drying Sieving->Drying Solvent_Addition Solvent Addition Drying->Solvent_Addition Extraction_Method Extraction (e.g., MAE, Sonication, Shaking, Reflux) Solvent_Addition->Extraction_Method Separation Solid-Liquid Separation (Centrifugation/Filtration) Extraction_Method->Separation Extract Crude Extract Separation->Extract SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Extract->SPE_Cleanup Concentration Solvent Evaporation & Reconstitution SPE_Cleanup->Concentration Analysis LC-MS/GC-MS Analysis Concentration->Analysis

A generalized workflow for the extraction and analysis of pesticide residues from sediment samples.

Method_Comparison_Logic cluster_methods Extraction Techniques cluster_params Key Considerations Start Select Extraction Method for Simazine-Acetic Acid MAE Microwave-Assisted Extraction (MAE) Start->MAE USAEME Ultrasound-Assisted Emulsification Microextraction Start->USAEME SPE Solid-Phase Extraction (SPE) Start->SPE LLE Liquid-Liquid Extraction (LLE) Start->LLE ASR Acidic Solvent Reflux Start->ASR Efficiency Extraction Efficiency MAE->Efficiency Solvent_Use Solvent Consumption MAE->Solvent_Use Time Extraction Time MAE->Time Automation Potential for Automation MAE->Automation USAEME->Efficiency USAEME->Solvent_Use USAEME->Time Selectivity Analyte Selectivity USAEME->Selectivity SPE->Efficiency SPE->Solvent_Use SPE->Selectivity SPE->Automation LLE->Efficiency LLE->Solvent_Use LLE->Time ASR->Efficiency ASR->Time ASR->Selectivity

Decision-making factors for selecting an appropriate extraction method.

Experimental Protocols

Acidic Solvent Reflux with SPE Cleanup for Hydroxy-simazine

This method is particularly effective for extracting the more polar and difficult-to-extract hydroxy-simazine metabolite.[6]

a. Parent Simazine Removal:

  • Weigh 10 g of homogenized, air-dried sediment into a 500 mL flask.

  • To remove parent simazine, which can convert to hydroxy-simazine under acidic conditions, add 150 mL of 80:28 acetonitrile/water.

  • Shake for one hour at 200 rpm.

  • Filter the mixture and rinse the filter with 50 mL of 80:20 acetonitrile/water. The soil on the filter paper is retained for the next step.

b. Hydroxy-simazine Extraction:

  • Transfer the filter and soil to a 500 mL Erlenmeyer flask.

  • Add 200 mL of 90:20 methanol/concentrated hydrochloric acid.

  • Reflux the mixture for one hour.

  • Allow the mixture to cool and filter through a Büchner funnel.

  • Neutralize the acidic extract with ammonium (B1175870) hydroxide.

  • Concentrate the neutralized extract by rotary evaporation until it is essentially aqueous.

c. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge by passing 7.5 mL of methanol followed by 7.5 mL of deionized water under vacuum. Do not allow the cartridge to dry.

  • Load the aqueous concentrate onto the conditioned SPE cartridge.

  • After the sample has passed through, elute the cartridge with 9 mL of 25:75 methanol/water. This eluate contains the hydroxy-simazine.

  • The eluate is then ready for analysis by High-Performance Liquid Chromatography (HPLC).

Microwave-Assisted Extraction (MAE) for Simazine

MAE offers a significant reduction in extraction time and solvent consumption compared to traditional methods.[1][7][8]

a. Sample Preparation:

  • Weigh 5 g of sediment into a microwave extraction vessel.

  • Add 30 mL of the extraction solvent (e.g., acetonitrile or a 90:10 v/v mixture of dichloromethane and methanol).

b. Microwave Extraction:

  • Seal the vessel and place it in a microwave extraction system.

  • Apply a program with a power output of approximately 600 W for 4-6 minutes.[2][7]

  • Allow the vessel to cool to room temperature.

c. Post-Extraction:

  • Filter or centrifuge the extract to separate the solvent from the sediment particles.

  • The resulting extract can be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Ultrasound-Assisted Emulsification Microextraction (USAEME) for Triazines

USAEME is a miniaturized sample preparation technique that combines extraction and preconcentration in a single step, using a small amount of organic solvent.[3]

a. Sample Preparation:

  • Disperse a known amount of sediment in double-distilled water.

  • Take a 5.0 mL aliquot of the sediment-water slurry.

b. Extraction:

  • Add a small volume (e.g., 100 µL) of an appropriate extraction solvent (e.g., chlorobenzene) to the sample.

  • Sonicate the mixture in an ultrasonic bath for approximately 3 minutes to form a stable emulsion.

  • Centrifuge the emulsion for 5 minutes to separate the organic phase.

c. Analysis:

  • Collect the sedimented organic phase.

  • The extract can be dissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

Conventional Solvent Extraction (Shake-Flask Method)

This is a traditional and widely used method for herbicide extraction.[1]

  • Place a known weight of sediment (e.g., 20 g) in a flask.

  • Add a specific volume of the solvent mixture (e.g., 4:1 v/v methanol:water).

  • Seal the flask and agitate it on a mechanical shaker for 1-2 hours.

  • Allow the mixture to settle, and then decant the supernatant.

  • The extraction process can be repeated with fresh solvent to ensure complete recovery.

  • Combine the collected extracts and concentrate them before analysis.

Matrix Solid-Phase Dispersion (MSPD)

MSPD integrates sample homogenization, extraction, and cleanup into a single process.[4]

  • Blend 2 g of the homogenized sediment sample with 2 g of a solid sorbent (e.g., EnvirElut) until a homogeneous mixture is obtained.

  • Transfer this mixture into a cartridge containing a cleanup sorbent (e.g., Florisil).

  • Elute the simazine from the cartridge with an appropriate solvent (e.g., 25 mL of dichloromethane).

  • Evaporate the eluate to dryness.

  • Redissolve the residue in a solvent compatible with the analytical instrument (e.g., acetonitrile) for analysis.

References

Comparative

Comparative Toxicological Profile of Simazine-Acetic Acid and Other Triazines

This guide provides a comprehensive comparison of the toxicological profiles of Simazine-acetic acid and other prominent triazine herbicides, including Simazine (B1681756), Atrazine (B1667683), and Propazine. The informa...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicological profiles of Simazine-acetic acid and other prominent triazine herbicides, including Simazine (B1681756), Atrazine (B1667683), and Propazine. The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available experimental data to support risk assessment and further research.

Executive Summary

Triazine herbicides are widely used in agriculture for weed control. While effective, concerns about their potential toxicity to non-target organisms, including humans, have prompted extensive research. This guide synthesizes the available toxicological data for Simazine, Atrazine, and Propazine, and provides an inferred profile for Simazine-acetic acid, a metabolite of Simazine. The data is presented in comparative tables for ease of reference. Detailed experimental protocols for key toxicological assays and visualizations of relevant signaling pathways are also included to provide a comprehensive overview for the scientific community.

It is important to note that direct toxicological data for Simazine-acetic acid is limited. Therefore, its profile is largely inferred from the known metabolism of Simazine and the toxicological properties of its other metabolites.

Comparative Toxicological Data

The following tables summarize the quantitative toxicological data for Simazine, Atrazine, and Propazine. Due to the lack of specific data for Simazine-acetic acid, its potential toxicity is discussed in the context of Simazine's metabolism. The primary degradation products of simazine that are of toxicological concern are deisopropylatrazine (B29266) (DIA), hydroxysimazine (B165074) (HS), and diaminochlorotriazine (B1259301) (DACT), which are generally of equal or slightly more toxic than simazine itself.[1]

Acute Toxicity

Acute toxicity is typically measured by the median lethal dose (LD50), which is the dose required to kill 50% of a tested population.

CompoundOral LD50 (rat, mg/kg)Dermal LD50 (rat, mg/kg)Inhalation LC50 (rat, mg/L)
Simazine-acetic acid Data not availableData not availableData not available
Simazine >5000[2][3]3100[2][3]>2[2][3]
Atrazine 672 - 1471[4]>2500>5.2
Propazine 3840 - >7000[5]10,200[5]>2.04[5]

Note: A higher LD50 value indicates lower acute toxicity.

Chronic Toxicity

Chronic toxicity studies evaluate the effects of long-term exposure to a substance.

CompoundKey Findings in Chronic Studies (Rodents)
Simazine-acetic acid Data not available
Simazine Reduced body weight at 67-100 mg/kg/day. Kidney toxicity at 150 mg/kg/day.[2] In a 2-year study, no gross or microscopic signs of toxicity at 5 mg/kg/day.[2]
Atrazine Liver, kidney, and heart damage in animals.[6]
Propazine Anemia in rabbits at 500 mg/kg/day over 1-4 months. No significant toxicity in rats at 250 mg/kg/day for 130 days.[5]
Reproductive and Developmental Toxicity

These studies assess the potential for adverse effects on reproduction and the development of offspring.

CompoundReproductive and Developmental Effects
Simazine-acetic acid Data not available
Simazine No adverse effects on reproductive capacity in a three-generation rat study at 5 mg/kg/day.[3] Listed as a developmental and female reproductive toxicant under California's Proposition 65.[7]
Atrazine Can cause premature birth, reduced birth weight, and delayed sexual maturation in animals.[6] Epidemiological studies suggest a link between atrazine exposure and similar effects in humans.[6]
Propazine Increased newborn deaths in rats at 5 mg/kg/day during pregnancy.[5] No evidence of effects on reproductive parameters or fetal development in other studies.[8]
Carcinogenicity

Carcinogenicity studies evaluate the potential of a substance to cause cancer.

CompoundCarcinogenicity Classification and Findings
Simazine-acetic acid Data not available
Simazine Classified as a Group 3 carcinogen (not classifiable as to its carcinogenicity to humans) by IARC.[9] Some studies show excess thyroid and mammary tumors in female rats at doses as low as 5 mg/kg/day.[2]
Atrazine Classified as "not likely to be carcinogenic to humans" by the EPA.[10] However, some epidemiological studies have shown correlations with certain cancers.[4][6]
Propazine Classified as a Group C carcinogen (potential human carcinogen) by the EPA based on an increased incidence of mammary gland tumors in female rats.[11]
Endocrine Disruption

Endocrine disruptors are chemicals that can interfere with the body's endocrine (hormone) system.

CompoundEndocrine Disruption Potential
Simazine-acetic acid Data not available
Simazine Disrupts the hypothalamic-pituitary-gonadal axis.[12] Can interfere with relaxin signaling and disrupt nitric oxide homeostasis.[13]
Atrazine A known endocrine disruptor that can alter hormone signaling.[6] Activates G protein-coupled estrogen receptor (GPER) and non-steroidal nuclear receptors (NR5A).[14][15]
Propazine Considered to have endocrine-disrupting properties, similar to other triazines.

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of study results.

Acute Oral Toxicity (LD50) Test in Rats

Objective: To determine the median lethal dose (LD50) of a substance when administered orally to rats.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single strain (e.g., Sprague-Dawley or Wistar), typically 8-12 weeks old, are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.

  • Housing and Diet: Rats are housed in environmentally controlled rooms with a 12-hour light/dark cycle. They are provided with standard laboratory chow and water ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A range of doses is prepared based on preliminary range-finding studies.

  • Administration: Animals are fasted overnight (food, but not water, is withheld). The test substance is administered by oral gavage using a stomach tube. The volume administered is kept constant across all dose groups, typically 1-2 mL/100g body weight.

  • Observation: Following administration, animals are observed for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 6 hours) on the first day and then daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weights are recorded weekly.

  • Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy. Any macroscopic pathological changes are recorded.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as probit analysis.

Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Several strains of Salmonella typhimurium are used (e.g., TA98, TA100, TA1535, TA1537) which are auxotrophic for histidine (his-). These strains have different types of mutations in the histidine operon, allowing for the detection of different types of mutagens (frameshift vs. base-pair substitution).

  • Metabolic Activation (S9 Mix): The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254). This is to mimic the metabolic processes in mammals that can convert a non-mutagenic substance into a mutagenic one.

  • Plate Incorporation Assay:

    • A mixture of the test chemical at various concentrations, the bacterial culture, and (if used) the S9 mix is added to molten top agar (B569324).

    • This mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Collection and Analysis:

    • The number of revertant colonies (his+) on each plate is counted.

    • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control (vehicle-treated) plates, and this increase is at least double the background mutation rate.

    • Positive controls (known mutagens) are run in parallel to ensure the validity of the test system.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the toxicological mechanisms.

Atrazine-GPER Signaling Pathway

Atrazine has been shown to exert estrogenic effects through the G protein-coupled estrogen receptor (GPER), leading to downstream signaling events that can impact cell proliferation and gene expression.

GPER_Signaling Atrazine Atrazine GPER GPER Atrazine->GPER G_protein G Proteins GPER->G_protein AC Adenylyl Cyclase G_protein->AC Src Src G_protein->Src cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., c-fos) CREB->Gene_Expression EGFR_transactivation EGFR Transactivation Src->EGFR_transactivation ERK ERK EGFR_transactivation->ERK ERK->Gene_Expression Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: Atrazine activates the GPER signaling pathway.

Atrazine-NR5A Signaling Pathway

Atrazine can also interfere with endocrine function by activating non-steroidal nuclear receptors of the NR5A family, such as Steroidogenic Factor 1 (SF-1), which plays a crucial role in steroidogenesis.

NR5A_Signaling Atrazine Atrazine Cell_Membrane cAMP_increase Increased cAMP Atrazine->cAMP_increase induces PI3K PI3K Cell_Membrane->PI3K activates Akt Akt PI3K->Akt SF1_Phosphorylation SF-1 Phosphorylation Akt->SF1_Phosphorylation PKA PKA cAMP_increase->PKA PKA->SF1_Phosphorylation SF1 SF-1 (NR5A1) SF1_Phosphorylation->SF1 Target_Genes Target Gene Expression (e.g., Aromatase, StAR) SF1->Target_Genes Steroidogenesis Altered Steroidogenesis Target_Genes->Steroidogenesis

Caption: Atrazine activates NR5A signaling pathways.

General Experimental Workflow for Toxicological Assessment

A typical workflow for assessing the toxicology of a chemical involves a series of in vitro and in vivo tests.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing (Rodent Models) Ames_Test Ames Test (Mutagenicity) Acute_Toxicity Acute Toxicity (LD50) Ames_Test->Acute_Toxicity Cell_Viability Cell Viability Assays (Cytotoxicity) Cell_Viability->Acute_Toxicity Receptor_Binding Receptor Binding Assays (Endocrine Disruption) Repro_Devo Reproductive & Developmental Toxicity Receptor_Binding->Repro_Devo Chronic_Toxicity Chronic Toxicity Acute_Toxicity->Chronic_Toxicity Carcinogenicity_Bioassay Carcinogenicity Bioassay Chronic_Toxicity->Carcinogenicity_Bioassay Repro_Devo->Carcinogenicity_Bioassay Risk_Assessment Human Health Risk Assessment Carcinogenicity_Bioassay->Risk_Assessment

Caption: A general workflow for toxicological assessment.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of Simazine-Acetic Acid Waste in a Laboratory Setting

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of waste containing Simazine (B16...

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of waste containing Simazine (B1681756) and acetic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, is critical.

Immediate Safety and Logistical Information

When handling Simazine-acetic acid waste, it is crucial to take the following immediate safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile rubber), safety goggles or a face shield, and a lab coat.[1][2][3] If there is a risk of aerosol or dust generation, respiratory protection may be necessary.[4]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In case of a spill, contain the material with an absorbent, inert material (e.g., sand, vermiculite).[1][4] The contaminated absorbent and surrounding area should then be cleaned. For Simazine spills, cleaning with a solution of soap, water, and acetic acid/vinegar has been suggested, followed by a neutralization step with a bleach or caustic soda ash solution.[4] All spill cleanup materials must be collected and disposed of as hazardous waste.[1]

  • Incompatible Materials: Keep Simazine and its waste away from strong oxidizing agents, strong acids, and strong bases.[5]

Regulatory Framework

The disposal of pesticide waste, including Simazine, is governed by federal, state, and local regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) regulates hazardous waste management, while the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) governs the use and labeling of pesticides.[6][7][8][9] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste authorities for specific disposal requirements in your area.[10]

Step-by-Step Disposal Protocol for Simazine-Acetic Acid Waste

The combination of Simazine with acetic acid will initiate a slow hydrolysis process, degrading Simazine into a non-herbicidal compound.[5][6] However, as the reaction may be slow and incomplete, the waste must be treated as hazardous.

Step 1: Waste Characterization and Segregation

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: Simazine-Acetic Acid" and include the approximate concentrations of each component.

  • Segregation: Do not mix this waste stream with other chemical waste, particularly strong bases or oxidizing agents, to prevent unintended reactions.[5][11]

Step 2: Waste Collection and Storage

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the Simazine-acetic acid waste. The container should have a secure lid.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 3: Neutralization (Optional, for Dilute Solutions)

For dilute aqueous solutions of Simazine and acetic acid, a neutralization step may be considered to reduce the corrosivity (B1173158) of the waste. This should only be performed by trained personnel and in accordance with your institution's EHS guidelines.

  • Procedure: While stirring in a chemical fume hood, slowly add a weak base (e.g., sodium bicarbonate) to the waste solution until the pH is between 6.0 and 8.0. Monitor the pH using a calibrated pH meter. Be cautious as this reaction may produce gas.

  • Post-Neutralization: Even after neutralization, the waste must still be treated as hazardous due to the presence of Simazine and its degradation products.

Step 4: Disposal Request and Pickup

  • Contact EHS: Follow your institution's procedures for hazardous waste disposal. This typically involves submitting a request for waste pickup through your EHS department.

  • Documentation: Ensure all required paperwork is completed accurately, detailing the contents of the waste container.

Step 5: Professional Disposal

  • Your institution's EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.[12]

  • The contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Common disposal methods for pesticide waste include incineration at high temperatures.[6][13]

Quantitative Data for Simazine

The following table summarizes key quantitative data for Simazine, which is essential for proper handling and risk assessment.

PropertyValueReference
Chemical Formula C₇H₁₂ClN₅[9]
Molar Mass 201.66 g/mol [9]
Appearance White to off-white crystalline powder[6]
Melting Point 225–227 °C[9]
Water Solubility 5 mg/L[9]
Log P (Octanol-Water Partition Coefficient) 2.18[14]
Hydrolysis Half-life (pH 5, 25°C) 70 days[6]

Simazine-Acetic Acid Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of Simazine-acetic acid waste.

SimazineDisposalWorkflow Simazine-Acetic Acid Disposal Workflow start Start: Simazine-Acetic Acid Waste Generated ppe 1. Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe characterize 2. Characterize and Segregate Waste - Label Container Clearly - Do Not Mix with Other Waste ppe->characterize storage 3. Store in Designated Satellite Accumulation Area characterize->storage neutralize_q 4. Is Neutralization of Dilute Solution Permitted and Necessary? storage->neutralize_q neutralize_p 5. Neutralize with Weak Base to pH 6-8 (Trained Personnel Only) neutralize_q->neutralize_p Yes ehs_request 6. Submit Hazardous Waste Pickup Request to EHS neutralize_q->ehs_request No neutralize_p->ehs_request pickup 7. Licensed Contractor Pickup ehs_request->pickup end End: Proper Disposal at TSDF pickup->end

Caption: Workflow for the safe disposal of Simazine-acetic acid waste.

References

Handling

Essential Safety and Logistical Information for Handling Simazine-Acetic Acid

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safety during the handling of chemical mixtures is paramount. This guide provides detailed procedural information fo...

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safety during the handling of chemical mixtures is paramount. This guide provides detailed procedural information for the safe handling and disposal of Simazine-acetic acid mixtures.

Personal Protective Equipment (PPE)

When handling a mixture of Simazine and acetic acid, it is crucial to use personal protective equipment that provides protection against the hazards of both components. Acetic acid is corrosive and can cause severe skin burns and eye damage, while Simazine is a pesticide that can be harmful if absorbed through the skin or swallowed.[1][2][3] The following PPE is required:

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended.[1][4] Always inspect gloves for any signs of degradation or puncture before use. It is advisable to wash the outside of the gloves before removal.[3]

  • Eye and Face Protection: Chemical splash goggles are required to protect against splashes.[1][4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Body Protection: A lab coat or a chemical-resistant apron should be worn over full-length pants and a long-sleeved shirt to protect the skin.[1][3] For tasks with a high potential for contamination, chemical-resistant coveralls are recommended.

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.[1] When handling larger quantities of the mixture, chemical-resistant boots should be worn, with pant legs worn over the boots to prevent chemicals from entering.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1][5] If the work cannot be performed in a fume hood and there is a risk of inhaling vapors, a respirator appropriate for both acetic acid and Simazine should be used.[5] All personnel requiring a respirator must be properly trained and fit-tested.[1]

Quantitative Data for Handling and Disposal

For quick reference, the following table summarizes key quantitative data related to the handling and disposal of the components.

ParameterValue & ConditionsSource
Acetic Acid Concentration for Drain Disposal < 10% (after neutralization)[7]
Acetic Acid Concentration Requiring Hazardous Waste Disposal > 10%[7]
Simazine Application Buffer Zone (from water bodies) 66 - 200 feet[3]

Operational Plan for Handling Simazine-Acetic Acid

This step-by-step guide ensures a safe workflow from preparation to cleanup.

1. Pre-Operational Checks:

  • Ensure that a safety data sheet (SDS) for both Simazine and acetic acid is readily available and has been reviewed.
  • Verify that the chemical fume hood is functioning correctly.
  • Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[5]
  • Assemble all necessary PPE and inspect it for any damage.[8]
  • Prepare all necessary equipment and reagents for the procedure.

2. Handling Procedure (inside a chemical fume hood):

  • Don the required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).
  • When preparing the mixture, slowly add the more hazardous or reactive component to the other, as determined by the specific experimental protocol.
  • Handle all containers with care to avoid splashes and spills.[4]
  • Keep all containers of the Simazine-acetic acid mixture closed when not in use.[9]

3. Post-Handling Cleanup:

  • Decontaminate all work surfaces using an appropriate cleaning agent.
  • Clean any non-disposable equipment that came into contact with the mixture according to standard laboratory procedures.
  • Remove PPE carefully to avoid self-contamination. Gloves should be removed last and disposed of as hazardous waste.
  • Wash hands thoroughly with soap and water after removing all PPE.[1][3]

Disposal Plan

The disposal of Simazine-acetic acid mixtures and any contaminated materials must be handled with care to protect human health and the environment.

  • Waste Collection: All waste containing the Simazine-acetic acid mixture, including excess solution, contaminated disposable labware (e.g., pipette tips, gloves), and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[10] The container should be compatible with both Simazine and acetic acid.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (Simazine and acetic acid), and the approximate concentrations.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[2]

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[7][11] Do not dispose of this mixture down the drain.[9]

  • Empty Containers: Empty containers of Simazine and acetic acid should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[12] After rinsing, the containers can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.[13]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of a Simazine-acetic acid mixture in a laboratory setting.

cluster_prep 1. Pre-Operational Checks cluster_handling 2. Handling Procedure cluster_cleanup 3. Post-Handling Cleanup cluster_disposal 4. Disposal Plan prep Preparation handling Handling in Fume Hood prep->handling Proceed when ready mix_solution Prepare Mixture cleanup Decontamination & Cleanup handling->cleanup disposal Waste Disposal cleanup->disposal ppe_check Inspect & Don PPE spill_kit Verify Spill Kit Availability spill_kit->ppe_check sds_review Review SDS sds_review->spill_kit conduct_experiment Conduct Experiment mix_solution->conduct_experiment clean_surfaces Clean Work Surfaces remove_ppe Remove & Dispose of PPE clean_surfaces->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands collect_waste Collect Hazardous Waste label_waste Label Waste Container collect_waste->label_waste store_waste Store Waste Appropriately label_waste->store_waste arrange_pickup Arrange for EHS Pickup store_waste->arrange_pickup

A workflow for the safe handling of Simazine-acetic acid.

References

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